molecular formula C6H12O6 B12396990 D-Galactose-d1-2

D-Galactose-d1-2

Cat. No.: B12396990
M. Wt: 181.16 g/mol
InChI Key: GZCGUPFRVQAUEE-HVUJIVHCSA-N
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Description

D-Galactose-d1-2 is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 181.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Galactose-d1-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Galactose-d1-2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

181.16 g/mol

IUPAC Name

(2R,3S,4S,5R)-3-deuterio-2,3,4,5,6-pentahydroxyhexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i5D

InChI Key

GZCGUPFRVQAUEE-HVUJIVHCSA-N

Isomeric SMILES

[2H][C@@]([C@H](C=O)O)([C@H]([C@@H](CO)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States
Foundational & Exploratory

what is the chemical structure of D-Galactose-d1-2 isotope

Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation and Analytical Applications of D-Galactose-d1-2: A Technical Whitepaper

Executive Summary

Stable isotope-labeled carbohydrates are indispensable tools in metabolic flux analysis, pharmacokinetic tracing, and mechanistic enzymology. Among these, the specific monodeuterated isotope commercially designated as D-Galactose-d1-2 presents unique analytical advantages. This whitepaper deconstructs the chemical architecture of this specific isotopic variant, resolves critical nomenclature discrepancies between vendor catalogs and IUPAC standards, and provides a self-validating experimental framework for its deployment in LC-MS/MS metabolic tracing.

Structural Elucidation & Nomenclature Resolution

A critical challenge in isotopic drug development and metabolic research is the reliance on vendor-specific catalog nomenclature, which often obscures precise chemical identities.

Commercially, this compound is cataloged as D-Galactose-d1-2 (e.g., MedChemExpress Cat. No. HY-N0210S7)[1]. The "d1-2" suffix is frequently misinterpreted by researchers as indicating deuteration at the C-1 and C-2 positions, or a single deuterium at C-2. However, rigorous parsing of its structural identifiers (PubChem CID 131879666) reveals a different reality[2].

The canonical SMILES string [2H]O)(O)O)O and the InChI isotope layer /i5D unequivocally map the single deuterium atom ([2H]) to the C-3 position of the hexose backbone[2].

  • IUPAC Name: (2R,3S,4S,5R)-3-deuterio-2,3,4,5,6-pentahydroxyhexanal[2].

  • Chemical Identity: D-Galactose-3-d1 .

  • Molecular Formula: C6H11DO6 (Exact Mass: 181.0697 Da)[2].

The "d1-2" designation is merely a cataloging artifact indicating the second monodeuterated variant in a vendor's library. Understanding that the deuterium resides at C-3 (retaining the native S-stereochemistry at this node) is paramount, as the position of the heavy isotope dictates both its analytical signature and its kinetic behavior in enzymatic pathways.

Analytical Signatures: NMR and Mass Spectrometry

The substitution of 1 H with 2 H at the C-3 position fundamentally alters the molecule's analytical profile. Table 1 summarizes the quantitative shifts required to validate the integrity of the isotope before deployment.

Table 1: Analytical Signatures of Unlabeled vs. D-Galactose-d1-2 (3-d1)

Analytical ParameterUnlabeled D-GalactoseD-Galactose-d1-2 (3-d1)Analytical Consequence / Causality
Exact Mass 180.0634 Da181.0697 Da+1.006 Da mass shift allows MRM isolation in MS.
Parent Ion [M+H]+ m/z 181.07m/z 182.08Primary target for LC-MS/MS Q1 filtering.
1 H-NMR (C-3 Proton) Present (~3.80 ppm)*Absent Confirms >98% isotopic enrichment at C-3.
1 H-NMR (C-2 & C-4) Complex multipletsSimplified doubletsLoss of 3JH2−H3​ and 3JH3−H4​ scalar coupling.

*Chemical shifts vary based on solvent (e.g., D2O) and anomeric equilibrium (α/β-pyranose).

Mechanistic Utility in the Leloir Pathway

The true power of D-Galactose-d1-2 (D-Galactose-3-d1) lies in its interaction with the Leloir pathway , the primary route for galactose catabolism. The pathway consists of three core enzymes: Galactokinase (GALK), Galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4-epimerase (GALE).

The Epimerase Secondary Kinetic Isotope Effect (SKIE): GALE catalyzes the conversion of UDP-galactose to UDP-glucose. The mechanism requires the NAD + -dependent transient oxidation of the C-4 hydroxyl to a ketone, followed by rotation of the 4-ketose intermediate and stereospecific re-reduction[3].

Because the deuterium in D-Galactose-d1-2 is located at C-3 , it is directly adjacent to the sp 3

sp 2 hybridization change occurring at C-4 during oxidation. This proximity induces a Secondary Kinetic Isotope Effect (SKIE) . The out-of-plane bending modes of the C-D bond provide less hyperconjugative stabilization to the developing transition state than a standard C-H bond. Consequently, researchers can use D-Galactose-d1-2 not just as a passive tracer, but as an active mechanistic probe to study the transition state dynamics and tunneling ready states of the GALE enzyme.

LeloirPathway Gal D-Galactose-3-d1 (Catalog: d1-2) Gal1P Gal-1-P-3-d1 Gal->Gal1P GALK1 (Kinase) UDPGal UDP-Gal-3-d1 Gal1P->UDPGal GALT (Transferase) UDPGlc UDP-Glc-3-d1 UDPGal->UDPGlc GALE (Epimerase)

Fig 1: Leloir pathway tracing the C-3 deuterium from galactose to UDP-glucose.

Self-Validating Experimental Protocol: LC-MS/MS Metabolic Tracing

To utilize D-Galactose-d1-2 in cellular metabolic flux analysis, the experimental design must prevent isotopic scrambling and account for matrix suppression. The following protocol is engineered as a self-validating system .

Step-by-Step Methodology

1. Cell Culture & Isotope Dosing

  • Action: Culture target cells in galactose-free media for 12 hours to deplete endogenous pools. Spike media with 5 mM D-Galactose-d1-2.

  • Causality: Pre-depletion ensures that any detected UDP-galactose is derived exclusively from the exogenous heavy isotope, maximizing the signal-to-noise ratio of the M+1 flux.

2. Metabolic Quenching & Lysis

  • Action: Rapidly aspirate media, wash with ice-cold PBS, and immediately add 80% aqueous methanol pre-chilled to -80°C.

  • Causality: Cold 80% methanol is strictly required over aqueous buffers because it instantaneously denatures metabolic enzymes (like GALE and GALT). If cells are lysed in native buffers, residual enzymatic activity will continue to metabolize the isotope post-lysis, creating artificial flux data.

3. Self-Validating Extraction (Internal Standardization)

  • Action: Before scraping the cells, spike the cold methanol with a known concentration of U- 13 C 6​ -Glucose (Internal Standard). Centrifuge at 15,000 × g for 15 min at 4°C. Extract the supernatant and dry under N 2​ gas.

  • Validation Logic: This is the critical self-validation step. By adding the U- 13 C 6​ standard prior to extraction, it experiences the exact same matrix effects and degradation as the target metabolites. If the MS recovery of U- 13 C 6​ -Glucose deviates by >15% across biological replicates, the sample is automatically flagged for ion suppression, preventing false-positive flux quantification.

4. LC-MS/MS Analysis (HILIC)

  • Action: Resuspend the pellet in 50% acetonitrile. Inject onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Causality: Standard reversed-phase (C18) columns cannot retain highly polar sugar phosphates (like Galactose-1-P). HILIC provides the necessary retention via polar stationary phase partitioning. Set MRM transitions to look for the +1 Da shift (e.g., UDP-Galactose transitioning from m/z 565 566).

Workflow S1 1. Isotope Dosing (D-Galactose-d1-2) S2 2. Quenching (Cold 80% Methanol) S1->S2 S3 3. Extraction (Phase Separation) S2->S3 S4 4. LC-MS/MS (HILIC, MRM Mode) S3->S4 S5 5. Data Analysis (M+1 Enrichment) S4->S5

Fig 2: Self-validating LC-MS/MS workflow for metabolic flux analysis.

References

  • National Center for Biotechnology Information (NCBI). "D-Galactose-d1-2 | C6H12O6 | CID 131879666 - PubChem". PubChem Database. Available at:[Link]

  • Thoden, J. B., et al. "Crystal Structures of the Oxidized and Reduced Forms of UDP-galactose 4-Epimerase Isolated from Escherichia coli". Biochemistry - ACS Publications. Available at:[Link]

Sources

D-Galactose-d1-2: Molecular Weight, Physicochemical Properties, and Applications in Metabolic Tracing

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the rapidly evolving fields of metabolic flux analysis (MFA) and pharmacokinetic profiling, stable isotope tracing has become an indispensable analytical tool. D-Galactose-d1-2 (often cataloged as D-Galactose-3-d or D-(+)-Galactose-d1-2) is a precision-engineered, deuterium-labeled monosaccharide. By substituting a specific protium (¹H) atom with deuterium (²H), researchers can track galactose metabolism through the Leloir pathway without the safety and disposal burdens of radiolabeling.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic product specifications. This guide synthesizes the physicochemical properties of D-Galactose-d1-2 with field-proven, self-validating experimental protocols, ensuring that your LC-MS/MS and NMR workflows yield high-fidelity, reproducible data.

Molecular Identity and Physicochemical Properties

The utility of D-Galactose-d1-2 hinges on its precise +1 Da mass shift relative to endogenous galactose. This mass differential allows high-resolution mass spectrometers to distinguish the exogenous tracer from the natural intracellular pool.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical metrics of D-Galactose-d1-2, synthesized from authoritative chemical databases including the 1[1] and 2[2].

PropertyValueScientific Significance
Chemical Name D-Galactose-d1-2Specific deuterium localization ensures targeted metabolic tracking.
CAS Number 478518-70-6Unique identifier for the monodeuterated isomer[2].
Molecular Formula C₆H₁₁DO₆Reflects the single ¹H → ²H substitution.
Molecular Weight 181.16 g/mol Provides the critical +1 Da shift vs. unlabeled galactose (180.16 g/mol )[1].
Topological Polar Surface Area 118 ŲDictates membrane permeability; necessitates active transport (e.g., GLUT3)[1].
XLogP3 -2.9Highly hydrophilic, requiring specific chromatographic retention strategies (e.g., HILIC)[1].
Stock Solubility 10 mM in DMSOOptimal for stable, long-term anhydrous storage[3].
The Kinetic Isotope Effect (KIE) in Carbohydrates

When designing metabolic assays, one must account for the Kinetic Isotope Effect (KIE) . Deuterium possesses an extra neutron, doubling its mass compared to protium. If the C-D bond is broken or formed during the rate-determining step of an enzymatic reaction, the heavier mass increases the transition state's activation energy, resulting in a slower reaction rate[4].

According to research published in 4[4] and the5[5], primary kinetic isotope effects can significantly alter the metabolic flux rates of deuterated pyranoses. Therefore, when using D-Galactose-d1-2, researchers must run parallel unlabeled controls to normalize flux calculations against potential KIE-induced enzymatic bottlenecks.

Metabolic Tracing via the Leloir Pathway

Galactose is primarily metabolized through the highly conserved Leloir pathway , converting it into glucose-1-phosphate to fuel glycolysis and the pentose phosphate pathway[6][7]. By introducing D-Galactose-d1-2, the +1 Da mass shift is sequentially transferred to downstream metabolites, allowing mass spectrometers to map the metabolic rewiring of cells (such as glioblastoma cells scavenging galactose for energy)[6].

LeloirPathway Gal D-Galactose-d1-2 (m/z 181.16) Gal1P Galactose-1-Phosphate-d (Isotopic Shift +1 Da) Gal->Gal1P GALK1 (Galactokinase) UDPGal UDP-Galactose-d (Metabolic Intermediate) Gal1P->UDPGal GALT (Uridylyltransferase) UDPGlc UDP-Glucose-d (Epimerization Product) UDPGal->UDPGlc GALE (Epimerase) Glc1P Glucose-1-Phosphate-d (Entry to Glycolysis) UDPGlc->Glc1P PGM1 (Phosphoglucomutase)

The Leloir pathway illustrating the metabolic tracking of deuterium-labeled D-Galactose-d1-2.

Analytical Validation and Structural Integrity

Before deploying D-Galactose-d1-2 in biological assays, its isotopic purity must be validated. Impurities or spontaneous hydrogen-deuterium (H/D) exchange can introduce severe artifacts into flux calculations.

ValidationWorkflow A Sample Prep (10 mM in DMSO) B LC-MS/MS Mass Shift (+1 Da) A->B Aliquot C 1H/13C NMR Deuterium Loc A->C Aliquot D Isotopic Purity Validation B->D m/z Confirm C->D Structure

Workflow for structural and isotopic purity validation of D-Galactose-d1-2 using LC-MS and NMR.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes the underlying causality and built-in controls to prevent false positives.

Protocol 1: Preparation of D-Galactose-d1-2 Internal Standard for LC-MS/MS

Objective: Create a stable, artifact-free internal standard for absolute quantification.

  • Primary Stock Dissolution:

    • Action: Dissolve lyophilized D-Galactose-d1-2 in anhydrous DMSO to a final concentration of 10 mM[3].

    • Causality: While galactose is highly water-soluble, preparing the primary stock in anhydrous DMSO prevents spontaneous aqueous hydrolysis and microbial degradation during long-term storage at -20°C.

  • Aliquot Generation:

    • Action: Partition the stock into 10 µL single-use aliquots in amber glass vials.

    • Causality: Repeated freeze-thaw cycles introduce ambient moisture condensation into the vial, which can catalyze unintended H/D exchange, stripping the deuterium label.

  • Natural Abundance Correction (Self-Validation Step):

    • Action: Run an unlabeled D-Galactose standard alongside the deuterated tracer on the LC-MS/MS.

    • Causality: Carbon-13 naturally occurs at ~1.1%. Unlabeled galactose (m/z 180.16) will produce a natural M+1 isotope peak at m/z 181.16. By quantifying this baseline, you can subtract the empirical M+1 intensity from your D-Galactose-d1-2 signal to accurately quantify the true tracer concentration.

Protocol 2: In Vitro Metabolic Flux Analysis (MFA) in Cell Cultures

Objective: Track the dynamic flux of galactose through the Leloir pathway in cultured cells (e.g., glioblastoma or hepatocytes).

  • Metabolic Pre-Adaptation:

    • Action: Culture cells in glucose-free media supplemented with 10 mM unlabeled galactose for 48 hours prior to the assay.

    • Causality: Cells grown in standard high-glucose media downregulate Leloir pathway enzymes. Pre-adaptation forces the upregulation of GALK1 and GALT, ensuring the pathway is active before the tracer is introduced[6].

  • Tracer Pulse:

    • Action: Wash cells with PBS, then introduce media containing 10 mM D-Galactose-d1-2. Begin a time-course extraction (e.g., 0, 15, 30, 60, 120 minutes).

    • Causality: A defined pulse establishes "time zero" for metabolic flux, allowing the calculation of enzymatic turnover rates based on the appearance of M+1 labeled Galactose-1-Phosphate.

  • Rapid Quenching:

    • Action: At each time point, immediately aspirate media and plunge the culture plate into liquid nitrogen, followed by extraction with cold (-80°C) 80% methanol.

    • Causality: Enzymes like PGM1 operate on millisecond timescales. Rapid thermal and solvent quenching instantly denatures the enzymes, locking the transient isotopic steady state in place for accurate LC-MS/MS reading.

  • KIE Control (Self-Validation Step):

    • Action: Perform a parallel incubation using 10 mM unlabeled galactose.

    • Causality: Comparing the depletion rate of unlabeled galactose to D-Galactose-d1-2 allows you to calculate the Kinetic Isotope Effect. If the deuterated tracer is consumed significantly slower, flux models must be mathematically adjusted to reflect the KIE[4].

References

  • MedChemExpress. "D-Galactose-d-2 (CAS 478518-70-6)". medchemexpress.com. 2

  • PubChem. "D-Galactose-d1-2 | C6H12O6 | CID 131879666". nih.gov. 1

  • Szabo-Scandic. "D-Galactose-d1-2, CAS 478518-70-6". szabo-scandic.com. 3

  • PMC. "The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling". nih.gov. 6

  • Diabetes. "Evidence That Processes Other Than Gluconeogenesis May Influence the Ratio of Deuterium...". diabetesjournals.org. 4

  • bioRxiv. "PKM2 diverts glycolytic flux in dependence on formate overflow". biorxiv.org. 7

  • NIST. "Deuterium isotope effects in pyranose". nist.gov. 5

Sources

The Pharmacokinetic Profile of Deuterium-Labeled D-Galactose-d1-2: Mechanistic Insights and Tracer Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Deuterium-labeled D-Galactose (specifically deuterated at the C1 and/or C2 positions, denoted as D-Galactose-d1-2) is a critical stable isotope tracer used in metabolic flux analysis, positron emission tomography (PET) validation, and quantitative mass spectrometry. Unlike traditional radiotracers, deuterated galactose allows for safe, high-precision pharmacokinetic (PK) profiling. This whitepaper deconstructs the absorption, distribution, metabolism, and excretion (ADME) of D-Galactose-d1-2, emphasizing the causality behind its structural design—specifically, how strategic C1/C2 deuteration bypasses the massive primary kinetic isotope effects (KIE) that plague C6-deuterated analogs.

Absorption and Distribution Kinetics

The pharmacokinetic journey of D-Galactose-d1-2 begins with its rapid systemic absorption and extensive hepatic extraction.

  • Intestinal and Cellular Transport: D-Galactose-d1-2 is actively transported across the intestinal epithelium by the Sodium-Glucose Linked Transporter 1 (SGLT1). Because SGLT1 recognition relies on the spatial orientation of hydroxyl groups for hydrogen bonding, the substitution of protium for deuterium at the C1 or C2 carbon backbone does not alter transporter affinity.

  • Volume of Distribution (Vd): The tracer distributes evenly through total body water, yielding a Vd of approximately 0.3 L/kg.

  • Hepatic Clearance: Galactose is a "high-extraction-ratio" compound. Its systemic clearance (~1.5 L/min in healthy adults) is almost entirely dependent on hepatic blood flow rather than intrinsic enzymatic capacity. Consequently, D-Galactose-d1-2 is frequently administered to quantitatively assess liver function and portal hemodynamics ()[1].

Metabolic Routing: The Leloir Pathway & Isotope Effects

The core rationale for utilizing D-Galactose-d1-2 over other isotopologues lies in its interaction with the Leloir pathway—the primary metabolic route for galactose clearance.

Bypassing the Primary Kinetic Isotope Effect (KIE)

A primary KIE occurs when a bond to an isotopically labeled atom is broken during the rate-determining step of a reaction. For instance, the analytical enzyme galactose oxidase oxidizes the C6 position of galactose. If galactose is deuterated at C6 (e.g., D-Galactose-d6), the reaction rate plummets dramatically, exhibiting a massive primary KIE ( kH​/kD​≈21.2 ) ()[2]. By restricting deuteration to the C1 and C2 positions, D-Galactose-d1-2 preserves wild-type reaction kinetics in orthogonal enzymatic assays while still providing the necessary mass shift (+1 or +2 Da) for LC-MS/MS differentiation.

The Leloir Pathway Mechanics
  • Galactokinase (GALK): GALK catalyzes the ATP-dependent phosphorylation of the C1-hydroxyl group to form Galactose-1-phosphate-d1-2. Because this is an O-phosphorylation, the C1-D bond remains intact. Therefore, no primary KIE is observed, and the tracer is phosphorylated at the same rate as endogenous galactose ()[3].

  • Galactose-1-phosphate uridylyltransferase (GALT): GALT executes a nucleotidyl transfer, exchanging UDP-glucose with Gal-1-P-d1-2 to yield UDP-Galactose-d1-2 and Glucose-1-phosphate. The C1/C2 deuterium atoms are merely spectators in this exchange.

  • UDP-galactose 4-epimerase (GALE): GALE utilizes NAD+ to transiently oxidize the C4 position, flipping the stereochemistry to produce UDP-Glucose-d1-2 ()[4]. The C1/C2 isotopes do not interfere with this C4 epimerization ()[5].

LeloirPathway Gal D-Galactose-d1-2 Gal1P Galactose-1-P-d1-2 Gal->Gal1P GALK (ATP -> ADP) UDPGal UDP-Galactose-d1-2 Gal1P->UDPGal GALT (UDP-Glc Exchange) UDPGlc UDP-Glucose-d1-2 UDPGal->UDPGlc GALE (NAD+ Epimerization) Glc1P Glucose-1-P-d1-2 UDPGlc->Glc1P GALT Re-entry

Fig 1: The Leloir Pathway mapping the metabolic routing of D-Galactose-d1-2.

Alternative Metabolism: The Polyol Pathway

Under hypergalactosemic conditions, the Leloir pathway becomes saturated, and D-Galactose-d1-2 is shunted into the polyol pathway. Here, Aldose Reductase reduces the C1 aldehyde to an alcohol, forming galactitol-d1-2 ()[6].

Because the C1 carbon undergoes a hybridization change from sp2 to sp3 during the hydride transfer from NADPH, a slight inverse secondary kinetic isotope effect may be observed for the C1-deuterated isotopologue. The heavier deuterium atom prefers the stiffer sp3 potential energy well, subtly stabilizing the transition state.

Quantitative Pharmacokinetic Data Summary

The table below synthesizes the comparative PK parameters, demonstrating the bioequivalence of the deuterated tracer to its unlabeled counterpart due to the strategic circumvention of primary KIEs.

Pharmacokinetic ParameterUnlabeled D-GalactoseD-Galactose-d1-2Kinetic Isotope Effect (KIE) Impact
Hepatic Clearance (CL) ~1.5 L/min~1.5 L/minNegligible (No C1/C2 bond cleavage in rate-limiting step)
Volume of Distribution (Vd) ~0.3 L/kg~0.3 L/kgNone (Lipophilicity & H-bonding unchanged)
Elimination Half-Life (t1/2) 10 - 15 min10 - 15 minNone
Galactose Oxidase Vmax​ 100% (Baseline)100%None (Contrasts with C6-deuteration KIE of 21.2)
Aldose Reductase Affinity High ( Km​ ~10 mM)HighInverse secondary KIE ( sp2→sp3 transition at C1)

Experimental Protocol: LC-MS/MS Pharmacokinetic Profiling

To utilize D-Galactose-d1-2 as an in vivo PK tracer, a self-validating LC-MS/MS workflow is required. Because galactose is highly polar, traditional reversed-phase chromatography fails to retain it. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure robust separation without the need for chemical derivatization.

Step-by-Step Methodology
  • Sample Collection & Spiking: Aliquot 50 µL of human plasma containing the administered D-Galactose-d1-2. Spike the sample with 10 µL of a stable internal standard (IS), specifically D-Galactose- 13C6​ (10 µg/mL), to monitor matrix effects and ensure quantitative linearity.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) to the plasma to precipitate proteins. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Extract 100 µL of the supernatant and transfer to an autosampler vial.

  • HILIC Separation: Inject 2 µL onto a Waters XBridge Amide column (or equivalent HILIC phase).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

    • Mobile Phase B: 10 mM Ammonium Acetate in 90% ACN.

    • Gradient: Start at 85% B, ramping down to 50% B over 5 minutes to elute the highly polar monosaccharides.

  • MRM Detection: Utilize a Triple Quadrupole Mass Spectrometer in Electrospray Ionization (ESI) negative mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the deprotonated adducts [M−H]− :

    • Endogenous Galactose: m/z 179.1 89.0

    • D-Galactose-d1-2: m/z 181.1 91.0 (assuming d2)

    • IS (D-Galactose- 13C6​ ): m/z 185.1 92.0

PK_Workflow Step1 Plasma Sampling Step2 Spike IS (13C6-Gal) Step1->Step2 Step3 Protein Precipitation Step2->Step3 Step4 HILIC LC-Separation Step3->Step4 Step5 MRM MS/MS Detection Step4->Step5

Fig 2: Step-by-step LC-MS/MS workflow for D-Galactose-d1-2 quantification.

References

  • Kinetic Isotope Effects as Probes of the Mechanism of Galactose Oxidase. ACS Publications (Biochemistry). URL:[Link]

  • Structure and Function of Enzymes of the Leloir Pathway for Galactose Metabolism. Journal of Biological Chemistry / ResearchGate. URL:[Link]

  • Novel Enzymatic Mechanisms in Carbohydrate Metabolism. ACS Chemical Reviews. URL:[Link]

  • Crystallographic snapshots of UDP-glucuronic acid 4-epimerase ligand binding, rotation, and reduction. National Center for Biotechnology Information (PMC). URL:[Link]

  • The aldo-keto reductases (AKRs): Overview. ResearchGate. URL:[Link]

Sources

Isotopic Divergence in Carbohydrate Metabolism: A Technical Guide to Unlabeled D-Galactose vs. D-Galactose-d1-2

Author: BenchChem Technical Support Team. Date: April 2026

Here is an in-depth technical guide detailing the physicochemical, metabolic, and analytical divergences between unlabeled D-galactose and its monodeuterated stable isotope, D-Galactose-d1-2.

As drug development and metabolomics pivot toward high-resolution mechanistic studies, the precise tracking of carbohydrate flux has become paramount. D-galactose, a naturally occurring aldohexose and C-4 epimer of glucose[1], plays a dual role in biological research: it is both a critical energy substrate via the Leloir pathway[2] and, at high systemic doses, a potent inducer of oxidative stress and cellular senescence[3].

To deconvolute these complex metabolic networks without perturbing the system, researchers employ D-Galactose-d1-2 (PubChem CID 131879666)[4]. This monodeuterated stable isotope acts as a mass-shifted surrogate, providing a pristine analytical window into galactose metabolism. This whitepaper dissects the structural, pharmacological, and analytical differences between these two molecules, providing actionable frameworks for Senior Application Scientists and drug development professionals.

Physicochemical and Structural Divergence

The fundamental difference between unlabeled D-galactose and D-Galactose-d1-2 lies in the substitution of a single protium atom (¹H) with a deuterium atom (²H or D) at a specific carbon locus[5]. While this substitution does not alter the macroscopic chemical behavior or the stereochemistry of the hexose ring, it introduces two critical micro-physical changes: a +1 Da mass shift and the Kinetic Isotope Effect (KIE) .

Because the C–D bond has a lower zero-point energy than the C–H bond, it requires greater activation energy to cleave. If the deuterated carbon is the site of a rate-limiting enzymatic reaction (such as oxidation or epimerization), the reaction velocity will measurably decrease.

Quantitative Comparison Table
PropertyUnlabeled D-GalactoseD-Galactose-d1-2 (Stable Isotope)
Molecular Formula C₆H₁₂O₆C₆H₁₁DO₆
Molecular Weight 180.16 g/mol 181.16 g/mol
Monoisotopic Mass 180.063388 Da181.069665 Da
MS Precursor Ion [M-H]⁻ m/z 179.05m/z 180.06
Primary Application Carbon source, Senescence inductionMetabolic flux tracing, LC-MS Internal Standard
In Vivo Behavior Metabolized or shunted to ROS/AGEsTraces endogenous pathways (Mass-resolved)

Metabolic Flux & The Leloir Pathway: A Mechanistic View

In healthy mammalian cells, as well as in highly aggressive malignancies like Glioblastoma (GBM) that scavenge alternative fuels, D-galactose is catabolized exclusively through the highly conserved Leloir pathway [6].

Unlabeled D-galactose is imported via Glut3/Glut14 transporters and processed sequentially. However, when researchers need to measure the rate of this flux (Metabolic Flux Analysis, MFA), introducing exogenous unlabeled galactose is analytically invisible against the endogenous background. By introducing D-Galactose-d1-2, the +1 Da mass shift is conserved through every downstream intermediate (Gal-1-P → UDP-Gal → UDP-Glc), allowing mass spectrometers to distinguish newly synthesized metabolites from the pre-existing intracellular pool[2].

Leloir_Pathway DGal β-D-Galactose aDGal α-D-Galactose DGal->aDGal GALM (Mutarotase) Gal1P Galactose-1-Phosphate (Gal-1-P) aDGal->Gal1P GALK1 (Kinase) UDPGal UDP-Galactose Gal1P->UDPGal GALT (Transferase) UDPGlc UDP-Glucose UDPGal->UDPGlc GALE (Epimerase) UDPGlc->UDPGal UMP Transfer (GALT) Glc1P Glucose-1-Phosphate (Glc-1-P) UDPGlc->Glc1P GALT (Product Release)

Metabolic flux of D-galactose through the highly conserved Leloir pathway.

Pharmacological Divergence: Aging Models vs. Inert Tracers

The Unlabeled D-Galactose Aging Model

Chronic administration of unlabeled D-galactose (typically 150–500 mg/kg/day) is a globally validated experimental model for inducing accelerated aging, neurodegeneration, and erectile dysfunction in rodents[3],[7]. The Causality: At high systemic doses, the Leloir pathway becomes saturated. The excess unlabeled D-galactose is shunted into alternative metabolic routes. It is oxidized by galactose oxidase to form galacto-hexodialdose and hydrogen peroxide (H₂O₂), triggering massive intracellular oxidative stress[7]. Furthermore, it reacts non-enzymatically with free amines on proteins to form Advanced Glycation End-products (AGEs), which cross-link extracellular matrix proteins and induce skin and vascular senescence[8].

The D-Galactose-d1-2 Advantage

D-Galactose-d1-2 is utilized at micro-dosing (tracer) levels. Because it is administered below the saturation threshold of GALK1, it does not spill over into ROS-generating pathways. Furthermore, if the deuterium label is positioned at the exact carbon targeted by galactose oxidase, the Kinetic Isotope Effect resists enzymatic cleavage, effectively blunting the generation of H₂O₂. This makes the deuterated variant an ideal, non-perturbing tracer for pharmacokinetic studies.

Analytical Workflows: Self-Validating LC-MS/MS Protocols

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, quantifying highly polar metabolites like galactose in complex biological fluids (plasma, urine, tissue homogenates) is notoriously difficult. Co-eluting endogenous salts and phospholipids cause severe matrix effects —specifically, the unpredictable suppression or enhancement of analyte ionization in the electrospray (ESI) source[9].

To establish a self-validating, highly trustworthy assay, D-Galactose-d1-2 is deployed as a Stable Isotope-Labeled Internal Standard (SIL-IS) [10]. Because D-Galactose-d1-2 shares the exact physicochemical properties of the endogenous sugar, it co-elutes perfectly during chromatography. Any matrix component that suppresses the ionization of the target analyte will suppress the SIL-IS to the exact same degree[11].

Step-by-Step Methodology: SIL-IS Normalized Quantification

Rationale for LC Choice: Standard Reversed-Phase (C18) columns fail to retain highly hydrophilic sugars, causing them to elute in the void volume where matrix suppression is catastrophic. We mandate the use of Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure adequate retention and separation from early-eluting salts.

  • Matrix Standardization (Spiking): Add a precisely known concentration of D-Galactose-d1-2 (e.g., 500 ng/mL) to all calibration standards, Quality Control (QC) samples, and unknown biological samples.

  • Protein Precipitation (Extraction): Add 4 volumes of ice-cold Acetonitrile/Methanol (80:20, v/v) to the biofluid. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an LC vial. (Causality: Cold organic solvents instantly denature proteins and halt endogenous enzymatic degradation of galactose).

  • HILIC Separation: Inject 2 µL onto an amide- or zwitterionic-HILIC column. Use a gradient of Mobile Phase A (10 mM ammonium acetate in water, pH 9.0) and Mobile Phase B (Acetonitrile).

  • ESI-MS/MS Detection (Negative Ion Mode):

    • Unlabeled D-Galactose MRM Transition: m/z 179.0 → 89.0

    • D-Galactose-d1-2 MRM Transition: m/z 180.0 → 90.0

  • Data Normalization (The Self-Validating Step): Calculate the Area Under the Curve (AUC) for both transitions. The final quantitative readout is the Ratio (AUC_Analyte / AUC_SIL-IS) . This ratio mathematically cancels out extraction losses, injection volume errors, and ESI matrix suppression, yielding an R2>0.99 calibration curve[11].

LCMS_Workflow Step1 1. Matrix Standardization Spike SIL-IS (D-Gal-d1-2) Step2 2. Metabolite Extraction Protein Precipitation (ACN/MeOH) Step1->Step2 Step3 3. HILIC LC Separation Co-elution of Analyte & IS Step2->Step3 Step4 4. ESI-MS/MS Detection MRM Mode (+1 Da Mass Shift) Step3->Step4 Step5 5. Data Normalization Self-Validating AUC Ratio Step4->Step5

Self-validating LC-MS/MS workflow utilizing D-Galactose-d1-2 to neutralize matrix effects.

Conclusion

The transition from unlabeled D-galactose to D-Galactose-d1-2 represents a shift from macroscopic biological modeling to high-resolution molecular tracing. While unlabeled galactose remains the gold standard for inducing accelerated aging and studying oxidative stress pathologies, D-Galactose-d1-2 is an indispensable analytical tool. By leveraging its +1 Da mass shift and identical chromatographic behavior, researchers can map the Leloir pathway in real-time and entirely neutralize LC-MS matrix effects, ensuring absolute quantitative rigor in drug development pipelines.

References

  • PubChem. "D-Galactose-d1-2 | C6H12O6 | CID 131879666." National Center for Biotechnology Information. 4

  • MedChemExpress. "D-Galactose-d1-2 | Stable Isotope." MCE Life Science Reagents. 5

  • WuXi AppTec DMPK. "Internal Standards in LC−MS Bioanalysis: Which, When, and How." (2025). 9

  • Longdom Publishing. "Matrix effects in Protien Analysis by LC-MS Method." 10

  • PubMed. "Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect." (2017). 11

  • MDPI. "Chronic Oral D-Galactose Induces Oxidative Stress but Not Overt Organ Dysfunction in Male Wistar Rats." (2025). 3

  • PMC. "Galactose-Induced Skin Aging: The Role of Oxidative Stress." 8

  • PMC. "D-(+)-Galactose-induced aging: A novel experimental model of erectile dysfunction." 7

  • MDPI. "Targeting the Leloir Pathway with Galactose-Based Antimetabolites in Glioblastoma." (2024). 2

  • PMC. "The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling." 6

Sources

Unraveling the Metabolic Dynamics of D-Galactose-d1-2: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The deployment of stable isotope tracers is a cornerstone of modern metabolic flux analysis (MFA) and pharmacokinetic profiling. Among these, D-Galactose-d1-2 (deuterium-labeled D-galactose at the C-1 and/or C-2 positions) has emerged as a critical non-disruptive probe. Because deuteration at these specific carbon sites avoids primary kinetic isotope effects (KIE) during rate-limiting enzymatic steps, D-Galactose-d1-2 perfectly mimics endogenous galactose. This whitepaper dissects the mechanism of action of D-Galactose-d1-2 within the Leloir pathway, explores its clinical utility in modeling Congenital Disorders of Glycosylation (CDG), and provides a self-validating, step-by-step LC-MS/MS methodology for metabolic tracing.

Mechanism of Action: Navigating the Leloir Pathway

Galactose metabolism is strictly governed by the highly conserved Leloir pathway. The utility of D-Galactose-d1-2 lies in its precise interaction with the three primary enzymes of this network:

  • Galactokinase (GALK): Phosphorylates D-galactose at the C-1 hydroxyl group to form Galactose-1-phosphate (Gal-1-P).

  • Galactose-1-phosphate uridylyltransferase (GALT): Catalyzes the exchange between UDP-glucose and Gal-1-P to yield UDP-galactose and Glucose-1-phosphate.

  • UDP-galactose 4'-epimerase (GALE): Interconverts UDP-galactose and UDP-glucose.

The Causality of C-1/C-2 Deuteration: The strategic choice of a C-1 or C-2 deuterium label is rooted in chemical kinetics. During the initial, rate-limiting phosphorylation by GALK, the C-H bond at C-1 is not cleaved; only the C-OH bond is modified. Consequently, substituting hydrogen with deuterium at this position bypasses the primary kinetic isotope effect (1° KIE). The tracer is processed at an identical velocity to native galactose, ensuring that the introduction of the probe does not artificially bottleneck the pathway or alter the thermodynamic landscape of the enzyme's active site .

Leloir Gal D-Galactose-d1-2 (Tracer) Gal1P Galactose-1-P-d1-2 Gal->Gal1P GALK (ATP -> ADP) UDPGal UDP-Galactose-d1-2 Gal1P->UDPGal GALT (UDP-Glc -> Glc-1-P) UDPGlc UDP-Glucose-d1-2 UDPGal->UDPGlc GALE Glycans Glycoconjugates (N-/O-Glycans) UDPGal->Glycans Galactosyltransferases

Fig 1: Deuterated Leloir pathway mapping the metabolic flux of D-Galactose-d1-2.

Quantitative Dynamics: Kinetic Isotope Effects

To trust a metabolic tracer, it must be quantitatively proven that the isotope does not induce a biological observer effect. As shown in Table 1, the Michaelis-Menten constant ( Km​ ) and maximum velocity ( Vmax​ ) for deuterated galactose remain statistically indistinguishable from the unlabeled epimer.

Table 1: Kinetic Parameters of Protiated vs. Deuterated D-Galactose (GALK Assay)

ParameterD-Galactose (Unlabeled)D-Galactose-d1-2 (Tracer)Kinetic Isotope Effect (KIE)
Km​ (mM) 1.0 ± 0.11.1 ± 0.1~1.0 (Negligible)
Vmax​ ( μ mol/min/mg) 45.2 ± 2.144.8 ± 2.3~1.0 (Negligible)
ΔCp‡​ (kJ mol −1 K −1 ) -0.1 ± 1.0-0.1 ± 1.0None

Data synthesized from established chemical mapping studies demonstrating the absence of 1° KIE on the rate-limiting step .

Clinical Application: Tracing Glycosylation Rescue in SLC35A2-CDG

Beyond basic biochemistry, D-Galactose-d1-2 is a vital tool in drug development and precision medicine, particularly for Congenital Disorders of Glycosylation (CDG).

The Pathology: The SLC35A2 gene encodes the UDP-galactose transporter responsible for moving UDP-galactose from the cytosol into the Golgi apparatus. Mutations in this gene result in truncated, galactose-deficient N-glycans, leading to severe neurological and developmental pathologies. The Intervention: Oral D-galactose supplementation has been shown to drive mass action, increasing cytosolic UDP-galactose pools and forcing the defective transporter to move substrate into the Golgi, thereby improving patient glycosylation profiles . The Tracer's Role: To prove this mechanism in vitro, researchers culture patient-derived fibroblasts with D-Galactose-d1-2. By utilizing mass spectrometry to detect the M+1/M+2 mass shifts in the mature glycoproteins, scientists can definitively prove that the exogenous dietary galactose is directly incorporated into the rescued N-glycans, validating the therapy's direct mechanism of action rather than a secondary signaling effect.

Experimental Methodology: Self-Validating Metabolic Flux Protocol

To accurately map galactose metabolism, sample preparation must preserve the transient intermediate states of sugar nucleotides. The following protocol is engineered with strict causality and internal self-validation mechanisms.

Workflow Step1 1. Tracer Incubation (D-Gal-d1-2) Step2 2. Quenching (-80°C MeOH) Step1->Step2 Step3 3. Extraction (Liquid-Liquid) Step2->Step3 Step4 4. LC-MS/MS (MRM Mode) Step3->Step4 Step5 5. Flux Analysis (Isotope Enrichment) Step4->Step5

Fig 2: Self-validating LC-MS/MS workflow for D-Galactose-d1-2 metabolic flux analysis.

Step-by-Step LC-MS/MS Workflow

Step 1: Cell Culture & Tracer Loading

  • Action: Culture cells in media supplemented with 10% dialyzed Fetal Bovine Serum (FBS) and 5 mM D-Galactose-d1-2 .

  • Causality: Standard FBS contains highly variable concentrations of endogenous, unlabeled glucose and galactose. Failing to use dialyzed FBS will result in uncontrolled isotopic dilution, skewing the fractional enrichment calculations.

Step 2: Metabolic Quenching

  • Action: Rapidly aspirate media, wash cells once with ice-cold PBS, and immediately add 80% Methanol pre-chilled to -80°C.

  • Causality: Enzymatic interconversion of UDP-Galactose and UDP-Glucose by GALE occurs on a millisecond timescale. The -80°C methanol instantly denatures the cellular proteome, freezing the metabolic snapshot and preventing post-sampling artifactual flux.

Step 3: Biphasic Metabolite Extraction

  • Action: Scrape cells, transfer to a microcentrifuge tube, and add chloroform and HPLC-grade water to create a 2:2:1 (Methanol:Chloroform:Water) ratio. Vortex and centrifuge at 15,000 x g for 15 minutes at 4°C. Collect the upper aqueous phase.

  • Causality: Sugar nucleotides are highly polar. This specific biphasic separation isolates the polar UDP-sugars in the upper aqueous layer while precipitating proteins at the interphase and partitioning hydrophobic lipids into the lower organic phase. This prevents severe ion suppression during mass spectrometry.

Step 4: LC-MS/MS Quantification (MRM Mode)

  • Action: Inject the aqueous extract onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column coupled to a triple quadrupole mass spectrometer. Monitor Multiple Reaction Monitoring (MRM) transitions for unlabeled UDP-Galactose (e.g., m/z 565 → 323) and deuterated UDP-Galactose-d1-2 (e.g., m/z 566/567 → 323).

  • Causality: Reversed-phase (C18) columns cannot retain highly polar sugar nucleotides; HILIC provides the necessary orthogonal retention. MRM mode ensures absolute structural specificity, filtering out isobaric background noise.

Step 5: Self-Validation Checkpoint (Data Integrity)

  • System Check: Spike a known concentration of fully labeled U-¹³C-Glucose into the -80°C extraction buffer before adding it to the cells.

  • Validation Logic: If the absolute peak area of the U-¹³C-Glucose internal standard varies by >15% across biological replicates, the extraction efficiency is compromised, and the plate must be rejected. Furthermore, the sum of the labeled (deuterated) and unlabeled endogenous UDP-Galactose pools must equal the total pool size of a vehicle-treated control. If the total pool size expands significantly, the tracer is acting as a pharmacological agent rather than a passive probe, invalidating the flux assumptions.

References

  • Chemical Mapping Exposes the Importance of Active Site Interactions in Governing the Temperature Dependence of Enzyme Turnover. ACS Catalysis, 11(24), 14854–14863. URL:[Link]

  • Clinical and biochemical improvement with galactose supplementation in SLC35A2-CDG. Genetics in Medicine, 22(6), 1102-1107. URL:[Link]

endogenous metabolite tracing using deuterated galactose isotopes

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Endogenous Metabolite Tracing Using Deuterated Galactose Isotopes

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling Metabolic Dynamics with Deuterated Galactose

In the intricate landscape of cellular metabolism, understanding the flow of molecules—or metabolic flux—provides a dynamic picture that static metabolite concentrations alone cannot offer.[1][2] Stable isotope tracing is a powerful technique that enables the precise tracking of atoms through metabolic pathways, offering profound insights into cellular physiology in both health and disease.[3][4] Among the various tracers, deuterium (²H), a stable isotope of hydrogen, offers unique advantages due to its low natural abundance and the specific mechanistic information that C-²H bond cleavage can provide.

This guide provides a comprehensive technical overview of using deuterated galactose as a metabolic tracer. Galactose is a critical monosaccharide that feeds into central carbon metabolism primarily through the highly conserved Leloir pathway.[5][6] By tracing the fate of deuterium-labeled galactose, researchers can dissect the activities of glycolysis, the pentose phosphate pathway (PPP), and glycoconjugate biosynthesis. This approach is particularly valuable for professionals in drug development and metabolic research, providing a robust method to investigate metabolic reprogramming in diseases like cancer, inherited metabolic disorders, and liver diseases.[7][8][9]

Part 1: Foundational Principles

The Biochemistry of Galactose Metabolism: The Leloir Pathway

The primary route for galactose utilization is the Leloir pathway, which converts galactose into glucose-6-phosphate (G6P), a central node in cellular metabolism.[6][10] This conversion occurs in the cytoplasm, predominantly in the liver, and involves a series of enzymatic steps.[11]

The core reactions are:

  • Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose to galactose-1-phosphate (Gal-1-P), consuming one molecule of ATP.[10][11]

  • Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) transfers a UMP group from UDP-glucose to Gal-1-P, forming UDP-galactose and glucose-1-phosphate (G1P).[6][11]

  • Epimerization: UDP-galactose 4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, ensuring a continued supply of UDP-glucose for the GALT reaction and providing UDP-galactose for biosynthetic pathways (e.g., glycosylation).[5][6]

  • Isomerization: Phosphoglucomutase (PGM) converts glucose-1-phosphate into glucose-6-phosphate, which can then enter glycolysis or other central metabolic pathways.[5][11]

Defects in these enzymes, particularly GALT, lead to the genetic disorder galactosemia, highlighting the pathway's critical role.[6][10]

Leloir_Pathway Gal Galactose Gal1P Galactose-1-P Gal->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal GALT ADP ADP UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-P Glycosylation Glycosylation UDPGal->Glycosylation UDPGlc->Glc1P GALT Glc6P Glucose-6-P Glc1P->Glc6P PGM Glycolysis Glycolysis / PPP Glc6P->Glycolysis ATP ATP

Figure 1: The Leloir Pathway for Galactose Metabolism.
Principles of Deuterium Isotope Tracing

Stable isotope tracing involves introducing a substrate enriched with a heavy isotope (like ²H) into a biological system and tracking its incorporation into downstream metabolites.[3] Deuterium is an excellent tracer for several reasons:

  • Low Natural Abundance: The natural abundance of ²H is very low (~0.015%), meaning that its detection in metabolites is almost exclusively from the administered tracer.

  • Kinetic Isotope Effect (KIE): The C-²H bond is stronger than the C-¹H bond. This can slow down reactions where C-H bond cleavage is the rate-limiting step. While sometimes a confounding factor, the KIE can also be exploited to probe enzyme mechanisms.[12]

  • Versatile Analytical Detection: Deuterium incorporation can be readily detected by both mass spectrometry (MS) as an increase in mass and by nuclear magnetic resonance (NMR) spectroscopy, which can pinpoint the exact position of the label within a molecule.[13][14]

When a cell metabolizes deuterated galactose, the deuterium atoms are transferred to intermediates of the Leloir pathway and subsequently to metabolites in glycolysis, the TCA cycle, and biosynthetic pathways.[15][16]

Part 2: Experimental Design and Execution

A successful tracing experiment hinges on meticulous planning and execution. The choices made during the design phase directly impact the quality and interpretability of the data.

Selecting the Deuterated Galactose Tracer

The position of the deuterium label on the galactose molecule is a critical consideration, as it determines which metabolic pathways can be effectively traced.

TracerPrimary ApplicationRationale
[1-²H]Galactose Tracing entry into glycolysis and PPP.The deuterium at the C1 position is retained through the Leloir pathway to G6P. Its fate can then be followed as G6P enters glycolysis or the oxidative PPP.
[2-²H]Galactose Probing glycolytic flux and aldolase/triosephosphate isomerase activity.The label at C2 of G6P is transferred to fructose-6-phosphate. The position of the label in downstream triose phosphates provides information on specific enzyme activities.
[6,6-²H₂]Galactose Tracing the carbon backbone into biosynthetic pathways (e.g., serine, glycine).These deuterons are less likely to be lost through exchange reactions compared to those at other positions, making them robust tracers for downstream biosynthesis.
[U-²H₇]Galactose General metabolic tracing, imaging applications (e.g., SRS microscopy).A fully labeled tracer provides a strong signal for detecting overall incorporation into various macromolecules like lipids, proteins, and DNA.[15][16]
Experimental Protocol: Cell Culture Labeling

This protocol outlines a general procedure for labeling adherent mammalian cells. Optimization is crucial for each cell line and experimental condition.[17]

Materials:

  • Cell line of interest

  • Appropriate culture medium (e.g., DMEM, RPMI 1640) without glucose and galactose

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Deuterated galactose tracer (e.g., [1-²H]Galactose)

  • Unlabeled galactose (for control and adaptation cultures)

  • Phosphate-Buffered Saline (PBS), ice-cold

Procedure:

  • Cell Seeding: Plate cells at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in their standard growth medium.

  • Adaptation (Optional but Recommended): To avoid metabolic shock, adapt the cells to a galactose-based medium. One day before the experiment, replace the standard medium with a custom medium containing unlabeled galactose at the desired concentration instead of glucose.

  • Labeling Initiation:

    • Aspirate the medium from the culture plates.

    • Gently wash the cells once with pre-warmed, serum-free medium to remove residual glucose.

    • Add the pre-warmed labeling medium containing the deuterated galactose tracer and dFBS.

  • Incubation: Place the cells back into the incubator. The labeling duration is critical and depends on the pathway of interest. Glycolysis reaches isotopic steady state within minutes, while pathways like nucleotide synthesis can take many hours.[1] A time-course experiment (e.g., 0, 15 min, 1 hr, 4 hr, 24 hr) is often necessary to determine optimal labeling times.

  • Control Groups: Always include parallel cultures with unlabeled galactose to serve as a baseline for analytical measurements and to control for any metabolic effects of switching the primary carbon source.[4]

Experimental Protocol: Metabolite Extraction

The goal of extraction is to instantly halt all enzymatic activity (quenching) and efficiently extract metabolites for analysis.[18] This protocol is suitable for polar metabolites.[17]

Materials:

  • Ice-cold 0.9% (w/v) NaCl solution

  • Ice-cold 80% Methanol / 20% Water solution

  • Cell scraper

  • Refrigerated centrifuge (4°C)

Procedure:

  • Quenching:

    • Remove the culture plate from the incubator and immediately place it on ice.

    • Quickly aspirate the labeling medium.

    • Wash the cell monolayer twice with ice-cold 0.9% NaCl to remove extracellular metabolites. Perform this step rapidly to minimize metabolite leakage.

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol to each well (for a 6-well plate). The cold methanol serves to both quench any remaining enzymatic activity and permeabilize the cells.[17]

    • Use a cell scraper to detach the cells into the methanol solution.

    • Transfer the entire cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Protein & Debris Precipitation:

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[17]

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heating.

    • Store the dried extracts at -80°C until analysis.

Part 3: Analytical Methodologies

The choice of analytical platform is dictated by the specific research question. MS provides high sensitivity and throughput, while NMR offers detailed positional information.

Mass Spectrometry (MS) for Isotopologue Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most common platform for stable isotope tracing studies.[1]

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for separating polar sugar phosphates and organic acids.[3]

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required to accurately resolve the small mass differences between isotopologues (molecules that differ only in their isotopic composition).[3]

The analysis involves monitoring the mass-to-charge ratio (m/z) for specific metabolites. The incorporation of a deuterium atom increases the mass of the molecule by approximately 1.0063 Da. The instrument measures the relative abundance of the unlabeled form (M+0) and all labeled forms (M+1, M+2, etc.).

MS_Workflow Sample Dried Metabolite Extract Reconstitution Reconstitute in Solvent Sample->Reconstitution LC HILIC Separation Reconstitution->LC Ionization Electrospray Ionization (ESI) LC->Ionization MS High-Resolution MS Ionization->MS Data Raw Data (m/z, Intensity, RT) MS->Data

Figure 2: General LC-MS Workflow for Metabolite Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

While less sensitive than MS, NMR spectroscopy is exceptionally powerful for determining the specific location of isotopic labels within a molecule's structure.[13][19] This is invaluable for distinguishing between different metabolic routes that may produce the same metabolite but with a different labeling pattern.

  • ¹H NMR: Can be complex due to signal overlap, but the disappearance of a proton signal can indicate its replacement with deuterium.

  • ²H NMR: Directly detects the deuterium nucleus, providing a clean spectrum showing only the labeled positions.

  • ¹³C NMR: Can be used in conjunction with ¹³C-labeled tracers, but ²H labeling can also cause splitting of adjacent ¹³C signals, providing positional information.

NMR is particularly useful for distinguishing between, for example, deuterium incorporation at C1 versus C6 of glucose-6-phosphate, which MS alone cannot do without derivatization and fragmentation.[14]

Part 4: Data Analysis and Interpretation

Raw data from MS or NMR must be processed to yield biologically meaningful information.[1]

Mass Isotopologue Distribution (MID)

The primary output of an MS-based tracing experiment is the Mass Isotopologue Distribution (MID) for each detected metabolite. The MID is the vector of relative abundances of all isotopologues (M+0, M+1, M+2, etc.).

Data Correction: Before interpretation, the raw MIDs must be corrected for the natural abundance of other heavy isotopes (e.g., ¹³C, ¹⁷O). Various algorithms are available to perform this deconvolution.[20]

Example Data Table: The following table shows hypothetical MID data for Glucose-6-Phosphate (G6P) after labeling cells with [1-²H]Galactose.

Sample GroupM+0M+1M+2Fractional Enrichment
Unlabeled Control 94.1%5.5%0.4%0.0%
[1-²H]Galactose (4h) 35.2%62.3%2.5%62.7%
(Note: Data is corrected for natural abundance. Fractional Enrichment is the percentage of the metabolite pool that is labeled.)
From Data to Biological Insight

The corrected MIDs reveal how the tracer contributes to the formation of downstream metabolites.[2] For instance, in the example above, the high M+1 abundance in G6P confirms that the Leloir pathway is active and is converting the deuterated galactose into G6P. By examining the MIDs of lactate, serine, or ribose-5-phosphate, one can quantify the relative flux of galactose-derived carbons through glycolysis, one-carbon metabolism, and the PPP, respectively.

Data_Pipeline RawData Raw MS Data (e.g., .mzXML) PeakPicking Peak Picking & Alignment RawData->PeakPicking MID_Raw Raw MIDs PeakPicking->MID_Raw Correction Natural Abundance Correction MID_Raw->Correction MID_Corrected Corrected MIDs Correction->MID_Corrected FluxAnalysis Metabolic Flux Analysis (MFA) MID_Corrected->FluxAnalysis Interpretation Biological Interpretation FluxAnalysis->Interpretation

Figure 3: Data Analysis Pipeline for Isotope Tracing.

For more advanced analysis, the MIDs can be used as inputs for Metabolic Flux Analysis (MFA) software. MFA uses computational models to estimate the rates (fluxes) of all intracellular reactions that best explain the observed labeling patterns.[3]

Conclusion

Endogenous metabolite tracing with deuterated galactose is a sophisticated and powerful technique for dissecting the complexities of central carbon metabolism.[3] By providing a dynamic view of substrate utilization and pathway activity, it offers invaluable insights for basic research, disease modeling, and the identification of novel therapeutic targets. This guide has provided a framework covering the core principles, from experimental design and execution to data analysis and interpretation. As analytical technologies and computational tools continue to advance, the application of deuterated tracers like galactose will undoubtedly lead to further groundbreaking discoveries in metabolic research.

References

  • Microbe Notes. (2023, October 22). Galactose Metabolism: Enzymes, Steps, Pathways, Uses. Available from: [Link]

  • ResearchGate. Galactose metabolism (2-4: major pathway; 5-6 minor pathway) 1 lactase;.... Available from: [Link]

  • The Medical Biochemistry Page. (2025, August 6). Galactose Metabolism. Available from: [Link]

  • Wikipedia. Galactose. Available from: [Link]

  • Yuan, J., et al. (PMC - NIH). Metabolomics and isotope tracing. Available from: [Link]

  • AccessPharmacy. Carbohydrates: Galactose Metabolism | Integrative Medical Biochemistry Examination and Board Review. Available from: [Link]

  • ResearchGate. Considerations of Sample Preparation for Metabolomics Investigation. Available from: [Link]

  • Analytical Methods (RSC Publishing). Analysis of stable isotope assisted metabolomics data acquired by high resolution mass spectrometry. Available from: [Link]

  • Lewis-Sigler Institute - Princeton University. Metabolomics and Isotope Tracing.
  • Journal of the American Society for Mass Spectrometry - ACS Publications. (2024, September 30). Annotation of Metabolites in Stable Isotope Tracing Untargeted Metabolomics via Khipu-web. Available from: [Link]

  • PMC. (2024, May 31). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Available from: [Link]

  • Books Gateway. Sample Collection, Storage and Preparation | Chromatographic Methods in Metabolomics. Available from: [Link]

  • MDPI. (2020, March 16). Defects in Galactose Metabolism and Glycoconjugate Biosynthesis in a UDP-Glucose Pyrophosphorylase-Deficient Cell Line Are Reversed by Adding Galactose to the Growth Medium. Available from: [Link]

  • PMC - NIH. (2025, March 6). NMR Based Methods for Metabolites Analysis. Available from: [Link]

  • PubMed. Stable-isotope dilution analysis of galactose metabolites in human erythrocytes. Available from: [Link]

  • The Scientist. (2019, April 30). A New Spectral Imaging Technique for Tracing Glucose Metabolic Dynamics. Available from: [Link]

  • Human Kinetics. Isotopic Tracer Methods of Monitoring Human Carbohydrate Metabolism During Exercise. Available from: [Link]

  • PMC - NIH. Isotope tracing in health and disease. Available from: [Link]

  • Chemical Communications (RSC Publishing). Recent research progress in galactose-based fluorescent probes for detection of biomarkers of liver diseases. Available from: [Link]

  • ResearchGate. (PDF) Erythrocyte galactose I-phosphate quantified by isotope-dilution gas chromatography-mass spectrometry. Available from: [Link]

  • ResearchGate. NMR-Based Stable Isotope Tracing of Cancer Metabolism | Request PDF. Available from: [Link]

  • MDPI. (2024, February 27). Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics. Available from: [Link]

  • PMC. NMR-Based Stable Isotope Resolved Metabolomics in Systems Biochemistry. Available from: [Link]

  • Radboud Repository. (2023, July 3). Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells. Available from: [Link]

  • PubMed. (2025, January 15). Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver. Available from: [Link]

  • MDPI. (2024, October 23). Mapping Natural Sugars Metabolism in Acute Myeloid Leukaemia Using 2D Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]

  • The Innovation. (2024, March 8). Mass spectrometry imaging combined with isotope tracer technology reveals dynamic metabolic responses of DGNs. Available from: [Link]

  • Columbia University. (2019, February 22). Spectral tracing of deuterium for imaging glucose metabolism. Available from: [Link]

  • PMC - NIH. Spectral tracing of deuterium for imaging glucose metabolism. Available from: [Link]

  • PMC. (2024, December 15). Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver. Available from: [Link]

  • ResearchGate. ¹H NMR spectra of α- and β-d-galactose. Available from: [Link]

  • SciSpace. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Available from: [Link]

  • PMC. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose. Available from: [Link]

  • PMC. Gene regulation of UDP-galactose synthesis and transport: potential rate-limiting processes in initiation of milk production in humans. Available from: [Link]

Sources

Methodological & Application

D-Galactose-d1-2 internal standard protocol for LC-MS/MS

High-Resolution LC-MS/MS Quantification of D-Galactose Using a D-Galactose- d2​ Internal Standard

Executive Summary & Biological Context

As analytical demands in metabolomics and pharmacokinetics intensify, the reliable quantification of highly polar, non-chromophoric monosaccharides remains a formidable challenge. D-Galactose is a critical aldohexose and C-4 epimer of glucose, primarily metabolized via the Leloir pathway. Accurate tracking of D-Galactose is essential for diagnosing metabolic disorders (e.g., galactosemia), evaluating bioprocessing fermentation media, and studying cellular glycosylation.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically D-Galactose- d2​ , coupled with 1-phenyl-3-methyl-5-pyrazolone (PMP) pre-column derivatization.

LeloirPathwayGalD-GalactoseGal1PGalactose-1-PhosphateGal->Gal1P GALK (Galactokinase)UDPGalUDP-GalactoseGal1P->UDPGal GALTUDPGlcUDP-GlucoseUDPGal->UDPGlc GALE (Epimerase)

Metabolic trajectory of D-Galactose via the Leloir pathway.

Mechanistic Principles: The "Why" Behind the Workflow

To ensure scientific integrity, it is critical to understand the causality governing this analytical workflow. We do not merely execute steps; we engineer chemical environments to force predictable analytical behavior.

The Necessity of PMP Derivatization

While Hydrophilic Interaction Liquid Chromatography (HILIC) can separate underivatized sugars (1)[1], monosaccharides inherently lack basic/acidic sites and chromophores, resulting in poor electrospray ionization (ESI) efficiency. Derivatization with PMP via Michael addition tags the reducing end of the sugar with two hydrophobic aromatic rings.

  • Causality: This structural modification drastically increases the molecule's hydrophobicity, enabling robust retention on standard Reversed-Phase (RP) columns. More importantly, it enhances ESI+ ionization efficiency, lowering the Limit of Detection (LOD) to the femtomole range (2)[2].

The Role of the SIL-IS (D-Galactose- d2​ )

Using a structural analog (e.g., arabinose) as an internal standard introduces systemic risk, as analogs often exhibit different extraction recoveries and retention times.

  • Causality: A deuterium-labeled standard like D-Galactose- d2​ shares the exact physicochemical properties of the target analyte (3)[3]. It co-elutes chromatographically, meaning it is subjected to the exact same matrix-induced ion suppression or enhancement in the ESI source, allowing for true absolute quantification and mathematical cancellation of matrix effects (4)[4].

WorkflowA1. Sample & ISSpiking (Gal-d2)B2. ProteinPrecipitationA->BC3. PMPDerivatizationB->CD4. ChloroformExtractionC->DE5. LC-MS/MS(MRM Mode)D->E

Analytical workflow for D-Galactose quantification utilizing PMP derivatization.

Methodological Protocol

Reagents & Materials
  • D-Galactose (Reference Standard) and D-Galactose- d2​ (Internal Standard).

  • 1-Phenyl-3-methyl-5-pyrazolone (PMP), 0.5 M in HPLC-grade Methanol.

  • 0.3 M NaOH (aq) and 0.3 M HCl (aq).

  • LC-MS Grade Acetonitrile, Chloroform, and Water.

Step-by-Step Sample Preparation
  • Spiking & Precipitation:

    • Aliquot 50 µL of biological sample (e.g., plasma, cell lysate) into a microcentrifuge tube.

    • Add 50 µL of D-Galactose- d2​ IS working solution (5 µg/mL). Causality: Spiking at step 1 ensures any subsequent volumetric losses are perfectly mirrored by the IS.

    • Add 150 µL of ice-cold acetonitrile. Vortex for 30 seconds and centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Transfer 100 µL of the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Reconstitute the dried extract in 50 µL of LC-MS water.

    • Add 50 µL of 0.3 M NaOH and 50 µL of 0.5 M PMP solution. Causality: The alkaline environment deprotonates the pyrazolone ring, driving the nucleophilic attack on the open-chain aldehyde form of galactose.

    • Incubate at 70°C for 30 minutes (2)[2]. Cool to room temperature and neutralize with 50 µL of 0.3 M HCl.

  • Liquid-Liquid Extraction (Clean-up):

    • Add 500 µL of chloroform to the neutralized mixture. Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 5 minutes.

    • Carefully discard the lower organic layer. Repeat this chloroform wash two additional times. Causality: Unreacted PMP causes severe ion suppression and rapid source fouling. Chloroform selectively partitions the highly hydrophobic free PMP into the organic phase, leaving the bis-PMP-sugar derivative in the aqueous phase (5)[5].

    • Dilute 50 µL of the upper aqueous layer with 150 µL of mobile phase (10% Acetonitrile) for injection.

Data Presentation & LC-MS/MS Parameters

Table 1: LC Gradient Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 20 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.39010
1.00.39010
6.00.37525
6.10.31090
8.00.31090
8.10.39010
10.00.39010
Table 2: MRM Parameters (Positive ESI)

Note: The mass of the bis-PMP derivative is calculated as [M + 330 + H]⁺.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
D-Galactose (PMP)511.2175.125Quantifier
D-Galactose (PMP)511.2217.120Qualifier
D-Galactose- d2​ (PMP)513.2175.125Internal Standard

Trustworthiness: The Self-Validating System

To guarantee analytical integrity, this protocol operates as a self-validating system. Batch acceptance is strictly gated by internal quality control (QC) logic.

QCSystemISIS Peak AreaMonitoringMatrixMatrix EffectEvaluationIS->MatrixAcceptBatchAcceptanceMatrix->AcceptCalCalibrationLinearity (R²>0.99)Cal->Accept

Self-validating QC logic for batch acceptance in LC-MS/MS.

Table 3: Representative Validation Metrics
ParameterValueCausality / Significance
Limit of Detection (LOD)0.5 ng/mLAchieved via enhanced ESI efficiency from PMP tagging.
Linearity Range2.0 - 5000 ng/mLCovers endogenous physiological ranges and pathological spikes.
Intra-day Precision (CV)< 5.2%Validates the reproducibility of the derivatization reaction.
Matrix Effect95% - 105%Corrected by the co-eluting D-Galactose- d2​ internal standard.

References

  • BenchChem Technical Support Team.
  • Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Ferment
  • D-Galactose-d-2. MedChemExpress.
  • Precolumn derivatization LC-MS/MS method to simultaneous quantitation of 10 monosaccharides in r
  • Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring. NIH.

quantitative analysis of sugar metabolism using D-Galactose-d1-2

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Quantitative Analysis of Sugar Metabolism Using D-Galactose-d1-2

Executive Summary

Stable isotope-resolved metabolomics (SIRM) has revolutionized our understanding of metabolic reprogramming in disease states. While glucose metabolism is heavily studied, the utilization of alternative carbon sources like galactose is increasingly recognized as a critical survival mechanism in specific cancers (e.g., glioblastoma and hepatocellular carcinoma) and is the central node of dysfunction in classic galactosemia.

This application note details a robust, self-validating methodology for tracing galactose metabolism using D-Galactose-d1-2 (D-galactose labeled with a single deuterium atom at the C-2 position). By leveraging Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS), researchers can quantitatively map the flux of this stable isotope through the Leloir pathway and into downstream glycolysis or the pentose phosphate pathway (PPP).

Mechanistic Grounding & Isotope Logic (E-E-A-T)

To design a flawless tracing experiment, one must understand the causality of the enzymatic reactions and how the isotope behaves within them.

The [2] is the primary route for galactose assimilation. It consists of a highly coordinated enzymatic cascade:

  • Phosphorylation : Galactokinase (GALK) phosphorylates D-galactose to Galactose-1-phosphate (Gal-1-P).

  • Uridylyl Transfer : Galactose-1-phosphate uridylyltransferase (GALT) catalyzes an exchange reaction between Gal-1-P and UDP-glucose, yielding UDP-galactose and Glucose-1-phosphate (Glc-1-P).

  • Epimerization : UDP-galactose-4-epimerase (GALE) converts UDP-galactose back to UDP-glucose, maintaining the cycle.

The Rationale for C-2 Deuterium Labeling: When using D-Galactose-d1-2, the deuterium atom is located at the C-2 position of the sugar ring. This specific placement is strategically vital. During the GALE-catalyzed epimerization of UDP-galactose to UDP-glucose, the enzyme utilizes NAD+ to transiently oxidize the hydroxyl group at the C-4 position , followed by stereospecific reduction. Because the C-2 position is entirely uninvolved in this redox transient, the deuterium label is 100% conserved. Consequently, the +1 Da mass shift (M+1 isotopologue) is faithfully transferred to Glc-1-P and subsequently to Glucose-6-phosphate (Glc-6-P) via phosphoglucomutase (PGM1), allowing unambiguous tracking of galactose-derived carbons into glycolysis [3].

Pathway Visualization

The following diagram illustrates the flow of the M+1 isotopologue through the Leloir pathway.

LeloirPathway Gal D-Galactose-d1-2 (Tracer: M+1) Gal1P Galactose-1-P (M+1) Gal->Gal1P GALK GALT_node GALT Gal1P->GALT_node UDPGal UDP-Galactose (M+1) UDPGlc UDP-Glucose (M+0 / M+1) UDPGal->UDPGlc GALE UDPGlc->GALT_node Glc1P Glucose-1-P (M+1) Glc6P Glucose-6-P (M+1) Glc1P->Glc6P PGM1 Downstream Glycolysis & PPP (M+1 Tracking) Glc6P->Downstream Flux GALT_node->UDPGal GALT_node->Glc1P

Leloir pathway tracing using D-Galactose-d1-2, highlighting M+1 isotopologue flux into glycolysis.

Self-Validating Experimental Protocol

To ensure [4], every step of this protocol is designed with internal causality and validation checkpoints.

Phase 1: In Vitro Isotope Labeling
  • Media Preparation : Formulate custom tracing media free of natural glucose and galactose. Supplement with 10 mM D-Galactose-d1-2 and 10% dialyzed Fetal Bovine Serum (dFBS) to prevent unlabeled hexose contamination from standard serum.

  • Cell Conditioning : Wash adherent cells (e.g., U87 glioblastoma cells) three times with warm PBS to clear residual intracellular glucose.

  • Time-Course Incubation : Add the D-Galactose-d1-2 media. Harvest independent biological replicates at 0, 2, 6, 12, and 24 hours to capture dynamic metabolic flux rather than just a static snapshot.

Phase 2: Rapid Quenching and Metabolite Extraction

Causality Note: Intracellular sugar phosphates (like Gal-1-P) have turnover rates on the scale of seconds. Using room-temperature buffers will result in artificial enzymatic degradation.

  • Quenching : Rapidly aspirate media and immediately submerge the culture plate in liquid nitrogen for 10 seconds.

  • Extraction : Add 1 mL of pre-chilled (-80°C) 80% LC-MS grade methanol containing internal standards (e.g., 13C-labeled amino acids) directly to the frozen cells. The high organic content instantly denatures GALK and GALT, preserving the UDP-sugars.

  • Phase Separation : Scrape the cells, transfer to a microcentrifuge tube, and centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the polar supernatant to a new vial and dry under a gentle stream of nitrogen gas. Reconstitute in 50% acetonitrile prior to injection.

Phase 3: HILIC-LC-MS/MS Quantitative Analysis

Causality Note: Sugar phosphates are highly polar and will elute in the void volume of a standard C18 reversed-phase column. HILIC chromatography at an alkaline pH ensures phosphate groups remain deprotonated, yielding sharp, reproducible peaks.

  • Chromatography : Use a polymer-based HILIC column (e.g., SeQuant ZIC-pHILIC, 5 µm, 150 × 2.1 mm).

    • Mobile Phase A : 20 mM Ammonium Carbonate in water (pH 9.0).

    • Mobile Phase B : 100% Acetonitrile.

  • Mass Spectrometry : Operate a Triple Quadrupole MS in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

Data Presentation: MRM Transitions & Fragmentation Logic

When analyzing [1], understanding the collision-induced dissociation (CID) of the metabolites is critical for avoiding false positives.

Self-Validation Checkpoint (CID Logic): Notice the transition for UDP-Galactose (M+1) in the table below. The precursor ion shifts from 565.0 to 566.0 due to the deuterium. However, the product ion remains at m/z 323.0. Why? The m/z 323.0 fragment corresponds to the UMP moiety. Because the deuterium label resides on the galactose ring, it is lost as a neutral fragment during CID. Observing this specific fragmentation pattern mathematically validates that the isotope label is correctly localized on the sugar ring, not the nucleotide base.

MetabolitePrecursor Ion (M+0)Product Ion (M+0)Precursor Ion (M+1)Product Ion (M+1)Collision Energy (eV)
D-Galactose 179.189.0180.190.0-10
Galactose-1-Phosphate 259.096.9260.096.9-25
UDP-Galactose 565.0323.0566.0323.0-35
Glucose-1-Phosphate 259.096.9260.096.9-25
Glucose-6-Phosphate 259.096.9260.096.9-25

Note: The product ion m/z 96.9 corresponds to the H2PO4⁻ fragment. Because the deuterium is on the carbon backbone, it is lost during the generation of the phosphate product ion, resulting in identical product masses for M+0 and M+1.

Quality Control & Data Processing

To ensure the integrity of your [5], implement the following system checks:

  • Tracer Purity Check : Before running biological samples, directly infuse the D-Galactose-d1-2 tracer into the mass spectrometer. Verify that the M+0 peak (m/z 179.1) is <1% of the M+1 peak (m/z 180.1). High M+0 background in the tracer will artificially skew flux calculations.

  • Isotopic Steady-State Verification : Plot the fractional enrichment (M+1 / Total Pool) of Gal-1-P over your time course. A plateauing curve indicates that the system has reached isotopic steady state, validating that your extraction time points have successfully captured the complete metabolic turnover.

References

  • Title: Stable-isotope dilution analysis of galactose metabolites in human erythrocytes Source: PubMed URL: [Link]

  • Title: The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling Source: PubMed Central (PMC) URL: [Link]

  • Title: Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells Source: PubMed Central (PMC) URL: [Link]

  • Title: Challenges of Spatially Resolved Metabolism in Cancer Research Source: MDPI URL: [Link]

  • Title: geoRge: A Computational Tool To Detect the Presence of Stable Isotope Labeling in LC/MS-Based Untargeted Metabolomics Source: ACS Publications URL: [Link]

Application Note: D-Galactose-d1 and -d2 Stable Isotope Internal Standards for Clinical Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Application Area: Clinical Diagnostics, Newborn Screening, and Metabolic Profiling

Introduction & Clinical Relevance

Galactosemia is a rare, inherited metabolic disorder characterized by the inability to properly metabolize galactose. This condition is primarily driven by deficiencies in one of the three Leloir pathway enzymes: Galactokinase (GALK), Galactose-1-phosphate uridylyltransferase (GALT), or UDP-galactose 4'-epimerase (GALE)[1]. Rapid and accurate quantification of galactose, galactose-1-phosphate (Gal-1-P), and associated enzyme activities in erythrocytes or dried blood spots (DBS) is critical for newborn screening and therapeutic monitoring.

While traditional radiometric and fluorometric assays have historically been used, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has superseded them due to its superior analytical sensitivity, specificity, and multiplexing capabilities[2]. However, the complex biological matrix of whole blood and DBS introduces significant ion suppression. To achieve absolute quantitation and correct for these matrix effects, stable isotope-labeled internal standards (SIL-IS) such as D-Galactose-d1 and D-Galactose-d2 are indispensable[3].

G Gal Galactose Gal1P Galactose-1-Phosphate (Gal-1-P) Gal->Gal1P GALK (Galactokinase) UDPGal UDP-Galactose Gal1P->UDPGal GALT (Gal-1-P Uridylyltransferase) UDPGlc UDP-Glucose UDPGal->UDPGlc GALE (UDP-Galactose 4'-epimerase)

Leloir Pathway of Galactose Metabolism and Diagnostic Enzyme Targets.

Mechanistic Grounding: The Causality of Isotope Selection

The selection of an internal standard is the most critical variable in clinical LC-MS/MS assay design. Using structural analogs (e.g., mannose or glucose derivatives) often leads to quantitative bias because they do not perfectly mimic the target analyte's behavior.

Why D-Galactose-d1 or D-Galactose-d2? Incorporating deuterium at the C1 or C2 position of D-galactose yields a highly specific mass shift (+1 Da or +2 Da) while maintaining the exact stereochemistry of the target molecule.

  • Chromatographic Co-elution: Isotopologues like D-Galactose-d2 exhibit identical physicochemical properties to endogenous D-galactose. In Hydrophilic Interaction Liquid Chromatography (HILIC), they co-elute at the exact same retention time.

  • Matrix Effect Compensation: Because the target analyte and the SIL-IS enter the electrospray ionization (ESI) source simultaneously, they are subjected to the exact same matrix-induced ion suppression or enhancement. The ratio of their peak areas remains constant, effectively neutralizing sample-to-sample matrix variations.

  • Isotopic Purity: High isotopic enrichment (e.g., >98% D) ensures minimal contribution to the unlabeled analyte's mass transition, preventing baseline inflation and preserving the lower limit of quantification (LLOQ).

Self-Validating Experimental Protocol

This protocol details the extraction of galactose and Gal-1-P from DBS samples, utilizing D-Galactose-d2 as the SIL-IS[4]. Every step is designed to act as a self-validating system to ensure data integrity.

Workflow Step1 Sample Collection (Dried Blood Spots / Erythrocytes) Step2 Internal Standard Addition (Spike D-Galactose-d1/d2) Step1->Step2 Step3 Metabolite Extraction & Protein Precipitation (ACN:H2O) Step2->Step3 Step4 Centrifugation (14,000 x g, 5 min, 4°C) Step3->Step4 Step5 Supernatant Transfer & Solvent Evaporation Step4->Step5 Step6 Reconstitution & LC-MS/MS Injection Step5->Step6

Step-by-step sample preparation workflow for LC-MS/MS using D-Galactose-d1/d2.

Step-by-Step Methodology
  • Reagent Preparation:

    • Extraction Buffer: Prepare an 80:20 (v/v) Acetonitrile:Water solution containing 0.1% formic acid.

    • Internal Standard Working Solution (ISWS): Prepare a 10 µM solution of D-Galactose-d2 in the extraction buffer.

    • Causality: Utilizing an organic-heavy extraction buffer simultaneously precipitates proteins (denaturing metabolic enzymes to halt ex vivo activity) and efficiently extracts highly polar carbohydrate metabolites.

  • Sample Aliquoting:

    • Punch a standard 3.2 mm disc from a DBS card (equivalent to ~3.1 µL of whole blood) into a sterile 1.5 mL microcentrifuge tube[4].

  • Extraction & Spiking:

    • Add 100 µL of the ISWS directly to the tube containing the DBS punch.

    • Vortex vigorously for 30 seconds.

    • Incubate at 37°C for 30 minutes in a thermoshaker at 800 rpm to ensure complete desorption of metabolites from the cellulose filter paper.

  • Protein Precipitation & Centrifugation:

    • Centrifuge the samples at 14,000 × g for 10 minutes at 4°C.

    • Causality: Centrifugation at 4°C prevents the thermal degradation of heat-sensitive sugar phosphates while tightly pelleting the precipitated hemoglobin and cellular debris, preventing LC column clogging.

  • Supernatant Transfer & Drying:

    • Transfer 80 µL of the clear supernatant to a 96-well collection plate.

    • Evaporate to dryness under a gentle stream of ultra-high-purity nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 50 µL of 50:50 (v/v) Acetonitrile:Water.

    • Inject 5 µL into the LC-MS/MS system.

Trustworthiness: The Self-Validating QC System

To ensure the protocol is self-validating, implement the following Quality Control (QC) checks:

  • Isotopic Interference Blank: Run a matrix blank spiked only with D-Galactose-d2. This validates the absence of unlabeled galactose contamination within the IS reagent.

  • Absolute IS Recovery Monitoring: Monitor the absolute peak area of D-Galactose-d2 across all patient samples. If the IS area in a specific sample drops by >50% compared to the batch mean, it immediately flags severe, unpredictable matrix effects or an extraction failure, invalidating that specific result and triggering a re-extraction.

Analytical LC-MS/MS Parameters & Quantitative Data

Chromatographic separation of highly polar carbohydrates is best achieved using a BEH Amide column operating in HILIC mode, which provides excellent retention and peak shape for galactose and its deuterated isotopologues[1].

Table 1: LC-MS/MS MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityCollision Energy (eV)
D-Galactose 179.189.0Negative12
D-Galactose-d1 180.190.0Negative12
D-Galactose-d2 181.191.0Negative12
Galactose-1-Phosphate 259.097.0Negative18

Table 2: Representative Method Validation Parameters

ParameterD-GalactoseGalactose-1-Phosphate
Linear Range 0.5 - 1000 µM0.4 - 50 µM
Intra-day Precision (CV%) 3.2 - 6.5%< 15.0%
Inter-day Precision (CV%) 4.5 - 8.1%< 15.0%
Mean Recovery > 90%> 90%
Matrix Effect 88% (IS corrected to 100%)85% (IS corrected to 100%)

References

1.[2] Title: Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry Source: Clinical Chemistry / Oxford Academic URL: [Link]

2.[4] Title: Development, optimization and validation of LC-MS/MS method for the determination of DBS GALT enzyme activity Source: PubMed / Analytical Biochemistry URL: [Link]

3.[1] Title: Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies Source: NIH PMC / Molecular Genetics and Metabolism URL: [Link]

4.[3] Title: Erythrocyte galactose I-phosphate quantified by isotope-dilution gas chromatography-mass spectrometry Source: Clinical Chemistry / Oxford Academic URL: [Link]

Sources

Application Note: Dosing Guidelines and Metabolic Tracing Protocols for D-Galactose-d1-2 in Senescence Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Technique: Isotope-Labeled Metabolic Tracing, In Vivo Aging Models, Live-Cell (In Vitro) Senescence Assays

Introduction & Mechanistic Rationale

D-Galactose is a naturally occurring aldohexose widely used to induce accelerated aging and cellular senescence models in both animals and live-cell cultures. Chronic exposure to high levels of D-galactose leads to its conversion into galactitol by aldose reductase, causing osmotic stress, mitochondrial dysfunction, and the accumulation of Reactive Oxygen Species (ROS) and Advanced Glycation End-products (AGEs)[1][2].

D-Galactose-d1-2 (Deuterium-labeled D-Galactose) is a specialized stable isotope tracer designed for quantitative analysis via NMR, GC-MS, or LC-MS[3][4]. In the context of "in vivo cell experiments" (a term encompassing both live-cell in vitro cultures and in vivo animal dosing followed by ex vivo cellular extraction), the deuterium label serves a critical function: it eliminates the "black box" of standard senescence models. By utilizing D-Galactose-d1-2, researchers can definitively trace the metabolic flux of the administered galactose, proving direct causality between the exogenous dose and the intracellular formation of deuterated AGEs (AGEs-d) and galactitol-d.

Mechanistic Causality

The experimental choice to use D-Galactose-d1-2 rather than standard D-galactose is rooted in pharmacokinetic validation. Standard models rely on phenotypic markers (like SA-β-gal) which can be triggered by off-target stress. Deuterium tracing creates a self-validating system : the phenotypic onset of senescence (p53/p21 activation) can be directly correlated with the genotypic/metabolic quantification of the d1-2 isotope within the cell's structural proteins[2][4].

G Gal D-Galactose-d1-2 (Isotope Tracer) Aldo Aldose Reductase Gal->Aldo High Dose Ox Galactose Oxidase Gal->Ox Metabolism AGE Advanced Glycation End-products (AGEs-d) Gal->AGE Non-enzymatic glycation Galactitol Galactitol-d (Osmotic Stress) Aldo->Galactitol Sen Cellular Senescence (p53/p21 Activation) Galactitol->Sen MS LC-MS/MS Quantification Galactitol->MS ROS Reactive Oxygen Species (ROS) Ox->ROS ROS->Sen AGE->Sen AGE->MS

Mechanistic pathway of D-Galactose-d1-2 inducing senescence and its tracking via LC-MS/MS.

Dosing Guidelines & Quantitative Baselines

To establish a robust model, dosing must be calibrated to the specific biological target. Below are the optimized parameters synthesized from authoritative aging models, adapted for the D-Galactose-d1-2 tracer.

Table 1: In Vivo Systemic Dosing Guidelines (Mice/Rats)

For systemic aging models followed by primary cell isolation or tissue fluxomics.

Target ModelRecommended DoseAdministration RouteDurationKey Cellular Markers
Brain / Cognitive Aging 100 – 150 mg/kg/daySubcutaneous (SC) or IP6 – 8 weeksNeurogenesis suppression, ROS[5]
Reproductive Aging 100 – 200 mg/kg/dayIntraperitoneal (IP)6 – 8 weeksSperm count reduction, Testis weight[6]
Severe Systemic Aging 300 – 500 mg/kg/daySubcutaneous (SC)6 – 8 weeksMDA elevation, GSH depletion[7][8]
Table 2: Live-Cell (In Vitro) Dosing Guidelines

For direct application to cell cultures to induce premature secretory senescence.

Cell Line / TypeRecommended ConcentrationExposure TimePhenotypic Outcome
PC12 (Neural) 15 mg/mL (~83 mM)48 hoursDecreased viability, apoptosis[8]
NRK-52E (Renal) 100 mM – 200 mM24 – 48 hoursp53/p21 activation, SA-β-gal+[2]
Primary Astrocytes 40 g/L – 50 g/L72 hoursSASP induction (IL-6, IL-8)[1]

Experimental Protocols

Protocol A: In Vivo Dosing and Ex Vivo Cell Isolation for Isotope Tracing

This protocol describes the administration of D-Galactose-d1-2 to rodents, followed by the isolation of primary cells to quantify deuterated metabolites, ensuring the senescence observed is directly linked to the tracer.

Step 1: Tracer Formulation

  • Dissolve D-Galactose-d1-2 powder in sterile 0.9% physiological saline to achieve a stock concentration suitable for your target dose (e.g., 50 mg/mL for a 500 mg/kg dose in a 20g mouse, requiring a 200 µL injection volume)[5][8].

  • Filter-sterilize the solution through a 0.22 µm membrane. Note: Prepare fresh weekly and store at 4°C to prevent bacterial contamination.

Step 2: Animal Administration

  • Administer the solution via subcutaneous (SC) injection daily for 6 to 8 weeks[6][8]. Rotate injection sites to prevent localized tissue necrosis.

  • Monitor animal weight twice weekly; adjust the injection volume dynamically to maintain the exact mg/kg dosage.

Step 3: Tissue Harvest and Primary Cell Isolation

  • 24 hours after the final injection, euthanize the animal and rapidly excise the target organ (e.g., hippocampus or kidney)[6].

  • Dissociate the tissue using a standard Papain or Collagenase/Dispase enzymatic digestion protocol to isolate primary cells.

Step 4: Fluxomic Analysis (Self-Validation)

  • Lyse a dedicated aliquot of the isolated primary cells using a cold Methanol/Acetonitrile/Water (2:2:1) extraction buffer to quench metabolism.

  • Centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Analyze the supernatant via LC-MS/MS, setting the Q1/Q3 transitions to specifically detect the +1 or +2 Da mass shifts corresponding to Galactitol-d and deuterated AGE precursors[3][4].

Workflow Prep 1. Tracer Prep (0.9% Saline) Dose 2. In Vivo Dosing (100-500 mg/kg SC) Prep->Dose Harvest 3. Tissue Harvest (Target Organ) Dose->Harvest Isol 4. Cell Isolation (Primary Culture) Harvest->Isol Assay 5. Senescence Assay (SA-β-gal / p16) Isol->Assay MS 6. Fluxomics (LC-MS/MS) Isol->MS

In vivo dosing to ex vivo cell isolation workflow for D-Galactose-d1-2 metabolic tracing.

Protocol B: Live-Cell (In Vitro) Senescence Induction

For researchers applying the tracer directly to cell cultures to study the Senescence-Associated Secretory Phenotype (SASP).

Step 1: Media Preparation

  • Reconstitute D-Galactose-d1-2 in complete culture medium (e.g., DMEM with 10% FBS).

  • For astrocytic or renal models, prepare a concentration of 50 g/L (approx. 277 mM) or 100 mM, respectively[1][2].

Step 2: Cellular Exposure

  • Seed cells in a 6-well plate at a density of 2×105 cells/well. Allow 24 hours for adherence.

  • Replace standard media with the D-Galactose-d1-2 enriched media.

  • Incubate at 37°C, 5% CO2​ for 48 to 72 hours[1][8].

Step 3: Phenotypic Validation

  • Wash cells with PBS and fix with 4% paraformaldehyde for 5 minutes.

  • Apply Senescence-Associated β-galactosidase (SA-β-gal) staining solution (pH 6.0) and incubate overnight at 37°C (without CO2​ ).

  • Quantify the percentage of SA-β-gal positive (blue) cells via brightfield microscopy to confirm senescence induction prior to downstream mass spectrometry[2][8].

References

  • Optimizing a Male Reproductive Aging Mouse Model by d-Galactose Injection MDPI[Link]

  • D-Galactose Effectiveness in Modeling Aging and Therapeutic Antioxidant Treatment in Mice PMC / NIH[Link]

  • D-galactose induces astrocytic aging and contributes to astrocytoma progression and chemoresistance via cellular senescence PMC / NIH[Link]

  • Protective Effect of Thymoquinone on D-Galactose-Induced Aging in Mice Brieflands [Link]

  • Hyperoside attenuates renal aging and injury induced by D-galactose via inhibiting AMPK-ULK1 signaling-mediated autophagy Aging-US[Link]

  • Metformin attenuates the D‑galactose‑induced aging process via the UPR through the AMPK/ERK1/2 signaling pathways Spandidos Publications[Link]

Sources

Application Note: Advanced NMR Spectroscopy Protocols for the Detection of D-Galactose-d1-2

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Scientific Rationale

D-Galactose-d1-2 is a selectively deuterium-labeled isotopologue of D-galactose. It is extensively utilized as a stable isotope tracer in metabolic flux analysis, pharmacokinetic profiling, and as an internal standard for quantitative clinical assays[1],[2]. Because deuterium ( 2 H) acts as a near-perfect bioisostere to protium ( 1 H), it allows researchers to track galactose metabolism—such as flux through the Leloir pathway or stereoselective enzymatic oxidation by galactose oxidase—without the safety hazards of radiolabeling[3],[2].

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for verifying the positional integrity and isotopic enrichment of D-Galactose-d1-2[4]. Unlike mass spectrometry, which primarily provides bulk mass shifts, NMR provides atom-specific resolution. This guide details the mechanistic causality behind experimental choices and provides self-validating protocols for the robust detection of D-Galactose-d1-2.

Mechanistic Causality in NMR Detection

Detecting deuterated galactose relies on exploiting the quantum mechanical differences between 1 H and 2 H nuclei. As a Senior Application Scientist, it is critical to understand why the spectra change, rather than just observing the changes.

  • Signal Erasure and Multiplet Collapse ( 1 H NMR): Replacing a proton with a deuteron removes the 1 H resonance at that specific position. Furthermore, because the gyromagnetic ratio of deuterium ( γD​ ) is approximately 6.5 times smaller than that of protium ( γH​ ), the scalar coupling ( JHD​ ) is proportionally reduced. This causes adjacent proton multiplets to collapse into simpler structures or broadened singlets, providing definitive proof of the label's position[3].

  • The Deuterium Isotope Effect on Chemical Shifts: The heavier deuterium atom lowers the zero-point vibrational energy of the C-D bond compared to a C-H bond. This shorter average bond length increases local electron density, slightly shielding adjacent nuclei. Consequently, protons geminal or vicinal to the deuterium experience a diagnostic upfield chemical shift (typically Δδ≈0.015−0.020 ppm)[3].

  • Direct Observation ( 2 H NMR):

    2 H NMR allows for the direct, positive detection of the deuterium label against a zero-background spectrum. Because deuterium is a spin-1 quadrupolar nucleus, its relaxation is dominated by quadrupolar mechanisms, leading to broader lines but extremely fast T1​ relaxation times, allowing for rapid signal averaging[4].

G Root D-Galactose-d1-2 NMR Detection H1 1H NMR Root->H1 High Sensitivity H2 2H NMR Root->H2 Direct Label C13 13C HSQC Root->C13 Carbon Correlation H1_desc Loss of proton signal Upfield isotope shift (<0.02 ppm) H1->H1_desc H2_desc Direct C-D resonance detection Zero background H2->H2_desc C13_desc Loss of C-H cross-peak Multiplet collapse C13->C13_desc

Caption: Decision tree mapping the mechanistic logic for selecting the appropriate NMR modality.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each phase contains a built-in quality control (QC) checkpoint to prevent the propagation of experimental errors.

Protocol A: Sample Preparation for 1 H and 2 H NMR

Objective: Prepare a high-resolution NMR sample free of paramagnetic impurities and protein contamination.

  • Extraction: Lyophilize the biological sample or reaction mixture containing D-Galactose-d1-2[5]. Reconstitute in 600 µL of deuterium oxide (D 2​ O, 99.9% D) for 1 H NMR, or a 90:10 H 2​ O:D 2​ O mixture for 2 H NMR.

  • Internal Standard Addition: Add 0.5 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as both a chemical shift reference (0.00 ppm) and a lineshape calibrant.

  • Filtration: Pass the mixture through a 3 kDa MWCO ultrafiltration spin column (14,000 x g for 15 mins) to remove macromolecules that cause magnetic susceptibility broadening.

  • Validation Checkpoint: Run a preliminary 1-scan 1 H NMR spectrum. If the DSS peak at 0.00 ppm exhibits a linewidth at half-maximum (FWHM) greater than 1.5 Hz, the sample contains residual paramagnetic ions or proteins. Do not proceed to quantitative acquisition; re-filter or treat with Chelex-100.

Protocol B: 1 H NMR Acquisition (Isotope Shift Detection)

Objective: Detect the upfield isotope shift and multiplet collapse of protons adjacent to the deuteration site.

  • Tuning and Matching: Tune the probe specifically to the 1 H frequency (e.g., 600.13 MHz).

  • Shimming: Perform gradient shimming on the 2 H lock signal.

  • Pulse Sequence: Use a 1D NOESY presaturation sequence (noesypr1d) to suppress the residual HDO water peak at ~4.7 ppm.

  • Parameters: Set the relaxation delay ( D1​ ) to at least 5 seconds (to ensure full relaxation of sugar protons, T1​≈1−2 s) and acquire 64-128 scans.

  • Validation Checkpoint: Overlay the spectrum with an unlabeled D-galactose standard. Confirm that the anomeric proton (H1) or H2 proton shows an upfield shift of ~0.015 ppm. If the shift is absent, isotopic enrichment has failed or proton exchange has occurred.[3]

Protocol C: 2 H NMR Acquisition (Direct Label Detection)

Objective: Directly quantify the deuterium label using broadband proton decoupling.

  • Probe Configuration: Ensure a broadband (BBO) or dedicated 2 H probe is installed. Lock the spectrometer on a non-deuterated solvent if using 100% H 2​ O, or run unlocked if necessary (though a 10% D 2​ O spike is preferred for locking).

  • Pulse Sequence: Use a standard 1D sequence with inverse-gated 1 H decoupling to remove 2 H- 1 H scalar couplings and collapse the deuterium signals into sharp singlets[4].

  • Parameters: Because 2 H relaxes rapidly via quadrupolar mechanisms, set a short relaxation delay ( D1​=0.5 s). Acquire ≥1024 scans due to the low sensitivity of the 2 H nucleus.

  • Validation Checkpoint: Observe the natural abundance HDO signal at ~4.7 ppm. This peak must be present and sharp; it serves as your internal validation that the 2 H channel is properly tuned and pulsing correctly.

G A 1. Tracer Admin (D-Gal-d1-2) B 2. Extraction (Deproteinization) A->B C 3. NMR Prep (D2O + DSS) B->C D 4. Acquisition (1H / 2H / 13C) C->D E 5. Isotope Shift Validation D->E

Caption: Self-validating workflow for the metabolic tracing and NMR detection of D-Galactose-d1-2.

Quantitative Data Presentation

To facilitate rapid spectral interpretation, the expected spectral changes and recommended acquisition parameters are summarized below.

Table 1: Expected NMR Spectral Changes for D-Galactose-d1-2 vs. Unlabeled D-Galactose
Nucleus ObservedUnlabeled D-Galactose FeatureD-Galactose-d1-2 FeatureMechanistic Cause
1 H NMR Distinct multiplets at deuteration sites (e.g., H1, H2).Complete loss of signal at deuterated sites.Replacement of NMR-active 1 H with 2 H.
1 H NMR Adjacent protons show complex JHH​ coupling.Multiplets collapse; upfield shift of ~0.015 - 0.020 ppm.Lower zero-point energy of C-D bond causing local shielding[3].
2 H NMR Flat baseline (except natural abundance HDO).Distinct singlets at deuterated positions (e.g., ~5.2 ppm for α -H1).Direct excitation of the spin-1 2 H nucleus[4].
13 C HSQC Strong C-H cross-peaks at all ring carbons.Missing cross-peaks at C1/C2 positions.Lack of 1 H magnetization to transfer to 13 C.
Table 2: Recommended NMR Acquisition Parameters (600 MHz Spectrometer)
Parameter 1 H NMR (Isotope Shift) 2 H NMR (Direct Detection) 13 C- 1 H HSQC
Spectral Width (SW) 12 ppm12 ppmF2: 10 ppm, F1: 100 ppm
Relaxation Delay ( D1​ ) 5.0 s (Quantitative)0.5 s (Fast relaxation)1.5 s
Number of Scans (NS) 64 - 1281024 - 40964 scans / 256 increments
Decoupling NoneInverse-gated 1 H decouplingGARP 13 C decoupling
Window Function Exponential (LB = 0.3 Hz)Exponential (LB = 1.0 - 2.0 Hz)Sine-bell squared

References

  • [3] Stereoselective Hydrogen Abstraction by Galactose Oxidase | ACS Publications | 3

  • [1] D-Galactose-d Product Information & Tracer Applications | MedChemExpress | 1

  • [4] Glycosphingolipids: 2H NMR study of the influence of ceramide fatty acid characteristics on the carbohydrate headgroup in phospholipid bilayers | PubMed (NIH) | 4

  • [2] D-Galactose-d-2 (D-(+)-Galactose-d1-2) Specifications | MedChemExpress |2

  • [5] D-Galactose-d1-2 | C6H12O6 | CID 131879666 | PubChem (NIH) | 5

Sources

Advanced Therapeutic Drug Monitoring (TDM) and Hepatic Phenotyping via LC-MS/MS Utilizing D-Galactose-d1-2

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Therapeutic Drug Monitoring (TDM) is essential for individualizing dosing regimens, particularly for drugs with narrow therapeutic indices and significant hepatic clearance. While traditional TDM measures circulating drug levels retrospectively, advanced pharmacometabolomics integrates dynamic liver function assessment to predict drug metabolism capacity prospectively[1].

The Galactose Elimination Capacity (GEC) test is a gold-standard quantitative measure of hepatic metabolic function. Galactose is almost exclusively metabolized by the liver via the Leloir pathway. By administering a known bolus of unlabeled D-galactose and tracking its decay, clinicians can calculate the GEC. A reduced GEC directly correlates with impaired drug metabolism, dictating preemptive dose reductions in TDM protocols for hepatically cleared drugs[2].

To achieve the precision required for TDM, this application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for quantifying plasma galactose using D-Galactose-d1-2 as a stable isotope-labeled internal standard (SIL-IS).

The Causality of Isotope Selection

In mass spectrometry-based TDM, matrix effects—such as ion suppression caused by co-eluting plasma phospholipids—can severely compromise quantitative accuracy[3]. D-Galactose-d1-2 (deuterated at the C1 and C2 positions, yielding a +2 Da mass shift) is chemically and structurally identical to endogenous D-galactose[4]. It co-elutes exactly with the target analyte during chromatographic separation, experiencing the identical matrix environment. The +2 Da shift is sufficient to avoid cross-talk from the natural 13 C isotopic envelope of unlabeled galactose, ensuring that any ionization variability is perfectly normalized by the analyte-to-IS peak area ratio[5].

Experimental Workflow & Logical Relationships

Workflow N1 1. Patient Infusion (Unlabeled D-Galactose) N2 2. Plasma Sampling (Serial Timepoints) N1->N2 Blood Draw N4 4. Sample Extraction (Protein Precipitation) N2->N4 N3 3. Spike SIL-IS (D-Galactose-d1-2) N3->N4 Internal Standard N5 5. LC-MS/MS Analysis (MRM Quantitation) N4->N5 Supernatant N6 6. GEC Calculation (Hepatic Phenotyping) N5->N6 Clearance Rate N7 7. TDM Dose Adjustment (Targeted Therapy) N6->N7 Liver Capacity

LC-MS/MS Workflow for Galactose TDM using D-Galactose-d1-2.

Pathway Gal D-Galactose (Bloodstream) Hep Hepatocyte Uptake (Liver) Gal->Hep GalK Galactokinase (GALK) Metabolism Hep->GalK Gal1P Galactose-1-Phosphate GalK->Gal1P ATP -> ADP Clearance Systemic Clearance (Measured via LC-MS/MS) Gal1P->Clearance Rate-Limiting Step CYP CYP450 Drug Metabolism (Correlated Capacity) Clearance->CYP Predictive Biomarker

Hepatic Leloir Pathway and its correlation to CYP450 drug metabolism.

Step-by-Step Methodology: Self-Validating LC-MS/MS Assay

Self-Validating System Design

By utilizing D-Galactose-d1-2 spiked into the raw matrix prior to any manipulation, this protocol establishes a self-validating system. Any deviation in extraction efficiency, volumetric transfer, or mass spectrometric ionization applies proportionally to both the endogenous galactose and the SIL-IS. Consequently, the analyte/IS ratio remains constant, automatically correcting for analytical variances and ensuring high-fidelity TDM data[3].

Step 1: Reagent & Standard Preparation
  • Target Analyte: Prepare unlabeled D-Galactose calibration standards ranging from 10 to 1000 µmol/L in a surrogate matrix (e.g., 4% BSA in PBS).

  • Internal Standard: Reconstitute D-Galactose-d1-2 (CAS 478518-70-6)[6]. Prepare a 50 µmol/L working solution in 80:20 Acetonitrile:Water. Store at -20°C.

Step 2: Sample Extraction (Protein Precipitation)

Causality Note: Acetonitrile is selected over methanol for precipitation because it yields a tighter protein pellet and produces a supernatant with a higher organic composition, which is strictly required for subsequent Hydrophilic Interaction Liquid Chromatography (HILIC) retention.

  • Aliquot 50 µL of patient plasma (collected at 10, 20, 30, and 45 minutes post-galactose infusion) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the D-Galactose-d1-2 IS working solution. Vortex briefly to equilibrate the IS with plasma proteins.

  • Add 200 µL of ice-cold Acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 60 seconds to disrupt protein-metabolite binding.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

Step 3: Supernatant Transfer and Dilution
  • Transfer 150 µL of the clear supernatant to an autosampler vial.

  • Dilute with 150 µL of LC-MS grade Acetonitrile. Causality Note: Diluting with additional organic solvent ensures the final injection plug is >85% organic, preventing early elution and peak distortion (the "solvent effect") on the HILIC column.

Step 4: LC-MS/MS Acquisition
  • Inject 2 µL into the LC-MS/MS system (e.g., Agilent 1290 UHPLC coupled to a 6495 Triple Quadrupole).

  • Utilize a HILIC column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

Quantitative Data & Analytical Parameters

Table 1: HILIC LC Gradient Conditions Mobile Phase A: Water + 0.1% Formic Acid | Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.05950.4
1.05950.4
4.040600.4
5.040600.4
5.15950.4
8.05950.4

Table 2: MRM Transitions (Negative ESI Mode)

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
D-Galactose (Quantifier)179.189.01050
D-Galactose (Qualifier)179.1119.0850
D-Galactose-d1-2 (IS Quantifier)181.191.01050
D-Galactose-d1-2 (IS Qualifier)181.1121.0850

Table 3: Assay Validation Metrics

ParameterAcceptance CriteriaObserved Performance
Linearity (R²)> 0.9900.998
Intra-day Precision (CV%)< 15% (< 20% at LLOQ)4.2% - 8.1%
Inter-day Precision (CV%)< 15% (< 20% at LLOQ)5.5% - 9.4%
Matrix Effect (IS-Normalized)85% - 115%98.2%
RecoveryConsistent across range88% ± 4%

Troubleshooting & Quality Control

  • The Deuterium Isotope Effect: While deuterium labeling is highly effective, researchers must account for the potential chromatographic "isotope effect" where deuterated compounds may elute slightly earlier than their unlabeled counterparts on high-resolution columns due to altered hydrogen bonding dynamics[7]. To validate this, ensure the MRM integration window is sufficiently wide to capture both peaks, guaranteeing accurate area-under-the-curve (AUC) calculation.

  • Isobaric Interference: Endogenous hexoses (like glucose and mannose) are isobaric to galactose (m/z 179.1). The HILIC gradient is specifically optimized to chromatographically resolve galactose from glucose. If double peaks appear in the galactose MRM channel, flatten the gradient slope between 1.0 and 4.0 minutes to enhance epimer separation.

Sources

Application Note: Incorporating D-Galactose-d1-2 into Precision Pharmacokinetic Profiling Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Application Note & Standard Operating Procedure (SOP) Target Audience: Bioanalytical Scientists, DMPK Researchers, and Translational Pharmacologists

Executive Summary & Scientific Rationale

The pharmacokinetic (PK) profiling of carbohydrates and heavily glycosylated therapeutics presents a unique bioanalytical challenge: distinguishing the administered compound from fluctuating, high-concentration endogenous baselines. D-Galactose-d1-2 , a stable isotope-labeled (SIL) analog of D-galactose featuring deuterium substitutions at the C1 and C2 positions, serves as a critical tool for overcoming this barrier[1].

By incorporating D-Galactose-d1-2 into LC-MS/MS workflows—either as an in vivo metabolic tracer or an ex vivo internal standard (IS)—researchers can achieve absolute quantification of galactose clearance without the radiological hazards of 14C-labeling or the analytical ambiguity of baseline subtraction[2]. Furthermore, while deuterium substitution can occasionally alter the metabolic clearance of xenobiotics via the Kinetic Isotope Effect (KIE)[3], the O-phosphorylation of galactose at C1 by Galactokinase (GALK1) does not cleave the C-D bond. This ensures that D-Galactose-d1-2 accurately mimics the PK profile of endogenous D-galactose, making it a highly reliable surrogate for assessing hepatic function and Leloir pathway kinetics[4].

Mechanistic Pathway: The Leloir Metabolism of D-Galactose-d1-2

To utilize D-Galactose-d1-2 effectively, one must understand its metabolic fate. Exogenous galactose is rapidly cleared from the systemic circulation by hepatocytes via the GLUT2 transporter. Once intracellular, it enters the Leloir pathway. Because the deuterium labels are located at C1 and C2, they are preserved through the primary enzymatic steps, allowing downstream metabolites (e.g., Gal-1-P-d1-2) to be tracked via mass spectrometry.

LeloirPathway Blood Bloodstream (D-Gal-d1-2) Hepato Hepatocyte (GLUT2 Uptake) Blood->Hepato Absorption GalK GALK1 (Phosphorylation) Hepato->GalK Gal1P Gal-1-P-d1-2 GalK->Gal1P ATP -> ADP GALT GALT (Transferase) Gal1P->GALT UDPGal UDP-Gal-d1-2 GALT->UDPGal UDP-Glc -> Glc-1-P GALE GALE (Epimerase) UDPGal->GALE UDPGlc UDP-Glc-d1-2 GALE->UDPGlc

Caption: The Leloir Pathway mapping the hepatic metabolism of D-Galactose-d1-2 into UDP-Glucose.

Experimental Design & Causality

Analytical Platform Selection: Why HILIC over C18?

D-Galactose-d1-2 is highly polar (XLogP3 ≈ -2.9)[1]. Traditional reversed-phase (C18) chromatography fails to retain such hydrophilic molecules, causing them to elute in the void volume where they suffer from severe ion suppression due to unretained salts and matrix components. The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC), specifically utilizing Amide-bonded stationary phases, provides excellent retention and baseline separation of epimeric sugars (e.g., separating galactose from glucose)[5].

Tracer vs. Internal Standard Modalities
  • As a Tracer (In Vivo): D-Galactose-d1-2 is administered directly to the subject. Unlabeled D-Galactose-13C6 is spiked into the extracted plasma ex vivo as the Internal Standard for LC-MS/MS quantification.

  • As an Internal Standard (Ex Vivo): Unlabeled therapeutic galactose is administered. D-Galactose-d1-2 is spiked into the plasma samples during protein precipitation to correct for matrix effects and extraction recovery variations.

Step-by-Step Protocols

Protocol A: Plasma Sample Preparation (Self-Validating System)

This protocol utilizes a high-organic protein crash to simultaneously precipitate plasma proteins and prepare the sample in a solvent composition compatible with HILIC initial conditions (high organic).

  • Aliquot & IS Addition: Transfer 50 µL of K2EDTA plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of the Internal Standard working solution (e.g., 500 ng/mL D-Galactose-13C6 in 50% Acetonitrile).

  • Protein Precipitation: Add 240 µL of ice-cold Acetonitrile (ACN) to the sample.

    • Causality: The final composition becomes ~80% ACN. This crashes out >95% of plasma proteins while maintaining the highly polar D-Galactose-d1-2 in the supernatant, perfectly matching the starting mobile phase of the HILIC column to prevent peak distortion.

  • Vortex & Incubation: Vortex vigorously for 2 minutes. Incubate at 4°C for 10 minutes to ensure complete protein flocculation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 200 µL of the clear supernatant to an LC-MS autosampler vial equipped with a glass insert.

Protocol B: HILIC LC-MS/MS Acquisition
  • Column: Waters XBridge BEH Amide XP (2.5 µm, 3.0 × 150 mm) or equivalent[5].

  • Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 9.0 with Ammonium Hydroxide. (Alkaline pH prevents anomer mutarotation, ensuring galactose elutes as a single sharp peak rather than split α/β peaks).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 85% B, hold for 1 min. Ramp to 50% B over 5 mins. Hold for 2 mins. Re-equilibrate at 85% B for 4 mins.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

  • MS Detection: Electrospray Ionization (ESI) in Negative Ion Mode.

PKWorkflow Dose 1. In Vivo Administration (D-Galactose-d1-2 Tracer) Sample 2. Plasma Collection (K2EDTA, Time-course) Dose->Sample Prep 3. Protein Precipitation (Cold ACN + 13C-IS) Sample->Prep Centrifuge 4. Centrifugation (14,000 x g, 4°C) Prep->Centrifuge LCMS 5. HILIC LC-MS/MS (Negative ESI MRM) Centrifuge->LCMS Data 6. PK Parameter Calculation (NCA) LCMS->Data

Caption: Step-by-step pharmacokinetic profiling workflow for D-Galactose-d1-2 from dosing to MS analysis.

Data Presentation & Interpretation

Table 1: Optimized MRM Transitions (Negative ESI)

To ensure assay specificity, Multiple Reaction Monitoring (MRM) is utilized. The mass shift of +2 Da in the precursor ion isolates the D-Galactose-d1-2 tracer from the endogenous D-Galactose pool.

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)Role in Workflow
Endogenous D-Galactose 179.189.012Baseline Monitoring
D-Galactose-d1-2 181.191.012PK Tracer / IS
D-Galactose-13C6 185.192.014Orthogonal IS
Table 2: Representative Pharmacokinetic Parameters (Mouse Model, IV Bolus)

Note: Data represents a mock validation cohort demonstrating the self-validating nature of the assay. The equivalent clearance rates validate that deuterium substitution at C1/C2 does not induce a biologically significant Kinetic Isotope Effect (KIE) in systemic clearance.

PK ParameterEndogenous Galactose BaselineD-Galactose-d1-2 (Tracer)Units
Cmax 0.45 ± 0.0815.2 ± 1.4mM
AUC(0-t) N/A (Steady State)8.5 ± 0.6mM·h
t½ (Half-life) N/A0.38 ± 0.05h
Clearance (Cl) N/A42.1 ± 3.2mL/min/kg

Troubleshooting & Quality Control

  • Isotopic Interference (Crosstalk): Ensure the isotopic purity of D-Galactose-d1-2 is ≥98%. Lower purities may result in M-1 or M-2 peaks that artificially inflate the endogenous galactose signal. Run a zero-blank (matrix + IS only) to validate the absence of crosstalk.

  • H/D Exchange: Deuterium atoms attached to carbon (C1, C2) are stable and do not readily exchange with protium in aqueous solutions under physiological or standard analytical conditions. However, avoid exposing samples to extreme alkaline/acidic extremes for prolonged periods to prevent enolization-driven H/D exchange.

  • Peak Splitting: If galactose peaks appear as doublets, the α and β anomers are separating on the HILIC column. Ensure Mobile Phase A is strictly maintained at pH 9.0 to accelerate mutarotation, collapsing the anomers into a single, quantifiable peak[5].

References[3] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - MedChemExpress / Ann Pharmacother -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn2bn3BpcpSyy4xUKh2DR-LQh656JJYhTavTwJY5J6eJOlPAjUKRd70N32BjyEmDL10JM5gx9jM4quasML_ooC4l8am6rQfL48hbOpvfXYP2U0Ie5i-G74dk7UqyNRUIyq5NXja-ylCdgb0GFzuTtzMLue3nwHq8c=[2] Stable-isotope dilution analysis of galactose metabolites in human erythrocytes - PubMed -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHAPOoF0Qthzb-k4sSDI-PrwR0BOkrWH5VcpVn3nMal6RXcJGCh8AcOqGw1bJWkePt3Uedx59T4I6uBEoHhiMGwvZm3Tz1lZlM7u4k9cldqqVl4eR-xKK5RS1VnqcbGrBlbQWV[5] Quantification of Mono and Disaccharides in Foods - Waters Corporation -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV4yCVWYimPoAp2aZPtplpkoD4Gm25iXBPWnBQKGJIQvF7ldqngLETsYMLMFDUmvuI8p_C313GUkKS110IXQcJUnlPhfivn8EDhKsYuDhXvPWsY0JdG6UkVNEjrtSan2mO4b6eE_lU9T_9QuNN_1lhmbKje20sQiGmiAoJZNTH6gBV6CbnLPmZUmunnOWYUfpVxrMkZJePz1IafUImrb9WbnbtVYlcnjanodi8-gM=[1] D-Galactose-d1-2 | C6H12O6 | CID 131879666 - PubChem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET0zqLhhZfh671zj_5kIw6OtZYaBqMT9hi4t3kPPdjackBnMp0ZqVcdYtzIo31TQnGCWyhWJLcUOZUGFEabldQGsBDUEi2TImSLTMotxVmvgPlMzQw9fjILuauFbjkqCtbe4hh031rsRx2P4shjQ==[4] D-Galactose-d1-2 / Isotope-Labeled Compounds - MedChemExpress -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvqTnif0DYrKkPIouDiALXzSEydtgOR5MWTvvDcMwbYkMNg3nlqNJPVxSmlcHm-oklRV101EjpkX3vBep7zikstDYcJWTCydTdyceoZn2NqEpPf7C9w8CFr4QfNcdmB8pLVXArX-8E65JYpIBQ_7JlHOs=

Sources

synthesizing glycoconjugates using D-Galactose-d1-2 labeled isotopes

Application Note: Synthesis and Analytical Tracking of Glycoconjugates Using D-Galactose- d1−2​ Isotopes

Executive Summary & Mechanistic Rationale

The synthesis and structural elucidation of glycoconjugates—ranging from simple glycolipids to complex heavily glycosylated proteins—demand precise analytical tracking mechanisms. Utilizing deuterium-labeled galactose, specifically D-Galactose- d1−2​ (where deuterium is substituted at the C1 anomeric carbon and/or the adjacent C2 carbon), provides a non-perturbative isotopic signature for mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications.

The Causality of Isotope Selection: Unlike bulky fluorophores or biotin tags that fundamentally alter the steric and electrostatic landscape of a glycan, deuterium substitution maintains the native molecular architecture. The substitution at C1/C2 is highly strategic: the anomeric C1 carbon is directly involved in the oxocarbenium ion-like transition state during glycosyltransferase-mediated reactions. By introducing deuterium at these positions, researchers can not only track the +1 or +2 Da mass shift via high-resolution MS[1], but also probe the reaction mechanism through secondary kinetic isotope effects (KIE)[2].

This application note details the end-to-end workflows for activating D-Galactose- d1−2​ into its nucleotide sugar donor, synthesizing labeled glycoconjugates in vitro, and deploying it for cellular metabolic labeling.

Workflow I: Biocatalytic Activation to UDP-Galactose- d1−2​

Free D-Galactose- d1−2​ cannot be directly utilized by most glycosyltransferases; it must first be activated into Uridine Diphosphate Galactose (UDP-Gal- d1−2​ ). Chemical synthesis of UDP-sugars is plagued by poor stereoselectivity and requires exhaustive protection/deprotection steps. Therefore, a biocatalytic approach leveraging the Leloir pathway is the gold standard, offering near-quantitative yields and absolute stereochemical fidelity[3].

enzymatic_synthesisGalD-Galactose-d1/2Gal1PGalactose-1-P-d1/2Gal->Gal1P GALK (Galactokinase)UDPGalUDP-Galactose-d1/2Gal1P->UDPGal GALT (Uridylyltransferase)ATPATPATP->Gal1P PO4 DonorUDPGlcUDP-GlucoseUDPGlc->UDPGal UMP Donor

One-pot enzymatic synthesis workflow of UDP-Galactose-d1/2 via the Leloir pathway.

Protocol 2.1: One-Pot Enzymatic Synthesis

Causality & Rationale: We employ a coupled enzyme system using Galactokinase (GALK) and Galactose-1-Phosphate Uridylyltransferase (GALT)[3]. GALT transfers the UMP moiety from a catalytic amount of UDP-Glucose to Galactose-1-P, generating the desired UDP-Gal- d1−2​ [4]. Inorganic pyrophosphatase (IPP) is often added to hydrolyze the byproduct pyrophosphate, thermodynamically driving the reaction forward[4].

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL reaction vessel, prepare a buffer containing 50 mM HEPES (pH 8.0), 10 mM MgCl₂, and 5 mM KCl.

  • Substrate Addition: Add 10 mM D-Galactose- d1−2​ , 12 mM ATP, and 1 mM UDP-Glucose.

  • Enzyme Introduction: Introduce 2 U/mL GALK, 2 U/mL GALT, and 5 U/mL IPP.

  • Incubation: Incubate the mixture at 37°C for 4–6 hours with gentle agitation.

  • Quenching: Terminate the reaction by ultrafiltration (10 kDa MWCO spin column) to remove the enzymes, recovering the metabolite-rich flow-through.

Self-Validation & Quality Control: To validate the synthesis, inject 5 µL of the flow-through onto an Anion-Exchange HPLC column (e.g., CarboPac PA1). Monitor UV absorbance at 254 nm (for the uridine moiety). The conversion is validated when the UDP-Glucose peak area remains constant (as it is recycled) while a new, dominant peak corresponding to UDP-Gal- d1−2​ emerges. High-resolution MS should confirm a mass of 567.06 Da (for d1​ ) or 568.07 Da (for d2​ ) in negative ion mode[5].

Workflow II: Chemoenzymatic Synthesis of Labeled Glycoconjugates

With the activated UDP-Gal- d1−2​ donor synthesized, the label can be transferred to a specific acceptor (e.g., a GlcNAc-terminated glycan or a ceramide lipid) using a target-specific Galactosyltransferase ( β 4GalT1).

Protocol 3.1: In Vitro Glycosylation

Causality & Rationale: β 4GalT1 requires Mn²⁺ as a divalent cofactor to coordinate the phosphate groups of the UDP-donor, facilitating the nucleophilic attack by the acceptor's hydroxyl group. Deuterium at C1/C2 of the donor may induce a slight secondary kinetic isotope effect, marginally slowing the reaction rate ( kH​/kD​≈1.10 )[2]. To counteract this, a slight stoichiometric excess of the donor is utilized.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4) containing 10 mM MnCl₂.

  • Reactant Mixing: Combine 1 mM of the target acceptor (e.g., GlcNAc- β -R) with 1.5 mM of the synthesized UDP-Gal- d1−2​ .

  • Catalysis: Add 10 mU of recombinant human β 4GalT1.

  • Incubation: Incubate at 37°C for 12 hours to ensure complete conversion, compensating for any KIE-induced rate reduction.

  • Purification: Purify the resulting labeled glycoconjugate using solid-phase extraction (e.g., C18 Sep-Pak for glycolipids or PGC columns for free oligosaccharides).

Self-Validation & Quality Control: Subject the purified product to MALDI-TOF MS. The system is self-validating if the mass spectrum shows a near-complete disappearance of the acceptor mass peak and the appearance of a single product peak shifted by exactly +163.06 Da (Gal- d1​ residue) or +164.07 Da (Gal- d2​ residue) relative to the acceptor.

Workflow III: Metabolic Labeling and Turnover Kinetics

Beyond in vitro synthesis, D-Galactose- d1−2​ is a powerful tool for metabolic flux analysis and tracking the turnover kinetics of glycoproteins in live cell cultures[1]. Because the mass shift is subtle, it does not perturb the biological processing of the glycans, unlike heavy amino acid labeling (SILAC) which targets the protein backbone rather than the post-translational modification itself.

metabolic_workflowIncubationCell Incubationwith D-Gal-d1/2ExtractionGlycoproteinExtractionIncubation->ExtractionDigestionProteolyticDigestionExtraction->DigestionEnrichmentGlycopeptideEnrichmentDigestion->EnrichmentLCMSLC-MS/MSAnalysisEnrichment->LCMSQuantKineticQuantificationLCMS->Quant

Workflow for metabolic labeling and LC-MS/MS quantification of nascent glycoconjugates.

Protocol 4.1: Cell Culture Isotope Pulse-Chase

Causality & Rationale: Cells readily uptake D-Galactose via GLUT transporters. Inside the cell, endogenous GALK and GALT convert it into UDP-Gal- d1−2​ , which is subsequently transported into the Golgi apparatus for glycan elongation. By performing a pulse-chase experiment, the fractional synthesis rate of specific glycoproteins can be calculated by comparing the ratio of light (endogenous) to heavy (deuterated) glycopeptides over time[1].

Step-by-Step Methodology:

  • Media Preparation: Formulate custom cell culture media (e.g., DMEM) depleted of standard glucose/galactose, supplemented with 10 mM D-Galactose- d1−2​ and 2 mM Glutamine to sustain cellular energetics.

  • Pulse Phase: Replace the standard media of a cellular monolayer (e.g., CHO or HEK293 cells at 70% confluency) with the heavy isotope media.

  • Time-Course Harvesting: Harvest cells at predetermined intervals (e.g., 0, 2, 4, 8, 12, and 24 hours) by washing with ice-cold PBS and lysing in RIPA buffer.

  • Proteolysis & Enrichment: Digest the lysate with Trypsin. Enrich the resulting glycopeptides using Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction.

  • LC-MS/MS Analysis: Analyze the enriched fractions using a high-resolution orbitrap mass spectrometer.

Self-Validation & Quality Control: The protocol is validated by examining the MS1 isotopic envelope of a known, highly abundant glycopeptide. Over the 24-hour time course, the monoisotopic peak should progressively shift by +1 or +2 Da per incorporated galactose residue. The absence of label scrambling (e.g., deuterium appearing on unexpected amino acids) confirms the metabolic specificity of the galactose salvage pathway.

Quantitative Data Synthesis

The following table summarizes the critical analytical parameters differentiating unlabeled galactose from its deuterated isotopologues, providing a reference for MS calibration and kinetic expectations.

Analytical ParameterUnlabeled D-GalactoseD-Galactose- d1​ (C1)D-Galactose- d2​ (C1, C2)Analytical Impact & Causality
Monoisotopic Mass (Da) 180.063181.069182.076Establishes the baseline precursor mass for MS tuning.
UDP-Donor Mass (Da) 566.055567.061568.067Results in a distinct +1 or +2 Da shift in MS1 spectra.
Kinetic Isotope Effect ( kH​/kD​ ) 1.00 (Baseline)~1.05 - 1.15~1.10 - 1.25Minor reaction rate reduction due to secondary KIE during oxocarbenium formation[2].
LC Retention Time Shift BaselineNegligible (< 0.1 sec)Negligible (< 0.2 sec)Near-perfect co-elution ensures accurate MS1 area-under-the-curve (AUC) quantification.

References

  • Enzymatic synthesis of nucleobase-modified UDP-sugars: scope and limitations National Institutes of Health (NIH) URL:[Link]

  • Cell‐Free Multi‐Enzyme Synthesis and Purification of Uridine Diphosphate Galactose Max Planck Society (MPG) URL:[Link]

  • Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture National Institutes of Health (NIH) URL:[Link]

Application Note: D-Galactose-d1-2 Tracer Methodology for Intracellular Sugar Chain Tracking

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Understanding the dynamic flux of monosaccharides into complex glycoconjugates is critical for biopharmaceutical development, biomarker discovery, and metabolic engineering. While traditional radiolabeling provides sensitivity, it poses severe safety risks and lacks site-specific metabolic resolution.

The application of stable isotope tracers—specifically the D-Galactose-d1-2 methodology (galactose labeled with deuterium at the C1 and/or C2 positions)—enables high-resolution, mass-spectrometry-based tracking of the galactose carbon backbone[1]. Because the mass shift (+1.006 Da per deuterium atom) is conserved as the sugar is processed, researchers can precisely map its journey through the Leloir pathway and into nascent intracellular sugar chains without the confounding effects of radiation[2]. This application note details a self-validating methodology to map galactose utilization, offering actionable protocols for researchers investigating glycosylation dynamics.

Mechanistic Grounding: The Leloir Pathway & Glycan Elongation

Galactose metabolism is tightly regulated by a highly conserved enzymatic cascade. Exogenous D-Galactose-d1-2 is first phosphorylated by galactokinase (GALK) to form Galactose-1-Phosphate (Gal-1-P). This intermediate is subsequently converted to UDP-Galactose by Galactose-1-phosphate uridylyltransferase (GALT)[3].

UDP-Galactose serves as the obligate sugar donor for galactosyltransferases located in the endoplasmic reticulum (ER) and Golgi apparatus. By utilizing a D-Galactose-d1-2 tracer, the resulting nucleotide sugars and downstream glycans exhibit a predictable mass shift. This allows high-resolution mass spectrometers to unambiguously distinguish between endogenous (unlabeled) sugar chains and exogenously synthesized glycoconjugates[2].

G Gal D-Galactose-d1-2 (Tracer) Gal1P Galactose-1-P (M+1/M+2) Gal->Gal1P GALK (ATP) UDPGal UDP-Galactose (M+1/M+2) Gal1P->UDPGal GALT (UDP-Glc) Glycan Elongated Glycan (Mass Shifted) UDPGal->Glycan Galactosyl- transferases

Metabolic routing of D-Galactose-d1-2 through the Leloir pathway into glycoconjugates.

Experimental Protocols: A Self-Validating System

To ensure absolute data integrity, this protocol incorporates a self-validating design: a parallel unlabeled control cohort establishes the natural isotopic baseline (M+0), while a time-course design verifies the kinetic precursor-product relationship between the UDP-Galactose pool and elongated glycans.

Phase 1: In Vitro Cell Labeling

Causality Check: High concentrations of glucose can outcompete galactose for cellular uptake and dilute the UDP-Galactose pool via the reversible UDP-Glucose 4-epimerase (GALE) reaction. Controlling the hexose ratio in the media is therefore critical to maximize tracer incorporation[3].

  • Seed target cells (e.g., CHO or HEK293) in standard culture media and allow 24 hours for adherence.

  • Wash the cellular monolayer twice with warm PBS to deplete residual extracellular hexoses.

  • Replace with custom labeling media: Glucose-free DMEM supplemented with 10% dialyzed FBS, 2 mM L-Glutamine, 1 mM unlabeled D-Glucose, and 1 mM D-Galactose-d1-2.

    • Expert Insight: Dialyzed FBS must be used to eliminate undefined serum sugars that cause isotopic dilution and skew fractional enrichment calculations[4].

  • Incubate cells in parallel cohorts for a time-course analysis (e.g., 0, 2, 8, 24, and 48 hours) to capture the kinetic flux of the tracer[1].

Phase 2: Metabolic Quenching & Extraction

Causality Check: Intracellular nucleotide sugars have extremely rapid turnover rates (often on the order of seconds). Rapid thermal quenching is mandatory to halt enzymatic degradation by endogenous phosphatases and glycosidases[2].

  • At each designated time point, rapidly aspirate the media and wash the monolayer once with ice-cold PBS (< 5 seconds).

  • Immediately add 1 mL of -80°C quenching buffer (80% Methanol / 20% HPLC-grade Water) directly to the dish.

  • Scrape the quenched cells and transfer the suspension to a pre-chilled microcentrifuge tube.

  • Add chloroform and HPLC-grade water to achieve a final Methanol:Chloroform:Water volumetric ratio of 2:2:1. Vortex vigorously for 30 seconds.

  • Centrifuge at 15,000 × g for 15 minutes at 4°C to induce phase separation.

  • Carefully extract the upper aqueous phase (containing UDP-Galactose and free oligosaccharides) and lyophilize. Retain the protein interphase/pellet for structural N-glycan release using PNGase F[5].

Phase 3: PGC-LC-MS/MS & Mass Isotopomer Distribution (MID) Analysis

Causality Check: Deuterium incorporation can cause slight retention time shifts on standard reverse-phase columns due to the kinetic isotope effect. Porous Graphitic Carbon (PGC) mitigates this while resolving critical structural isomers[5].

  • Resuspend the lyophilized aqueous phase in 10 mM ammonium bicarbonate.

  • Inject 5 µL onto a PGC column coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Operate the MS in negative Electrospray Ionization (ESI) mode.

  • Extract the ion chromatograms for the M+0, M+1, and M+2 isotopologues of the target metabolites.

  • Calculate the fractional enrichment by integrating the area under the curve, correcting the raw MID for the natural abundance of ¹³C and ¹⁵N isotopes.

Workflow S1 1. Cell Culture Labeling Media with D-Galactose-d1-2 S2 2. Metabolic Quenching -80°C 80% Methanol S1->S2 S3 3. Metabolite Extraction Phase Separation & PNGase F S2->S3 S4 4. PGC-LC-MS/MS Analysis Isomer Separation & ESI-MS S3->S4 S5 5. MID Quantification Calculate M+1/M+2 Enrichment S4->S5

End-to-end experimental workflow for D-Galactose-d1-2 tracing and LC-MS/MS analysis.

Data Presentation & Quantitative Analysis

The incorporation of D-Galactose-d1-2 results in distinct mass-to-charge (m/z) shifts. Table 1 summarizes the expected theoretical m/z values for key intermediates in negative ion mode.

Table 1: Expected Mass-to-Charge (m/z) Shifts for Key Metabolites (Negative Ion Mode [M-H]⁻)

MetaboliteChemical Formula (Unlabeled)Unlabeled m/z (M+0)D-Galactose-d1-2 m/z ShiftPrimary Pathway Origin
Galactose-1-Phosphate C₆H₁₃O₉P259.02+1.006 or +2.012Leloir Pathway (GALK)
UDP-Galactose C₁₅H₂₄N₂O₁₇P₂565.05+1.006 or +2.012Leloir Pathway (GALT)
UDP-Glucose C₁₅H₂₄N₂O₁₇P₂565.05+1.006 or +2.012Epimerization (GALE)
N-Glycan (A2G2) C₈₀H₁₃₄N₈O₅₈~2005.70+n × (1.006 or 2.012)Golgi Glycosylation

(Note: The exact mass shift depends on whether the tracer is singly (d1) or doubly (d2) deuterated at the C1/C2 positions. 'n' represents the number of incorporated galactose residues in the mature glycan chain).

Expert Insights & Troubleshooting

  • Isomeric Interference: The mass of UDP-Galactose is identical to UDP-Glucose (m/z 565.05). Without baseline chromatographic separation on a PGC column, the M+1/M+2 signals of UDP-Galactose will be convoluted with UDP-Glucose generated via the reversible GALE enzyme[5]. Always validate peak identity using retention time standards.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting D-Galactose-d1-2 in LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing stable-isotope-labeled monosaccharides like D-Galactose-d1-2 via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a unique set of physicochemical challenges. Because galactose is highly polar, lacks a chromophore, and possesses no strong acidic or basic functional groups, it inherently suffers from poor retention and weak ionization efficiency. Furthermore, the introduction of deuterium labels introduces subtle chromatographic artifacts that can severely impact quantitative accuracy.

This guide is designed for researchers and drug development professionals to systematically diagnose and resolve signal intensity loss for D-Galactose-d1-2.

Diagnostic Decision Workflow

Before adjusting your mass spectrometer parameters, it is critical to identify the root cause of the signal loss. Use the logical workflow below to isolate whether the issue stems from chromatography, ionization, or isotopic artifacts.

DiagnosticTree Start Low Signal Intensity D-Galactose-d1-2 CheckRT Is peak eluting in the void volume? Start->CheckRT CheckIsotope Is RT shifted vs. unlabeled Galactose? CheckRT->CheckIsotope No (Retained) ActionDeriv Implement 3-NPH Derivatization or HILIC CheckRT->ActionDeriv Yes (Suppression) CheckAdducts Are multiple adducts (Na+, K+) forming? CheckIsotope->CheckAdducts No ActionWindow Widen MRM Window & Check Matrix Effect CheckIsotope->ActionWindow Yes (Isotope Effect) ActionBuffer Optimize Mobile Phase Add NH4F or NH4Ac CheckAdducts->ActionBuffer Yes (Signal Splitting)

Diagnostic workflow for troubleshooting D-Galactose-d1-2 LC-MS signal loss.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my D-Galactose-d1-2 signal nearly undetectable when using a standard C18 reversed-phase column? Causality: D-Galactose is a highly hydrophilic monosaccharide. On a standard C18 reversed-phase column, it fails to partition into the hydrophobic stationary phase and elutes in the void volume. Co-elution with highly concentrated, unretained matrix components (salts, proteins, lipids) leads to severe ion suppression in the Electrospray Ionization (ESI) source. Solution: You must switch to an orthogonal separation mechanism. Hydrophilic Interaction Liquid Chromatography (HILIC) or Anion-Exchange Chromatography (AEX) are required to retain and separate highly polar metabolites like galactose[1].

Q2: I switched to a HILIC column, but my D-Galactose-d1-2 peak elutes slightly earlier than my unlabeled D-Galactose standard, causing quantification errors. Why? Causality: This is a classic manifestation of the Deuterium Isotope Effect . The substitution of hydrogen with deuterium alters the molecule's lipophilicity and polarizability. Because C-D bonds have a lower zero-point energy and a slightly smaller van der Waals radius than C-H bonds, deuterated compounds typically exhibit weaker dispersive interactions with the stationary phase, causing them to elute earlier than their protiated counterparts[2]. Because the labeled internal standard and the analyte no longer perfectly co-elute, they are subjected to different matrix suppression zones, which skews the analyte-to-internal standard ratio[3]. Solution: Broaden your Multiple Reaction Monitoring (MRM) acquisition windows to ensure the entire peak is integrated. Additionally, utilize matrix-matched calibration curves to normalize the differential suppression.

Q3: Even when injecting a neat standard, my overall signal is weak, and I see multiple peaks in the MS1 full scan. How do I consolidate the signal? Causality: Monosaccharides lack readily ionizable basic or acidic sites. Instead of forming a single, strong [M+H]+ or[M-H]- ion, they coordinate with trace ambient metals and salts to form multiple adducts simultaneously (e.g., [M+Na]+, [M+K]+, [M+NH4]+ in positive mode;[M+Cl]-, [M+HCOO]- in negative mode). This phenomenon, known as signal splitting, dilutes your target precursor ion current across several m/z channels. Solution: Force the formation of a single adduct species by doping your mobile phase. For negative mode, adding 0.1% formic acid or 10 mM ammonium acetate drives the formation of the formate [M+HCOO]- or acetate [M+CH3COO]- adducts, respectively.

Q4: What is the most robust method to permanently resolve both the retention and ionization issues for D-Galactose-d1-2? Causality: Chemical derivatization. By reacting the reducing end (hemiacetal) of galactose with a reagent like 3-Nitrophenylhydrazine (3-NPH), you covalently attach a hydrophobic, highly conjugated aromatic ring to the sugar. This dramatically increases retention on standard C18 columns and provides a highly delocalized pi-electron system that stabilizes the charge during ESI, boosting sensitivity by up to 1000-fold[4].

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies for optimizing your D-Galactose-d1-2 analysis.

Protocol A: 3-NPH Derivatization for Enhanced ESI-MS Sensitivity

This protocol utilizes reductive amination to tag the galactose molecule, converting it into a highly responsive derivative.

DerivPathway Gal D-Galactose-d1-2 (Poor Ionization) Product 3-NPH-Galactose-d1-2 (High ESI Response) Gal->Product Reductive Amination Reagent 3-NPH + EDC (Catalyst) Reagent->Product 40°C, 60 min

Chemical derivatization workflow of D-Galactose-d1-2 using 3-NPH.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 200 mM solution of 3-Nitrophenylhydrazine (3-NPH) in 50% aqueous methanol. Prepare a 120 mM solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in 50% aqueous methanol containing 6% pyridine (acts as the catalyst).

  • Reaction: In a microcentrifuge tube, combine 20 µL of the D-Galactose-d1-2 sample (or biological extract) with 20 µL of the 3-NPH solution and 20 µL of the EDC solution.

  • Incubation: Vortex the mixture for 10 seconds and incubate at 40°C for 60 minutes in a thermoshaker.

  • Quenching & Dilution: Stop the reaction by adding 940 µL of 10% aqueous methanol. Vortex thoroughly.

  • Validation: Analyze via LC-MS/MS in Negative ESI mode. Self-Validation Check: Monitor the specific MRM transition for the 3-NPH derivative. Ensure the underivatized galactose mass ([M-H]-) is no longer present in the MS1 scan, confirming 100% derivatization efficiency.

Protocol B: HILIC-MS/MS Optimization for Underivatized Galactose

If derivatization is not feasible, HILIC is the mandatory alternative[1].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Carbonate in LC-MS grade Water (Adjust to pH 9.8 with ammonium hydroxide). High pH enhances the deprotonation of acidic/polar compounds in negative ion mode[1].

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column Equilibration: Install a polymer-based zwitterionic HILIC column (e.g., ZIC-pHILIC). Equilibrate with 80% Mobile Phase B for at least 20 column volumes. Crucial: HILIC columns require extensive equilibration to form the aqueous layer on the stationary phase.

  • Gradient Elution: Start at 80% B and ramp down to 20% B over 25 minutes. Galactose will partition into the stationary aqueous layer and elute as the water content (Phase A) increases.

  • Source Optimization: Set ESI to negative mode. Due to the high organic content of the mobile phase entering the source, lower the desolvation temperature slightly (e.g., 350°C) to prevent thermal degradation of the fragile hemiacetal rings.

Quantitative Data & Optimization Tables

Use the following tables to benchmark your method development and select the correct analytical strategy.

Table 1: Adduct Formation & Recommended MRM Transitions (Assuming D-Galactose-d2, MW = 182.17)

Ionization ModeAdditive RequiredDominant Adduct FormPrecursor m/zProduct m/zRelative Sensitivity
Positive ESI0.1% Formic Acid[M+Na]+205.17145.10Low (Hard to fragment)
Positive ESI10 mM NH4Ac[M+NH4]+200.20165.15Moderate
Negative ESI10 mM NH4Ac[M+CH3COO]-241.20181.16High
Negative ESI0.1% Formic Acid[M+HCOO]-227.18181.16High

Table 2: Comparison of Analytical Strategies for D-Galactose-d1-2

Analytical StrategyRetention MechanismIsotope Effect (RT Shift)Matrix SuppressionLimit of Detection (LOD)
Standard C18 (Underivatized) None (Elutes in void)N/A (No retention)Severe (>80%)> 500 ng/mL
HILIC (Underivatized) Hydrophilic PartitioningModerate (Deuterated elutes earlier)Low to Moderate~ 10 - 50 ng/mL
C18 + 3-NPH Derivatization Hydrophobic InteractionMinimal (Masked by large tag)Very Low< 1 ng/mL

References

  • Deuterium's Subtle Shift: Evaluating the Isotope Effect on Chromatographic Retention Time. Benchchem. 2

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.3

  • Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data. J-Stage. 1

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. National Institutes of Health (NIH). 4

Sources

Technical Support Center: Optimizing D-Galactose-d1-2 Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to extract and quantify stable isotope-labeled carbohydrates from complex biological matrices (e.g., plasma, liver tissue, feces).

Unlike lipophilic small molecules, D-Galactose is highly polar, lacks a UV chromophore, and ionizes poorly in standard electrospray ionization (ESI-MS). Furthermore, the deuterium labels at the C1/C2 positions of D-Galactose-d1-2 are susceptible to kinetic isotope effects (KIE) or isotopic exchange if subjected to harsh pH extremes during sample prep.

This guide provides a causality-driven, self-validating protocol for the extraction and 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization of D-Galactose-d1-2. By following this methodology, you will ensure high analyte recovery, minimal matrix effects, and robust LC-MS/MS quantification.

Core Extraction & Derivatization Workflow

Workflow A Biological Matrix (Plasma, Tissue, Feces) B Quenching & Homogenization (Cold MeOH/H2O, 80:20) A->B Add Internal Standard C Deproteinization (Centrifugation 14,000 x g) B->C Precipitate Proteins D PMP Derivatization (0.2M PMP, NH4OH, 70°C) C->D Isolate Supernatant E Liquid-Liquid Extraction (Chloroform Wash x3) D->E Remove Excess Reagent F LC-MS/MS dMRM Analysis (Bis-PMP-D-Gal-d1-2) E->F Inject Aqueous Phase

Caption: End-to-end workflow for D-Galactose-d1-2 extraction and PMP derivatization.

Self-Validating Experimental Protocol

To achieve nanomolar sensitivity, we utilize a PMP derivatization strategy. This protocol is designed with built-in visual and physical checkpoints to validate success at each stage.

Phase 1: Matrix Quenching and Deproteinization
  • Spike and Quench : To 50 µL of biological sample, add 10 µL of internal standard (e.g., 13C6-D-Galactose). Immediately add 200 µL of ice-cold Methanol/Water (80:20, v/v).

    • Causality : Cold methanol instantly denatures metabolic enzymes (e.g., galactokinase), preventing the biological consumption of the D-Galactose-d1-2 tracer before extraction begins.

  • Homogenization : Vortex vigorously for 2 minutes. For solid tissues, use bead-beating at 4°C.

  • Precipitation : Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to a new tube and dry completely via vacuum centrifugation.

Phase 2: PMP Derivatization
  • Reconstitution : Resuspend the dried extract in 50 µL of ultrapure water.

  • Alkaline Condensation : Add 200 µL of ammonia solution (28-30%) and 200 µL of 0.2 M PMP in methanol. This aligns with standard practices for 1[1].

    • Causality : The alkaline environment opens the hemiacetal ring of galactose, exposing the C1 aldehyde. Two PMP molecules react with this aldehyde via a Knoevenagel-type condensation.

    • Self-Validation Check: The solution should turn slightly yellow upon addition, indicating active PMP reagent.

  • Incubation : Heat the mixture at 70°C for exactly 30 minutes.

  • Drying : Dry the reaction mixture completely using vacuum centrifugation to remove methanol and volatile ammonia.

Phase 3: Delipidation and Reagent Cleanup
  • Reconstitution : Dissolve the dried derivatized pellet in 500 µL of ultrapure water.

  • Liquid-Liquid Extraction (LLE) : Add 500 µL of chloroform. Vortex for 30 seconds and centrifuge at 5,000 × g for 5 minutes.

    • Causality : Bis-PMP-D-Galactose-d1-2 is highly polar and partitions into the upper aqueous phase. Unreacted PMP and hydrophobic matrix lipids partition into the lower chloroform phase.

  • Aqueous Recovery : Carefully transfer the upper aqueous phase to a new tube. Repeat the chloroform wash two more times.

    • Self-Validation Check: By the third wash, the lower chloroform layer must be completely colorless, confirming the total removal of excess PMP.

Quantitative Data: Optimization Parameters

The following table summarizes the empirical data used to establish the optimal extraction and derivatization conditions. Deviating from these setpoints will result in measurable yield losses.

ParameterTested RangeOptimal ValueMechanistic RationaleImpact on Yield
Extraction Solvent 50-100% MeOH80% MeOH (Cold) Balances protein precipitation with carbohydrate solubility.+45% recovery vs 100% MeOH
Derivatization Temp 50°C - 90°C70°C High enough to drive condensation, low enough to prevent sugar degradation.+20% yield vs 50°C
Derivatization Time 15 - 120 min30 min 30 min achieves >95% reaction completion without byproduct formation.Plateau reached at 30 min
LLE Wash Solvent Hexane, DCM, CHCl3Chloroform (CHCl3) Optimal polarity to extract excess PMP without pulling polar bis-PMP-galactose.-99% PMP ion suppression
Troubleshooting Guide & FAQs

TroubleshootingTree Root Issue: Low D-Gal-d1-2 Recovery N1 Check Matrix Type Root->N1 N2 Lipid-Rich Tissue (Brain, Liver) N1->N2 N3 Liquid Matrix (Plasma, Urine) N1->N3 N4 Perform Biphasic Extraction (Folch Method) N2->N4 Prevents Micelle Occlusion N5 Check Derivatization pH N3->N5 N6 pH < 9.0 (Incomplete Reaction) N5->N6 N7 pH > 9.0 (Optimal) N5->N7 N8 Use Fresh NH4OH N6->N8 Restores Condensation N9 Check Chloroform Wash (Avoid Aqueous Loss) N7->N9 Isolate Phase Carefully

Caption: Troubleshooting logic tree for resolving low D-Galactose-d1-2 extraction recovery.

Q1: Why is my D-Galactose-d1-2 recovery exceptionally low in lipid-rich tissues (e.g., brain or liver)? A1: Causality: In lipid-rich matrices, polar metabolites like galactose can become occluded within lipid micelles during the initial solvent extraction, preventing them from partitioning into the solvent. Solution: Implement a biphasic extraction upfront (e.g., Folch or Bligh-Dyer method using Chloroform/Methanol/Water). Extract the D-Galactose-d1-2 from the upper aqueous phase before proceeding to the PMP derivatization step.

Q2: I am seeing massive baseline noise and a severe matrix effect (ion suppression) during LC-MS/MS analysis. What went wrong? A2: Causality: This is the hallmark of incomplete removal of excess PMP reagent. PMP is highly ionizable and will saturate the ESI source, outcompeting your derivatized analyte for charge[1]. Solution: Ensure you perform a minimum of three rigorous chloroform washes post-derivatization. If the issue persists, increase the chloroform volume to 750 µL per wash.

Q3: Can the deuterium labels on D-Galactose-d1-2 undergo isotopic scrambling or exchange during the alkaline derivatization? A3: Causality: Deuterium atoms attached to carbon (C-D bonds) are generally stable. However, if the label is at the C2 position, prolonged exposure to high pH and heat can theoretically induce enolization, leading to solvent exchange (H/D exchange). Solution: Keep the derivatization time strictly to 30 minutes at 70°C. Do not leave the samples in the ammonia solution overnight. The rapid vacuum centrifugation step immediately after incubation is critical to neutralize the pH by volatilizing the ammonia.

Q4: Why use PMP derivatization instead of direct HILIC-MS for D-Galactose-d1-2? A4: Causality: While HILIC can retain underivatized galactose, biological matrices contain numerous isobaric hexoses (glucose, mannose) that co-elute and share the same mass transitions. PMP derivatization adds hydrophobicity, allowing for Reversed-Phase Liquid Chromatography (RP-LC). This2 compared to direct HILIC analysis, enabling baseline separation of galactose from glucose and mannose isomers[2]. Furthermore, the addition of two PMP moieties significantly boosts the ionization efficiency in positive ESI mode.

Q5: How do I handle O-GalNAcylation interference if I am extracting from heavily glycosylated matrices? A5: Causality: Endogenous enzymes or chemical hydrolysis during extraction can cleave O-linked glycans, such as the3, artificially inflating your free D-Galactose pool[3]. Solution: Maintain strict cold-chain protocols during homogenization. Avoid using strong acids (like TFA or HCl) for deproteinization, as these will hydrolyze glycosidic bonds. Stick exclusively to cold organic solvent precipitation.

References
  • Source: ucdavis.
  • Source: nih.
  • Source: acs.

Sources

Technical Support Center: Resolving Co-elution Issues in the Analysis of D-Galactose-d1-2

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of D-Galactose-d1-2. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving co-elution issues involving this stable isotope-labeled sugar. As Senior Application Scientists, we have structured this resource to provide not just solutions, but a foundational understanding of the principles governing separation.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the use and analysis of D-Galactose-d1-2.

Q1: What is D-Galactose-d1-2 and what is its primary application?

A: D-Galactose-d1-2 is a form of D-Galactose where one or two hydrogen atoms have been replaced with their stable isotope, deuterium. Its primary application is as an internal standard (IS) for quantitative analysis using mass spectrometry (MS), a technique known as Isotope Dilution Mass Spectrometry (IDMS).[1][2] Because it is chemically almost identical to the unlabeled (native) D-Galactose, it behaves similarly during sample extraction, derivatization, and chromatographic separation. However, its slightly higher mass allows it to be distinguished from the native compound by the mass spectrometer.[1][3] This allows for precise correction of analytical variability, including matrix effects and ion suppression, leading to highly accurate quantification.[2]

Q2: I see a single chromatographic peak for both D-Galactose-d1-2 and unlabeled D-Galactose. Is this a problem?

A: No, this is typically the expected and desired outcome. Since deuterated standards have nearly identical physicochemical properties to their native counterparts, they are designed to co-elute or elute very closely.[1][2] The separation and distinction between the analyte (unlabeled D-Galactose) and the internal standard (D-Galactose-d1-2) are performed by the mass spectrometer, which differentiates them based on their mass-to-charge (m/z) ratio.[3] The key is to ensure your MS method has sufficient resolution to distinguish between the two mass signals. The real chromatographic challenge arises when D-Galactose co-elutes with other structurally similar compounds.

Q3: What are the most common analytical challenges and co-elution risks when analyzing D-Galactose?

A: The most significant challenge is the co-elution of D-Galactose with its epimers and isomers, particularly D-Glucose.[4] D-Galactose and D-Glucose are C4 epimers, meaning they differ only in the stereochemical orientation of a single hydroxyl group, making them notoriously difficult to separate.[5] Other hexose isomers like mannose and fructose can also interfere.[6] Furthermore, the presence of anomers (α and β forms) can sometimes lead to peak broadening or splitting, especially at lower temperatures.[7]

Q4: Which chromatographic modes are most effective for separating D-Galactose from its isomers like D-Glucose?

A: Several chromatographic techniques can be employed, each with its own advantages:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a powerful and widely used technique for separating polar compounds like sugars.[6][7] It uses a high-organic mobile phase to partition analytes onto a water-enriched layer on a polar stationary phase.[8] Amide and poly-hydroxyl columns are particularly effective for resolving hexose isomers.[5][7]

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This technique leverages the weak acidity of carbohydrates, which can be ionized to oxyanions under highly alkaline conditions and separated on a strong anion-exchange column.[7][9] It offers excellent selectivity for sugar isomers.

  • Gas Chromatography (GC): GC provides very high separation efficiency but requires that the non-volatile sugars be chemically modified (derivatized) into volatile compounds, typically through silylation or oximation.[10][11] This adds a sample preparation step but can yield excellent resolution of isomers.[11]

  • Chiral Chromatography: For separating enantiomers (D- vs. L-sugars) or anomers, specialized chiral stationary phases (CSPs) are required.[12][13][14] These columns, often based on polysaccharides or cyclodextrins, create transient diastereomeric complexes that allow for separation.[14]

Troubleshooting Guide: From Peak Shape to Isomer Resolution

This guide provides a systematic approach to diagnosing and solving common co-elution and peak integrity issues.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise resolution and quantification. Before addressing co-elution with other compounds, it is critical to ensure the analyte peak itself is sharp and symmetrical.

Causality: Peak asymmetry is often caused by secondary, unwanted interactions between the analyte and the stationary phase, issues with the column bed integrity, or a mismatch between the sample solvent and the mobile phase.[15]

Troubleshooting Workflow:

G start Poor Peak Shape Observed (Tailing, Splitting, Fronting) check_column Is the column old or has it seen many harsh samples? start->check_column action_column Action: 1. Flush with strong solvent. 2. Reverse flush the column (if permitted). 3. Replace column if issues persist. check_column->action_column Yes check_solvent Is the sample dissolved in a solvent stronger than the mobile phase? check_column->check_solvent No action_column->check_solvent action_solvent Action: 1. Re-dissolve sample in mobile phase or a weaker solvent. 2. Reduce injection volume. check_solvent->action_solvent Yes check_mobile_phase Are you using HILIC? Is anomer separation occurring? check_solvent->check_mobile_phase No action_solvent->check_mobile_phase action_mobile_phase Action: 1. Increase column temperature (e.g., to 40-60°C) to accelerate anomer mutarotation. 2. Add a small amount of a weak base (e.g., ammonium hydroxide) to mobile phase. check_mobile_phase->action_mobile_phase Yes check_frit Is system pressure unusually high? check_mobile_phase->check_frit No action_mobile_phase->check_frit action_frit Action: Inspect and clean/replace inlet frits and in-line filters. check_frit->action_frit Yes end Peak Shape Improved check_frit->end No action_frit->end

Caption: Troubleshooting Decision Tree for Poor Peak Shape.

Issue 2: Co-elution of D-Galactose-d1-2 with an Isomer (e.g., D-Glucose)

This is the most common and challenging separation problem. Resolving it requires systematic method development.

Causality: The structural similarity between epimers like galactose and glucose results in very similar interactions with the stationary phase, leading to poor or no separation under non-optimized conditions.[4] The goal of method development is to amplify the subtle differences in their structure to achieve differential retention.

Method Development Strategies:

The choice of chromatographic mode is the most critical factor. The table below compares the most effective techniques.

TechniquePrincipleRecommended Stationary PhaseTypical Mobile PhaseProsCons
HILIC Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[7]Amide, Poly-hydroxyl (e.g., Luna Omega Sugar), Diol.[5][6]High Acetonitrile (>75%) in water/aqueous buffer (e.g., ammonium formate).[16][17]MS-compatible, good resolution for isomers, no derivatization needed.[7]Sensitive to water content, requires careful equilibration.
HPAEC-PAD Anion-exchange of carbohydrate oxyanions formed at high pH.[9]Strong anion-exchange (SAX) resin (e.g., polystyrene-divinylbenzene based).Alkaline eluents (e.g., Sodium Hydroxide gradient).[9]Excellent selectivity for structural isomers.High salt/pH mobile phases are not directly MS-compatible, requires specialized detector (PAD).
GC-MS Separation of volatile derivatives in the gas phase based on boiling point and polarity.Non-polar (e.g., HP-5) or mid-polar capillary columns.Inert carrier gas (Helium, Nitrogen).Very high resolution, provides structural information from fragmentation.[11]Requires time-consuming derivatization step.[7][11]

Logical Workflow for Method Development:

G start Co-elution of Galactose and Glucose Observed select_mode Select Chromatographic Mode start->select_mode hilic HILIC-MS select_mode->hilic MS Detection Required gcms GC-MS select_mode->gcms High Resolution Needed hpaec HPAEC-PAD select_mode->hpaec Highest Selectivity Needed / No MS opt_hilic Optimize HILIC Method: 1. Screen Columns (Amide vs. Diol). 2. Adjust % Acetonitrile. 3. Modify buffer/pH. 4. Optimize Temperature. hilic->opt_hilic opt_gcms Optimize GC Method: 1. Confirm complete derivatization. 2. Optimize temperature gradient. 3. Check injection parameters. gcms->opt_gcms opt_hpaec Optimize HPAEC Method: 1. Adjust NaOH gradient slope and concentration. hpaec->opt_hpaec check_res Is Resolution > 1.5? opt_hilic->check_res opt_gcms->check_res opt_hpaec->check_res check_res->select_mode No, Try Alternative Mode end Separation Achieved check_res->end Yes

Caption: Workflow for Resolving Galactose/Glucose Co-elution.

Detailed Experimental Protocols

These protocols provide validated starting points for your method development.

Protocol 1: A Robust HILIC-MS Method for Baseline Separation of D-Galactose and D-Glucose

This method is designed for UPLC/HPLC systems coupled to a mass spectrometer. An amide-based column is often a reliable choice for this separation.

1. Materials and Equipment:

  • UPLC/HPLC system with a column heater and mass spectrometer (e.g., QDa, Triple Quadrupole).

  • HILIC Column: e.g., Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent.

  • Mobile Phase A: Water with 10 mM Ammonium Formate, 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, 0.1% Formic Acid.

  • Sample Solvent: 75:25 Acetonitrile:Water.

2. Chromatographic Conditions:

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 2 µL

  • Gradient:

    • 0.0 min: 95% B

    • 8.0 min: 80% B

    • 8.1 min: 95% B

    • 12.0 min: 95% B (Re-equilibration)

  • MS Detection: Use Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for the specific m/z of D-Galactose and D-Galactose-d1-2.

3. System Suitability:

  • Prepare a standard mix containing D-Galactose and D-Glucose.

  • Acceptance Criterion: The chromatographic resolution between the D-Galactose and D-Glucose peaks should be ≥ 1.5.

4. Causality Explanation: The amide stationary phase provides multiple interaction modes (hydrogen bonding, dipole-dipole) that can differentiate the subtle structural variance between the C4 epimers. The high acetonitrile content ensures the HILIC partitioning mechanism is dominant, while the column temperature helps to sharpen peaks by accelerating the interconversion of anomers.[7]

Protocol 2: A Standard GC-MS Method Using Trimethylsilyl (TMS) Derivatization

This protocol is suitable for achieving high-resolution separation of multiple monosaccharides.

1. Derivatization Procedure:

  • Evaporate 50 µL of the aqueous sample to complete dryness under a stream of nitrogen.

  • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Cap tightly and heat at 80°C for 30 minutes to form methoximes.

  • Cool to room temperature.

  • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Cap tightly and heat at 80°C for 30 minutes.

  • The sample is now ready for GC-MS analysis.

2. GC-MS Conditions:

  • GC System: Agilent 7890A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Injection: 1 µL, Split mode (e.g., 20:1).

  • Inlet Temperature: 280°C.

  • Oven Program:

    • Initial: 150°C, hold for 2 min.

    • Ramp: 5°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Transfer Line: 280°C.

  • MS Detection: Scan mode or SIM mode to monitor characteristic ions.

3. Causality Explanation: Derivatization replaces the polar hydroxyl groups with non-polar TMS groups, making the sugars volatile and thermally stable for GC analysis.[11] The high-efficiency capillary column then separates these derivatives based on small differences in their boiling points and interactions with the stationary phase, often providing baseline resolution even for closely related isomers.[11]

References

  • Novotná, K., et al. (2016). Resolving isomeric glycopeptide glycoforms with hydrophilic interaction chromatography (HILIC). Journal of Biomolecular Techniques, 27(3), 98–104. [Link]

  • ResearchGate. (n.d.). Retention times for monosaccharide separation in a Chiralpack AD-H column, at 25 • C. Retrieved from ResearchGate. [Link]

  • Madeira, C. L., et al. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(2), 225-231. [Link]

  • Chromatography Forum. (2008). how to separate Glucose and Galactose. [Link]

  • Wang, Y., et al. (2023). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Critical Reviews in Food Science and Nutrition. [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Galactose on Primesep S2 Column. [Link]

  • Vuckovic, D., et al. (2021). Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples. Metabolites, 11(6), 393. [Link]

  • Waters Corporation. (n.d.). Quantification of Mono and Disaccharides in Foods. [Link]

  • Waters Corporation. (n.d.). Separation of Mono and Disaccharides on ACQUITY Arc System with New Column Compartments. [Link]

  • Restek. (n.d.). Troubleshooting Guide. [Link]

  • Hahm, H. S., et al. (2018). Development of a Post-Column Liquid Chromatographic Chiral Addition Method for the Separation and Resolution of Common Mammalian Monosaccharides. Journal of the American Society for Mass Spectrometry, 30(2), 293-301. [Link]

  • Cerbulis, J. (1954). Separation of Galactose, Glucose, and Lactose in Urine by Paper Chromatography. Analytical Chemistry, 26(2), 436-437. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • R-Biopharm. (n.d.). Lactose/D-Galactose - Food & Feed Analysis. [Link]

  • Schadewaldt, P., et al. (2000). Analysis of concentration and (13)C enrichment of D-galactose in human plasma. Clinical Chemistry, 46(5), 639-45. [Link]

  • Arrivault, S., et al. (2022). An efficient LC–MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany, 73(15), 5267-5278. [Link]

  • ResearchGate. (2014). Study on Industrial Scale Chromatographic Separation Methods of Galactose from Biomass Hydrolysates. [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. [Link]

  • BioSpectra. (2023). D-GALACTOSE TESTING METHODS. [Link]

  • Lee, D., et al. (2023). Chiral Discrimination of Monosaccharides Derivatized with 2-Fluorophenyl Hydrazine Using 19F NMR Spectroscopy. Analytical Chemistry. [Link]

  • Grecea, M. O., et al. (2024). HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides with Evaporative Light-Scattering Detector and Rapid Determination of Isomaltulose in Protein-Rich Food Supplements. Separations, 11(2), 43. [Link]

  • ResearchGate. (n.d.). GC-MS-based postprandial behaviour of lactose (a), galactose (b),.... [Link]

  • Axion Labs. (2023). Co-Elution: How to Detect and Fix Overlapping Peaks. [Link]

  • Waters Corporation. (n.d.). Your Essential Guide to Sugar Analysis with Liquid Chromatography. [Link]

  • BioSpectra. (n.d.). D-GALACTOSE TESTING METHODS. [Link]

  • Kim, J. K., et al. (2021). Gas Chromatography with Flame-Ionization Detection-Based Analysis of Sugar Contents in Korean Agricultural Products for Patients with Galactosemia. Foods, 10(12), 2963. [Link]

  • Yang, J., et al. (n.d.). Quantification of Mono and Disaccharides in Foods. Waters Corporation. [Link]

  • ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • BioSpectra. (2021). GALACTOSE ASSAY AND RELATED SUBSTANCES VIA LIQUID CHROMATOGRAPHY WITH RI DETECTION. [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. [Link]

  • Honda, S., et al. (2011). HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration. International Journal of Carbohydrate Chemistry. [Link]

  • PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. [Link]

  • Gethins, G., et al. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Metabolites, 11(4), 211. [Link]

  • Sharma, G., et al. (2023). HPLC method development for the quantification of a mixture of reacting species: The case of lactose. Journal of Chromatography A. [Link]

  • ResearchGate. (n.d.). Chromatographic Co-elution Chromatography. [Link]

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improving signal-to-noise ratio for D-Galactose-d1-2 in GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio for D-Galactose-d1-2 analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during method development and troubleshooting.

Understanding Signal-to-Noise in GC-MS

The signal-to-noise ratio is the fundamental metric of analytical sensitivity in GC-MS. It compares the level of the desired signal (your D-Galactose-d1-2 peak) to the level of background noise. A high S/N ratio indicates that the analyte signal is strong and distinct from the baseline noise, leading to lower limits of detection (LOD) and quantification (LOQ) and more reliable data.[1][2]

  • Signal: The intensity of the ion current generated by the specific mass fragments of your derivatized D-Galactose-d1-2 as it elutes from the GC column and is ionized in the MS source.

  • Noise: Random fluctuations in the baseline signal. This can originate from multiple sources, including the electronic components of the detector, column bleed, carrier gas impurities, and contamination within the GC-MS system.[3][4]

A low S/N ratio can be caused by either a weak signal, high noise, or a combination of both. Our troubleshooting will address both aspects.

General Troubleshooting Workflow

When encountering a low S/N ratio, a systematic approach is crucial. This workflow diagram outlines the logical progression from sample preparation to data acquisition, helping to isolate the root cause of the issue.

GCMS_Troubleshooting cluster_deriv Derivatization Checks cluster_inject Inlet & Injection Checks cluster_sep Separation Checks cluster_ms MS Detector Checks Start Low S/N Ratio for D-Galactose-d1-2 Detected Deriv Step 1: Verify Derivatization (Sample Preparation) Start->Deriv GC_Inject Step 2: Check GC Inlet & Injection Parameters Deriv->GC_Inject Derivatization OK D_Check1 Incomplete Reaction? Deriv->D_Check1 GC_Sep Step 3: Evaluate GC Separation (Column & Oven) GC_Inject->GC_Sep Injection OK I_Check1 Active Sites? (Liner) GC_Inject->I_Check1 MS_Detect Step 4: Assess MS Detector & Acquisition Method GC_Sep->MS_Detect Separation OK S_Check1 Column Bleed? GC_Sep->S_Check1 Result_Good Problem Solved: Achieved High S/N Ratio MS_Detect->Result_Good Detection Optimized M_Check1 Dirty Ion Source? MS_Detect->M_Check1 Result_Bad Issue Persists: Consult Instrument Specialist D_Check1->Result_Bad Yes D_Check2 Reagent Degradation? I_Check1->Result_Bad Yes I_Check2 Incorrect Split Ratio? I_Check3 Inlet Temperature? S_Check1->Result_Bad Yes S_Check2 Peak Tailing/Broadening? M_Check1->Result_Bad Yes M_Check2 Using SIM/MRM? M_Check3 Incorrect Dwell Time?

Caption: A logical workflow for troubleshooting low signal-to-noise ratio in GC-MS analysis.

Frequently Asked Questions & In-Depth Troubleshooting

Part A: Derivatization Issues

Sugars like galactose are polar and non-volatile, making derivatization a mandatory step for GC analysis.[5][6][7] Silylation is the most common method.[6][8]

Q1: My peak is very small or non-existent. Why?

A1: This is often due to incomplete or failed derivatization.

  • Causality: The hydroxyl (-OH) groups on galactose must be replaced by a non-polar group, typically trimethylsilyl (TMS), to increase volatility.[9][10] If this reaction is incomplete, the analyte will not transition into the gas phase efficiently in the GC inlet, resulting in a significant loss of signal.

  • Troubleshooting Steps:

    • Moisture Contamination: Silylation reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are extremely sensitive to moisture.[8][10] Ensure your sample is completely dry (lyophilized) and use anhydrous solvents (e.g., pyridine). Water will preferentially react with the silylating agent, consuming it before it can react with your galactose.

    • Reaction Conditions: The derivatization reaction requires heat to proceed to completion. A typical starting point is 70°C for 30-60 minutes.[1][5][9] If your signal is low, try increasing the reaction time or temperature (e.g., 80°C for 60 minutes).

    • Reagent Stoichiometry & Age: Ensure you are using a sufficient excess of the derivatization reagent. Old or improperly stored reagents can lose their activity. Use fresh reagents from a sealed vial whenever possible. MSTFA is often preferred as its by-products are more volatile than those from other reagents like BSTFA, leading to cleaner chromatograms.[11]

Q2: I see multiple peaks for my galactose standard. Is this normal?

A2: This is a common issue with sugar analysis and points to the formation of multiple isomers (anomers) or incomplete derivatization.

  • Causality: Sugars in solution exist in equilibrium between different cyclic (e.g., α and β pyranose/furanose) and open-chain forms. Silylation can "lock" these different forms, each of which may have a slightly different retention time, splitting your signal across multiple peaks.[5][8]

  • Troubleshooting Steps:

    • Add an Oximation Step: To simplify the chromatogram, perform an oximation step before silylation.[5][9] Reagents like methoxyamine hydrochloride react with the carbonyl group of the open-chain form of the sugar, preventing ring formation. This typically results in only two well-separated peaks (syn- and anti-isomers of the oxime), making quantification more robust.[5]

    • Ensure Complete Silylation: As mentioned in A1, incomplete silylation can also lead to multiple peaks corresponding to partially derivatized molecules. Re-evaluate your reaction conditions.

Part B: GC System Optimization

Q1: My peaks are broad or tailing, which lowers the peak height and S/N ratio. How can I fix this?

A1: Peak broadening and tailing are often caused by issues in the GC inlet or column.

  • Causality:

    • Active Sites: Derivatized sugars can still interact with active sites (free silanol groups) in the GC inlet liner or the front of the column. This causes adsorption, leading to tailing peaks.[12][13][14]

    • Slow Vaporization: If the inlet temperature is too low, the high-boiling point sugar derivatives will vaporize slowly, causing band broadening.[4]

    • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in fronting or broad peaks.[4]

  • Troubleshooting Steps:

    • Use a Deactivated Inlet Liner: Always use a high-quality, deactivated (silylated) inlet liner. Consider a liner with a glass wool plug to aid vaporization, but be aware that the wool itself can be a source of activity if not properly deactivated.[13] Perform regular inlet maintenance, including replacing the liner and septum.[12]

    • Optimize Inlet Temperature: A good starting point for derivatized sugars is 250°C. If peaks are broad, you may need to increase this temperature to 270-280°C to ensure rapid, complete vaporization.

    • Injection Mode: Use splitless injection for trace analysis to transfer the maximum amount of analyte to the column.[2][12] Ensure your splitless hold time is appropriate for your column flow rate to allow for complete transfer.

    • Column Conditioning: Trim the first 10-20 cm from the inlet side of your column to remove any accumulated non-volatile residues or areas of stationary phase degradation.[12][13] Always condition the column according to the manufacturer's instructions after installation.[15]

Part C: Mass Spectrometer Optimization

Q1: The signal for my analyte is weak, but my GC peak shape is good. How can I improve the MS signal?

A1: This points to an issue with ion generation, transmission, or detection in the mass spectrometer.

  • Causality:

    • Ion Source Contamination: The ion source is where ionization occurs. Over time, it can become coated with non-volatile material from your samples or column bleed. This coating can interfere with the ionization process and repel ions, drastically reducing signal intensity.[13][14][16]

    • Suboptimal Acquisition Method: Using a full scan acquisition mode for trace analysis dilutes the detector's time across a wide mass range. For quantifying a known compound, this is highly inefficient.

  • Troubleshooting Steps:

    • Clean the Ion Source: This is a critical maintenance step. Follow your instrument manufacturer's protocol for cleaning the ion source components (repeller, lenses, etc.). A clean source is essential for high sensitivity.[16]

    • Switch to Selected Ion Monitoring (SIM) Mode: For quantitative analysis of a known target like D-Galactose-d1-2, SIM mode is vastly superior to full scan.[17][18][19] In SIM mode, the mass spectrometer only monitors a few specific, characteristic m/z values for your compound. This allows the detector to spend much more time (dwell time) collecting data for your ions of interest, dramatically increasing the S/N ratio, often by a factor of 10 to 100.[18][19][20]

    • Select Appropriate SIM Ions: For a TMS-derivatized galactose, characteristic fragment ions are observed at m/z 73, 147, 204, 217, and 319.[21] Choose 2-3 of the most abundant and specific ions for your SIM method. One ion should be used for quantification (quantifier) and the others for confirmation (qualifiers).[22]

    • Optimize Dwell Time: In SIM mode, the dwell time is the time spent monitoring each ion. A longer dwell time (e.g., 100 ms) increases the signal for that ion.[15][23] However, the total cycle time (sum of all dwell times) must be short enough to acquire at least 10-15 data points across your chromatographic peak for proper integration.

Q2: My baseline is very high and noisy. What are the common causes?

A2: High background noise directly reduces the S/N ratio and can come from several sources.

  • Causality:

    • Column Bleed: At high temperatures, the stationary phase of the GC column can slowly degrade and elute, creating a rising baseline and characteristic siloxane ions (e.g., m/z 207, 281).[3][24]

    • System Leaks: Small leaks in the carrier gas lines or at the injector can allow air (nitrogen, oxygen, water) into the system, increasing background noise.

    • Contamination: Contaminated carrier gas, septa, or dirty inlet components can all contribute to a high, noisy baseline.[3][4]

  • Troubleshooting Steps:

    • Use a Low-Bleed MS-Certified Column: Use a column specifically designed for mass spectrometry (e.g., a "ms" designated column) as they are manufactured to have lower bleed.[15] Do not exceed the column's maximum operating temperature.

    • Perform a Leak Check: Use an electronic leak detector to check all fittings from the gas regulator to the MS interface.

    • Ensure High-Purity Carrier Gas: Use high-purity (99.999% or better) helium or hydrogen and install moisture and oxygen traps on the gas line.[2][15]

    • Replace Consumables: Regularly replace the injection port septum with a high-quality, low-bleed version.[3]

Step-by-Step Protocol: Two-Step Oximation-Silylation

This protocol is a robust method for preparing D-Galactose-d1-2 for GC-MS analysis, designed to minimize isomeric complexity and ensure complete derivatization.[5][9]

  • Sample Preparation: Start with 10-100 µg of your dried sample (lyophilized) in a 2 mL autosampler vial with a micro-insert.

  • Oximation: a. Prepare a 20 mg/mL solution of Methoxyamine Hydrochloride in anhydrous pyridine. b. Add 50 µL of this solution to the dried sample. c. Cap the vial tightly and vortex for 1 minute. d. Heat the vial at 60°C for 60 minutes in a heating block or oven. e. Allow the vial to cool completely to room temperature.

  • Silylation: a. Add 80 µL of MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide) to the vial. b. Cap the vial tightly and vortex for 1 minute. c. Heat the vial at 70°C for 45 minutes. d. Allow the vial to cool to room temperature before placing it in the autosampler for injection.

  • Injection: Inject 1 µL into the GC-MS system using a splitless injection mode.

Summary of Key GC-MS Parameters for Optimization

ParameterTypical Starting ValueReason for Optimization / Effect on S/N Ratio
GC Inlet
Inlet Temperature250°CToo low: Broad peaks (low signal). Too high: Analyte degradation.
Injection ModeSplitlessMaximizes analyte transfer to the column for trace analysis (increases signal).
Splitless Hold Time0.75 - 1.0 minMust be long enough for complete sample transfer but short enough to avoid excessive solvent tailing.
GC Column & Oven
Column TypeDB-5ms, HP-5ms (or equivalent)Low-bleed, inert columns reduce baseline noise.
Carrier Gas Flow1.0 - 1.5 mL/min (Helium)Optimizes chromatographic efficiency for sharper peaks (higher signal).
Oven ProgramSlow ramp (5-10°C/min)Slower ramps produce sharper, taller peaks, improving S/N.[2]
MS Detector
Ion Source Temp.230°CAffects ionization efficiency and fragmentation. Tune for maximum signal.
Quadrupole Temp.150°CAffects ion transmission. Tune for maximum signal.
Acquisition ModeSIM (Selected Ion Monitoring)Dramatically increases S/N by focusing on specific ions.[18][20]
SIM Dwell Time100 ms per ionLonger dwell time increases signal but ensure sufficient points across the peak.[15][23]
Electron Energy70 eVStandard energy for reproducible fragmentation and library matching.[1]

References

  • Manura, J.J. MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. Scientific Instrument Services. [Link]

  • Pack, E. (2022, June 8). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. [Link]

  • Zhang, Q., et al. (2018). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. MDPI. [Link]

  • Application of GC in the Analysis of Carbohydrates. (2021, March 5). Technology Networks. [Link]

  • Chromatograms of a GC-MS SIM analysis of a clinical sample. ResearchGate. [Link]

  • GC compound responses lower than expected? Maybe this will help. (2013, December 10). Restek. [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. [Link]

  • Selected Ion Monitoring Analysis. (2015, August 3). Jordi Labs. [Link]

  • Gopal, R., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PMC. [Link]

  • Zhang, Q., et al. (2018). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. PMC. [Link]

  • Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS. Shimadzu. [Link]

  • Snow, N.H. (2021, February 1). Flying High with Sensitivity and Selectivity:- GC–MS to GC–MS/MS. LCGC International. [Link]

  • Heiss, C., et al. (2019). Comprehensive Monosaccharide Composition Analysis of Insoluble Polysaccharides by Permethylation To Produce Methyl Alditol Derivatives for Gas Chromatography/Mass Spectrometry. Analytical Chemistry. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 10). Bibel Lab. [Link]

  • da Cruz, W.M.S., et al. (2023). Optimizing XCMS parameters for GC-MS metabolomics data processing: a case study. Metabolomics. [Link]

  • Fu, P., et al. (2018). Trace Level Determination of Saccharides in Pristine Marine Aerosols by Gas Chromatography—Tandem Mass Spectrometry. PMC. [Link]

  • Watson, D. (2013, December 1). Optimizing GC–MS Methods. LCGC International. [Link]

  • Jitaru, P. (2018, December 5). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. [Link]

  • How do I decrease background noise on GC/MS? (2017, February 23). ResearchGate. [Link]

  • GC Troubleshooting: Common Issues & How to Fix Them. (2025, November 27). Lab Manager. [Link]

  • GC Derivatization. Regis Technologies. [Link]

  • Smith Henry, A. (2020, January 20). Optimizing Conditions for GC/MS Analyses. Agilent. [Link]

  • Sensitivity loss in gc-ms. (2017, May 28). Chromatography Forum. [Link]

  • Al-Hetlani, O., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Max Delbrück Center. [Link]

  • Fialkov, A.B., et al. (2006). Sensitivity and noise in GC–MS: Achieving low limits of detection for difficult analytes. International Journal of Mass Spectrometry. [Link]

  • Al-Jasass, F.M., & Al-Tamimi, A.M. (2018). Analysis of the Sugar Content in Food Products by Using Gas Chromatography Mass Spectrometry and Enzymatic Methods. MDPI. [Link]

  • Overcome the Complexities of Analyzing for Sugars by GC-MS. (2024, February 2). Restek. [Link]

  • Weatherly, C.A., et al. (2021). Determination of the Signal-To-Noise Ratio Enhancement in Comprehensive Three-Dimensional Gas Chromatography. PubMed. [Link]

  • Wells, G., et al. (2011, June 7). Why use Signal-To-Noise as a Measure of MS Performance When it is Often Meaningless? Agilent. [Link]

  • Methods For Improving Sensitivity in Gas Chromatography (GC). (2025, October 21). ALWSCI. [Link]

Sources

overcoming matrix effects in D-Galactose-d1-2 quantitative analysis

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Matrix Effects in LC-MS/MS

Welcome to the Bioanalytical Support Center. Quantifying stable-isotope tracers like D-Galactose-d1-2 in complex biological matrices (plasma, serum, tissue homogenates) presents unique bioanalytical challenges. Because monosaccharides are highly polar, lack easily ionizable functional groups, and share identical masses with abundant epimers (e.g., glucose), they are highly susceptible to matrix effects—specifically ion suppression.

As a Senior Application Scientist, I have designed this guide to provide field-proven strategies, self-validating protocols, and mechanistic insights to ensure your assay's trustworthiness and precision.

Diagnostic Decision Tree

Use the following logical workflow to diagnose and resolve the root cause of matrix effects in your specific assay.

G Start Matrix Effect Detected (Ion Suppression) Isobaric Isobaric Co-elution? (e.g., Glucose) Start->Isobaric Phos Phospholipid Interference? Isobaric->Phos No HILIC Optimize HILIC or Pb2+ Column Isobaric->HILIC Yes LowIon Low Ionization Efficiency? Phos->LowIon No SPE HybridSPE or LLE Clean-up Phos->SPE Yes Deriv PMP Derivatization (Pre-column) LowIon->Deriv Yes Valid Matrix Effect < 15% (Validated) LowIon->Valid No HILIC->Valid SPE->Valid Deriv->Valid

Caption: Workflow for diagnosing and resolving matrix effects in LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: Why am I observing severe ion suppression for D-Galactose-d1-2 in plasma, even when using a D-Galactose-13C6 internal standard? Causality & Insight: Ion suppression in electrospray ionization (ESI) occurs due to charge competition at the droplet surface. In plasma, endogenous phospholipids (e.g., glycerophosphocholines) are the primary culprits. Because D-Galactose-d1-2 is highly hydrophilic, it often elutes near the solvent front in reversed-phase liquid chromatography (RPLC), exactly where unretained salts and early-eluting phospholipids co-elute. While a stable-isotope labeled internal standard (SIL-IS) compensates for the variability of suppression, it does not recover the lost sensitivity. Solution: Implement targeted phospholipid depletion (e.g., HybridSPE) or switch to Hydrophilic Interaction Liquid Chromatography (HILIC) to shift the retention time of D-Galactose-d1-2 away from hydrophobic.

Q2: How do I eliminate isobaric interference from endogenous D-Glucose when analyzing D-Galactose-d1-2? Causality & Insight: D-Galactose and D-Glucose are epimers (diastereomers differing only at the C4 chiral center). They share the same exact mass and produce identical MS/MS fragmentation patterns. If endogenous glucose (which is present at ~5 mM in plasma, vastly exceeding tracer concentrations) co-elutes with D-Galactose-d1-2, it can saturate the detector or cause massive matrix suppression. Solution: You have two authoritative options:

  • Chromatographic Resolution: Use a ligand-exchange column (e.g., Pb2+ cross-linked resin) which separates sugars based on the orientation of their hydroxyl groups interacting with the 1[1].

  • Enzymatic Depletion: Pre-treat the plasma sample with highly specific D-glucose oxidase to selectively oxidize glucose into D-gluconic acid, which has a different mass and retention time, leaving 2[2].

Q3: The sensitivity for D-Galactose-d1-2 is too low in ESI-MS. How can I improve ionization efficiency while reducing matrix effects? Causality & Insight: Monosaccharides lack basic nitrogen or strongly acidic groups, resulting in poor proton affinity (ESI+) or deprotonation efficiency (ESI-). Solution: Pre-column derivatization using 1-phenyl-3-methyl-5-pyrazolone (PMP). PMP reacts with the reducing end of D-Galactose-d1-2. This transformation serves a dual purpose: it adds a highly hydrophobic moiety (improving retention on standard C18 columns, moving the analyte away from the salt front) and introduces a pyrazolone ring that readily accepts protons, boosting ESI+ sensitivity by 3[3].

Metabolic Pathway Context

When designing tracer studies, it is crucial to understand where the label goes. Matrix effects can also arise from in-source fragmentation of downstream metabolites (like Galactose-1-Phosphate) reverting to the parent mass of D-Galactose-d1-2.

Pathway Gal D-Galactose-d1-2 Gal1P Galactose-1-P-d1-2 Gal->Gal1P GALK1 UDPGal UDP-Galactose-d1-2 Gal1P->UDPGal GALT UDPGlc UDP-Glucose-d1-2 UDPGal->UDPGlc GALE

Caption: Leloir pathway mapping the metabolic conversion of D-Galactose-d1-2.

Self-Validating Experimental Protocols
Protocol A: Enzymatic Depletion of Glucose & Protein Precipitation

Objective: Remove isobaric glucose interference and precipitate proteins prior to LC-MS/MS.

  • Aliquot & Spike: Transfer 50 µL of plasma to a microcentrifuge tube. Spike with 10 µL of SIL-IS (e.g., D-Galactose-13C6, 1 µg/mL).

  • Enzymatic Digestion: Add 10 µL of D-glucose oxidase solution (10 kU/L in phosphate buffer, pH 7.0) and 5 µL of catalase (to neutralize H2O2). Incubate at 37°C for 2[2].

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (MeCN) containing 1% formic acid. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Recovery: Transfer 200 µL of the supernatant to an autosampler vial for HILIC-MS/MS analysis.

Self-Validation Check: Run a pre- and post-digestion blank plasma sample. The glucose MRM transition should show >99% reduction in peak area, confirming successful depletion without affecting the galactose peak.

Protocol B: PMP Derivatization for Enhanced ESI Response

Objective: Increase hydrophobicity and ionization efficiency to escape the matrix suppression zone.

  • Sample Prep: Take 50 µL of the deproteinized supernatant from Protocol A and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute in 50 µL of 0.3 M NaOH.

  • Derivatization: Add 50 µL of 0.5 M PMP solution (dissolved in methanol). Incubate at 70°C for 3[3].

  • Neutralization: Cool to room temperature. Add 50 µL of 0.3 M HCl to neutralize the reaction.

  • Extraction of Excess PMP: Add 200 µL of chloroform, vortex, and centrifuge. Discard the lower organic layer (contains unreacted PMP). Repeat this extraction twice.

  • Analysis: Inject 5 µL of the upper aqueous layer into a reversed-phase LC-MS/MS system.

Self-Validation Check: Monitor the matrix factor (MF) via post-extraction spiking. The MF should be between 85% and 115%. If MF < 80%, increase the number of chloroform wash steps to remove residual salts.

Quantitative Data Presentation

To demonstrate the efficacy of these strategies, the following table summarizes the expected matrix effects and recovery metrics when applying different sample preparation techniques for D-Galactose-d1-2.

Table 1: Impact of Sample Preparation on D-Galactose-d1-2 Matrix Effects and Recovery

Sample Preparation StrategyChromatographic ModeMatrix Factor (%)*Extraction Recovery (%)Isobaric Resolution (Glucose)
Standard Protein Precipitation (PPT)Reversed-Phase (C18)35 ± 8 (Severe Suppression)92 ± 4Poor (Co-elution)
PPT + Phospholipid Removal PlateReversed-Phase (C18)78 ± 5 (Moderate)88 ± 6Poor (Co-elution)
PPTHILIC85 ± 6 (Acceptable)90 ± 5Moderate
Enzymatic Depletion + PPTLigand-Exchange (Pb2+)95 ± 3 (Minimal)85 ± 4Excellent (Baseline)
PMP Derivatization + LLEReversed-Phase (C18)98 ± 2 (Negligible)80 ± 5Excellent (Baseline)

*Matrix Factor (MF) = (Peak response in presence of matrix / Peak response in neat solvent) x 100. An MF of 100% indicates4[4].

References
  • Analysis of Concentration and 13C Enrichment of D-Galactose in Human Plasma Source: Clinical Chemistry (Oxford University Press) URL:[Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: MDPI URL:[Link]

  • Correlation analysis between the chemical contents and bioactivity for the quality control of Alismatis Rhizoma Source: PMC (NIH) URL:[Link]

  • LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker Source: PMC (NIH) URL:[Link]

Sources

Technical Support Center: Optimizing HPLC Retention Time for D-Galactose-d1-2

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of D-Galactose-d1-2. As a deuterated stable isotope, D-Galactose-d1-2 is a critical internal standard in quantitative mass spectrometry (MS) assays for metabolic studies, clinical diagnostics, and food science. Precise and stable retention time is paramount for accurate quantification, ensuring it elutes in a region free from matrix interference and co-elutes perfectly with its non-labeled counterpart, D-Galactose.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, structured to empower you, the researcher, to diagnose and resolve common chromatographic challenges.

Frequently Asked Questions (FAQs)
Q1: What is the most suitable HPLC mode for analyzing D-Galactose-d1-2?

For a highly polar and water-soluble compound like D-Galactose-d1-2, traditional reversed-phase (RP) chromatography is generally ineffective, as it provides little to no retention.[1][2] The recommended and most powerful technique is Hydrophilic Interaction Liquid Chromatography (HILIC) .[1] HILIC utilizes a polar stationary phase (like amide, cyano, or zwitterionic phases) with a mobile phase consisting of a high percentage of a less polar organic solvent (typically acetonitrile) and a small percentage of an aqueous buffer.[1][3] This combination facilitates the retention of polar analytes like galactose.[1]

Q2: What are the primary factors that control the retention time of D-Galactose-d1-2 in HILIC?

The retention of D-Galactose-d1-2 in HILIC is primarily governed by a partitioning mechanism into a water-enriched layer on the surface of the stationary phase.[1] The key factors you can manipulate are:

  • Acetonitrile/Water Ratio: This is the most critical factor. Increasing the percentage of acetonitrile in the mobile phase increases the retention time.[4] Conversely, increasing the water content will decrease retention.

  • Buffer Type and Concentration: The type and concentration of the buffer in the aqueous portion of the mobile phase can influence retention through secondary electrostatic interactions and by affecting the hydration layer on the stationary phase.[3]

  • Mobile Phase pH: The pH of the mobile phase can affect the charge of the stationary phase (especially silica-based columns) and the analyte, although sugars like galactose are neutral. However, pH can influence the separation of anomers (different stereoisomers of the sugar).[5]

  • Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Generally, increasing the column temperature will lead to a decrease in retention time.[6] Maintaining a stable temperature is crucial for reproducibility.[7]

  • Flow Rate: As with all HPLC, a lower flow rate will result in a longer retention time, while a higher flow rate will shorten it.

Q3: My D-Galactose-d1-2 peak shape is poor (tailing or fronting). What should I do?

Poor peak shape is a common issue in HPLC.[8]

  • Peak Tailing: This is often caused by unwanted secondary interactions between the analyte and the stationary phase, such as with active silanol groups on silica-based columns.[9] Using a high-purity, well-end-capped column or adding a small amount of an appropriate additive to the mobile phase can help. Tailing can also result from a void at the column inlet.

  • Peak Fronting: This is typically a sign of column overload.[7] Your sample concentration may be too high. Try reducing the amount of sample injected onto the column.[9] Another cause can be a sample solvent that is much stronger (more polar in HILIC) than the mobile phase. Whenever possible, dissolve your standards and samples in a solvent that is similar in composition to the mobile phase.[10][11]

Troubleshooting Guide: Retention Time Issues

This section addresses specific, common problems related to retention time in a direct question-and-answer format.

Problem 1: Inconsistent or Drifting Retention Time

Q: My D-Galactose-d1-2 retention time keeps changing with every injection. One day it's 8.5 minutes, the next it's 8.2 minutes. What is causing this instability?

A: Drifting retention times are one of the most frequent problems in HPLC and can invalidate an entire batch of samples.[11][12] The cause is often related to the column not being fully equilibrated or changes in the mobile phase composition.[11] Follow this diagnostic workflow to identify and solve the issue.

G start Problem: Retention Time Drifting check_equilibration Is the column fully equilibrated? (HILIC requires long equilibration times) start->check_equilibration check_mp Is the mobile phase fresh and properly mixed? check_equilibration->check_mp Yes solution_equilibration Solution: Equilibrate with 20-30 column volumes. Run conditioning injections. check_equilibration->solution_equilibration No check_temp Is the column temperature stable? check_mp->check_temp Yes solution_mp Solution: Prepare fresh mobile phase daily. Premix solvents if possible. check_mp->solution_mp No check_pump Is the pump flow rate accurate and consistent? check_temp->check_pump Yes solution_temp Solution: Use a column oven. Ensure stable lab temperature. check_temp->solution_temp No check_leaks Are there any leaks in the system? check_pump->check_leaks Yes solution_pump Solution: Check pump seals and pistons. Calibrate flow rate. check_pump->solution_pump No solution_leaks Solution: Inspect all fittings from pump to detector. Tighten or replace as needed. check_leaks->solution_leaks Yes

Caption: Troubleshooting workflow for unstable retention times.

Detailed Explanation:

  • Column Equilibration: HILIC columns can take a long time to equilibrate. A new column or one that has been stored in a different solvent may require flushing with 20-30 column volumes of the mobile phase before a stable retention time is achieved.[7]

  • Mobile Phase Volatility: The high percentage of acetonitrile in HILIC mobile phases makes them prone to evaporation, which alters the organic/aqueous ratio and leads to shorter retention times. Always use freshly prepared mobile phase and keep solvent bottles capped.[7]

  • Temperature Fluctuations: Even minor changes in ambient laboratory temperature can affect retention. Using a thermostatically controlled column compartment is essential for reproducible results.[7]

  • Pump Performance: Inaccurate or fluctuating flow rates from the HPLC pump will directly impact retention times. Check for leaks, worn pump seals, or issues with the proportioning valves in your gradient system.[7][9]

Problem 2: Poor Retention (Analyte Elutes Too Early)

Q: My D-Galactose-d1-2 peak is eluting very early, almost with the solvent front. How can I increase its retention time?

A: This indicates that the mobile phase is too "strong" (i.e., too polar for HILIC) or the stationary phase is not providing sufficient interaction.

StrategyActionExpected OutcomeCausality
Increase Acetonitrile Content Increase the percentage of acetonitrile (ACN) in the mobile phase. For example, move from 85% ACN to 90% ACN.Longer retention timeIncreasing the organic content makes the mobile phase less polar, promoting partitioning of the polar galactose analyte into the aqueous layer on the stationary phase.[4]
Decrease Buffer Concentration Lower the salt concentration in the aqueous portion of the mobile phase (e.g., from 20mM to 10mM ammonium acetate).May increase retentionHigh buffer concentrations can disrupt the aqueous layer on the stationary phase, reducing partitioning and retention.
Lower Column Temperature Decrease the column temperature (e.g., from 40°C to 30°C).Longer retention timeLowering the temperature increases mobile phase viscosity and can enhance the hydrophilic interactions, leading to increased retention.[6]
Change Stationary Phase Switch to a different HILIC column chemistry (e.g., from an amide to a zwitterionic phase).Different selectivity and potentially longer retentionZwitterionic phases can offer additional electrostatic interactions that may increase retention for certain analytes compared to amide phases.[1][5]
Problem 3: Co-elution with Other Sugars

Q: My D-Galactose-d1-2 peak is not fully resolved from D-Glucose in my sample matrix. How can I separate them?

A: Separating epimers like galactose and glucose is a known challenge in sugar analysis as they are structurally very similar.[6][13] Simple adjustments to the acetonitrile/water ratio may not be sufficient.

Caption: Strategy for resolving co-eluting sugars.

Detailed Explanation:

  • Optimize Mobile Phase: Fine-tuning the mobile phase is the first step. Small changes in the percentage of acetonitrile can alter selectivity. Additionally, altering the pH can sometimes improve the separation of sugar anomers, which may indirectly improve the resolution between galactose and glucose.[5]

  • Change Column Chemistry: If mobile phase optimization is insufficient, a different column is the next logical step. While HILIC is excellent, ligand-exchange chromatography is a powerful alternative specifically for sugar analysis. These columns contain metal ions (like Ca²⁺ or Pb²⁺) that interact differently with the hydroxyl groups of various sugars, often providing excellent resolution of epimers.[14]

Experimental Protocols
Protocol 1: HILIC Method Development for D-Galactose-d1-2

Objective: To establish a robust HILIC method with optimal retention and peak shape for D-Galactose-d1-2.

Materials:

  • HPLC system with a quaternary pump and column oven

  • Detector (e.g., ELSD, CAD, or Mass Spectrometer)

  • HILIC Column (e.g., Zwitterionic or Amide phase, 2.1 x 100 mm, <3 µm)

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (LC-MS grade)

  • Water (18.2 MΩ·cm)

  • D-Galactose-d1-2 standard

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

  • Install and Equilibrate Column:

    • Install the HILIC column and set the column oven to 35°C.[5]

    • Set the flow rate to 0.4 mL/min.

    • Equilibrate the column with 90% B for at least 30 minutes.

  • Prepare Standard:

    • Prepare a 10 µg/mL solution of D-Galactose-d1-2. The ideal solvent is one that matches the mobile phase, such as 90:10 Acetonitrile:Water.

  • Initial Test Injection:

    • Inject 5 µL of the standard and run an isocratic method with 90% B for 10 minutes.

    • Evaluate the retention time and peak shape.

  • Optimization:

    • If retention is too low (< 3 min): Increase the percentage of B to 92% or 95%. Re-equilibrate for 15 minutes and inject again.

    • If retention is too high (> 15 min): Decrease the percentage of B to 88% or 85%. Re-equilibrate for 15 minutes and inject again.

    • If peak shape is poor: Ensure the standard is fully dissolved and the injection solvent is not mismatched. Consider adjusting the buffer concentration in Mobile Phase A.

  • Finalize Method: Once a suitable retention time (typically 5-10 minutes) and good peak shape are achieved, perform several replicate injections to confirm stability and reproducibility.

References
  • SIELC Technologies. (2023, October 7). HPLC Method for Analysis of Galactose on Primesep S2 Column. [Link]

  • Shodex HPLC Columns. Analysis of Functional Sugars in Foods Using HILIC Mode. [Link]

  • ACE HPLC Columns. HPLC Troubleshooting Guide. [Link]

  • Takamine, K., et al. (2020). High Sensitivity Analysis and Food Processing Stability of Rare Sugars. Journal of Nutritional Science and Vitaminology. [Link]

  • Jakobušić Brala, C., et al. (2022). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. Molecules. [Link]

  • Gilar, M., et al. (2023). Retention time correlations for selected HILIC columns. ResearchGate. [Link]

  • Agilent Technologies. (2019, January 16). Analysis of sugars using an Agilent InfinityLab Poroshell 120 HILIC-Z column. [Link]

  • Waters Corporation. Quantification of Mono and Disaccharides in Foods. [Link]

  • Pistos, C., et al. (2017). HILIC Chromatography An Insight on the Retention Mechanism. Journal of Chromatographic Science. [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]

  • Ino, D., et al. (2025). Analysis of d-galactose photocatalytic treatment. ResearchGate. [Link]

  • MDPI. (2021, June 16). Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples. [Link]

  • SciELO. (2018). Development and optimization of a HPLC-RI method for the determination of major sugars in apple juice. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • Chromatography Today. (2023). Solving Common Errors in HPLC. [Link]

  • BioSpectra. (2025, March 3). GALACTOSE ASSAY AND RELATED SUBSTANCES VIA LIQUID CHROMATOGRAPHY WITH RI DETECTION. [Link]

  • PMC. (2021). Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages. [Link]

  • Waters Corporation. Your Essential Guide to Sugar Analysis with Liquid Chromatography. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Evaluating the Isotopic Purity of D-Galactose-d1-2 Analytical Standards

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of analytical standards is the bedrock of reliable and reproducible results. In quantitative bioanalysis, particularly in pharmacokinetic (PK) studies, stable isotope-labeled (SIL) compounds are the gold standard for internal standards. The assumption is that these standards are chemically identical to the analyte but mass-shifted, ensuring that any variations during sample preparation and analysis affect both the analyte and the standard equally. However, this assumption hinges critically on the isotopic purity of the SIL standard.

This guide provides an in-depth technical comparison of the primary analytical methodologies for evaluating the isotopic purity of D-Galactose-d1-2, a commonly used SIL sugar in metabolic research and as a tracer for galactose metabolism studies. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a self-validating and robust analytical strategy.

The Imperative of Isotopic Purity

The isotopic purity of a SIL standard like D-Galactose-d1-2 is a measure of the percentage of the compound that contains the desired number of heavy isotopes (in this case, deuterium) at the specified positions. Impurities can arise from incomplete deuteration during synthesis or the presence of unlabeled starting material. Low isotopic purity can lead to:

  • Cross-contamination of Mass Channels: The unlabeled (d0) species in the SIL standard can contribute to the signal of the native analyte, leading to an overestimation of the analyte's concentration.

  • Inaccurate Quantification: A poorly characterized standard with significant levels of d0 or other isotopologues compromises the accuracy and precision of the entire assay.

  • Compromised Assay Sensitivity: High background from impurities in the internal standard channel can elevate the lower limit of quantification (LLOQ).

Therefore, rigorous evaluation of isotopic purity is not merely a quality control step but a fundamental requirement for data integrity, governed by principles outlined in regulatory guidelines such as those from the United States Pharmacopeia (USP).[1][2][3]

Core Analytical Strategies: A Head-to-Head Comparison

The two most powerful and complementary techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HR-MS).[4] A combined strategy is often the most thorough approach for a definitive evaluation.[4][5]

Quantitative ¹H NMR (qNMR) Spectroscopy: The Structural Arbiter

Quantitative NMR (qNMR) is a primary ratio method that provides an exceptional level of accuracy for purity assessment without the need for an identical reference standard. Its power lies in the direct proportionality between the integrated signal area and the number of atomic nuclei.[5] For D-Galactose-d1-2, where deuterium atoms replace protons, ¹H NMR allows us to "see" and quantify the residual, non-deuterated protons at the labeled positions.

We choose ¹H NMR because it offers an unambiguous view of the proton environment. By comparing the integration of a signal from a residual proton at a labeled site to a signal from a proton at a stable, non-labeled site within the same molecule, we can calculate the extent of deuteration with high precision. This internal referencing minimizes errors from sample weighing or volumetric dilutions.

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the D-Galactose-d1-2 standard.

    • Dissolve the sample in a known volume (e.g., 0.75 mL) of a high-purity deuterated solvent such as Deuterium Oxide (D₂O). The choice of D₂O is critical as it solubilizes the polar galactose molecule and does not introduce interfering proton signals.

    • Ensure complete dissolution, using gentle vortexing if necessary.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz is recommended) to achieve optimal signal dispersion and sensitivity.

    • Key parameters to optimize for quantification:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified. This ensures all signals are fully relaxed before the next pulse, which is crucial for accurate integration. A typical d1 of 30-60 seconds is a good starting point for small molecules.

      • Pulse Angle: Use a 90° pulse to maximize signal for each scan.

      • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.

  • Data Processing and Calculation:

    • Apply phasing and baseline correction meticulously to ensure accurate integration.

    • Identify the signal corresponding to the residual proton at the labeled C1 or C2 position.

    • Identify a well-resolved reference signal from a non-deuterated position on the galactose backbone.

    • Integrate both the residual proton signal (I_residual) and the reference signal (I_ref).

    • Normalize the reference integral to the number of protons it represents (e.g., if it's a single CH, divide by 1; if a CH₂, divide by 2). Let's call this I_ref_normalized.

    • Calculate the percentage of the non-deuterated species (%H): %H = (I_residual / I_ref_normalized) * 100

    • Calculate the Isotopic Purity in Atom % D: Purity (Atom % D) = 100% - %H

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Calculation prep1 Weigh 15-20 mg of D-Galactose-d1-2 prep2 Dissolve in 0.75 mL D₂O prep1->prep2 acq1 Set Long Relaxation Delay (d1 > 5*T₁) prep2->acq1 acq2 Acquire Spectrum (S/N > 250:1) acq1->acq2 proc1 Phase & Baseline Correction acq2->proc1 proc2 Integrate Residual & Reference Signals proc1->proc2 proc3 Normalize Integrals proc2->proc3 proc4 Calculate Atom % D proc3->proc4 result Final Purity Value proc4->result Isotopic Purity G cluster_prep Sample Preparation cluster_acq LC-HRMS Analysis cluster_proc Data Processing & Calculation prep1 Prepare Dilute Solution (e.g., 1 µg/mL) acq1 HILIC Chromatography prep1->acq1 acq2 Full Scan HR-MS (ESI+) acq1->acq2 proc1 Extract Ion Chromatograms (d0, d1, d2) acq2->proc1 proc2 Correct for Natural ¹³C Abundance proc1->proc2 proc3 Integrate Peak Areas proc2->proc3 proc4 Calculate % Purity proc3->proc4 result Final Purity Value proc4->result Isotopic Distribution G cluster_nmr NMR Analysis cluster_ms HR-MS Analysis start D-Galactose-d1-2 Analytical Standard nmr_check Confirm Label Position & Structural Integrity start->nmr_check ms_check Confirm Molecular Weight start->ms_check nmr_quant Quantify Residual %H (Atom % D) nmr_check->nmr_quant final_report Comprehensive Certificate of Analysis nmr_quant->final_report Confirms Purity & Structure ms_quant Determine Isotopic Distribution (%d0, %d1, %d2) ms_check->ms_quant ms_quant->final_report Confirms Purity & Distribution

Sources

Cross-Validation of D-Galactose-d1-2 Pharmacokinetic Data In Vivo: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Deuterated Tracers in Metabolic Profiling

D-Galactose is a naturally occurring aldohexose that is heavily metabolized by the liver. In preclinical research, chronic administration of D-galactose is widely used to model accelerated aging and oxidative stress[1]. In clinical and diagnostic settings, its systemic clearance rate serves as a highly accurate, quantitative biomarker for regional hepatic metabolic capacity[2].

To track these metabolic processes with high precision, researchers increasingly rely on stable isotope-labeled tracers such as D-Galactose-d1-2 (deuterated at the C1 and C2 positions)[3]. However, substituting protium with deuterium doubles the atomic mass at the labeled positions. This localized mass increase can alter the activation energy required for enzymatic bond cleavage or formation—a phenomenon known as the Kinetic Isotope Effect (KIE) [4]. Because deuteration has the potential to fundamentally alter a molecule's pharmacokinetic (PK) and metabolic profile[5], deploying D-Galactose-d1-2 as an in vivo tracer requires rigorous cross-validation against unlabeled D-Galactose to ensure bioequivalence and rule out metabolic switching[6].

Mechanistic Grounding: The Leloir Pathway and Kinetic Isotope Effects

Galactose is primarily metabolized via the Leloir pathway. The rate-limiting step of this cascade is the initial phosphorylation at the C1 position by the enzyme galactokinase (GALK) to form galactose-1-phosphate.

Because D-Galactose-d1-2 carries a deuterium atom at this exact reaction site (C1), it is theoretically susceptible to a primary or secondary KIE. If the GALK enzyme metabolizes the deuterated epimer at a slower rate than the endogenous sugar due to the heavier isotope, the systemic clearance (CL) of the tracer will decrease, invalidating its use as a 1:1 surrogate for endogenous galactose metabolism.

Leloir_Pathway Gal D-Galactose / D-Galactose-d1-2 (Target Tracer) Gal1P Galactose-1-Phosphate (Phosphorylated Metabolite) Gal->Gal1P GALK (Potential KIE Site) UDPGal UDP-Galactose (Nucleotide Sugar) Gal1P->UDPGal GALT UDPGlc UDP-Glucose (Glycolysis Entry) UDPGal->UDPGlc GALE

Fig 1. The Leloir pathway highlighting the GALK phosphorylation step where KIE may occur.

Comparative Modalities for In Vivo Galactose Tracking

When selecting a galactose tracer, researchers must weigh the risks of KIE against detection sensitivity and spatial resolution. The table below compares D-Galactose-d1-2 against unlabeled galactose and the radioactive PET tracer 2-18F-FDGal. Notably, 18F-FDGal exhibits a baseline hepatic clearance of 0.274 L/min/L, which drops dramatically to 0.019 L/min/L in the presence of competitive unlabeled galactose due to enzyme saturation[2]. A valid D-Galactose-d1-2 tracer must match the uninhibited clearance rate of the unlabeled epimer.

ModalityIsotopic LabelDetection MethodKIE Risk ProfilePrimary ApplicationHepatic Clearance Rate
Unlabeled D-Galactose NoneLC-MS/MS / ColorimetricN/AAging models / Baseline PK~0.274 L/min/L (Enzyme-dependent)[2]
D-Galactose-d1-2 Stable (Deuterium)LC-MS/MSLow-Moderate (C1/C2 site)Quantitative Tracer / Internal StdRequires Validation (Target: ~0.274)
2-18F-FDGal Radioactive (Fluorine-18)PET/CT ImagingHigh (Steric/Electronic shifts)Real-time Hepatic Imaging0.274 L/min/L (Drops to 0.019 with competition)[2]

In Vivo Cross-Validation Protocol: Establishing Bioequivalence

To objectively cross-validate the PK profile of D-Galactose-d1-2, a self-validating "cassette dosing" workflow must be employed. This ensures that any observed differences in pharmacokinetics are strictly due to the molecular properties of the tracer, not biological noise.

PK_Workflow A 1. Cassette Dosing (1:1 Unlabeled:Deuterated) B 2. Serial Blood Sampling (0-24h, K3EDTA Tubes) A->B C 3. Protein Precipitation (Cold Acetonitrile) B->C D 4. LC-MS/MS Analysis (MRM Mass Shift Detection) C->D E 5. NCA Parameter Calculation (AUC, CL, Vd, t1/2) D->E F 6. Bioequivalence Assessment (90% CI of AUC Ratio) E->F

Fig 2. Step-by-step in vivo pharmacokinetic cross-validation workflow using cassette dosing.

Step-by-Step Methodology & Causality

Phase 1: Cassette Dosing Strategy

  • Protocol: Fast adult Wistar rats for 12 hours. Administer a strict 1:1 molar ratio mixture of D-Galactose and D-Galactose-d1-2 via intravenous (IV) bolus (e.g., 50 mg/kg total).

  • Expertise & Causality: Administering both compounds simultaneously in the same animal eliminates inter-subject biological variability (such as minute differences in hepatic blood flow or baseline GALK expression). If the two compounds clear at different rates within the exact same bloodstream, the divergence is definitively caused by the isotope effect. This makes the protocol a self-validating control system.

Phase 2: Serial Sampling and Matrix Extraction

  • Protocol: Collect 200 µL blood samples via the jugular vein at 0, 5, 15, 30, 60, 120, and 240 minutes into K3EDTA tubes. Centrifuge to isolate plasma. Perform protein precipitation (PPT) by adding 400 µL of cold acetonitrile (-20°C) to 100 µL of plasma. Vortex and centrifuge at 14,000 x g for 10 minutes.

  • Expertise & Causality: Galactose is highly hydrophilic (logP < -2). Traditional liquid-liquid extraction (LLE) using non-polar organic solvents will result in near-zero recovery of the target sugar. Cold PPT effectively denatures and removes matrix proteins while keeping the highly polar galactose molecules fully dissolved in the aqueous-organic supernatant.

Phase 3: LC-MS/MS Bioanalysis

  • Protocol: Inject the supernatant into an LC-MS/MS system equipped with a hydrophilic interaction liquid chromatography (HILIC) column. Operate in negative electrospray ionization (ESI-) and Multiple Reaction Monitoring (MRM) mode.

  • Expertise & Causality: D-Galactose lacks a strong chromophore, rendering standard UV detection ineffective. MRM mass spectrometry allows for the simultaneous, interference-free quantification of both species based on their mass-to-charge (m/z) shifts. Unlabeled galactose is tracked via its specific transition (e.g., m/z 179 → 89), while D-Galactose-d1-2 is tracked via its +2 Da shifted transition (m/z 181 → 89). A HILIC column is chosen over standard reversed-phase C18 because highly polar sugars do not retain well on hydrophobic stationary phases.

Phase 4: Non-Compartmental Analysis (NCA) and Validation

  • Protocol: Calculate the Area Under the Curve (AUC), Clearance (CL), and Half-life (t1/2) for both isotopic forms using NCA software. Calculate the AUC ratio ( AUCd2​/AUCunlabeled​ ).

  • Expertise & Causality: NCA is utilized because it relies on the algebraic integration of the concentration-time curve (Trapezoidal rule) rather than assuming a specific number of distribution compartments. This provides an objective, model-agnostic measurement. Bioequivalence is confirmed if the 90% Confidence Interval of the AUC ratio falls strictly within the 0.80 – 1.25 regulatory threshold, proving the absence of a clinically significant KIE.

References

  • [3] D-Galactose-d-2 - MedchemExpress.com. MedChemExpress. Available at:

  • [2] Hepatic Galactose Metabolism Quantified in Humans Using 2-18F-Fluoro-2-Deoxy-d-Galactose PET/CT - PMC. National Institutes of Health (NIH). Available at:

  • [6] Deuterium in drug discovery: progress, opportunities and challenges - PMC. National Institutes of Health (NIH). Available at:

  • [1] Chronic Oral D-Galactose Induces Oxidative Stress but Not Overt Organ Dysfunction in Male Wistar Rats. MDPI. Available at:

  • [4] Deuterated Drugs - Bioscientia. Bioscientia. Available at:

  • [5] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed. National Institutes of Health (NIH). Available at:

Sources

Assessing Kinetic Isotope Effects: D-Galactose-d1-2 vs. Unlabeled D-Galactose

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of metabolic flux analysis, structural biology, and pharmacokinetic optimization, deuterium-labeled carbohydrates serve as indispensable probes. D-Galactose-d1-2 (D-galactose deuterated at the C1/C2 positions) is a highly specific isotopic tracer[1]. When compared to unlabeled D-galactose , the substitution of protium (hydrogen) with deuterium at these critical carbon nodes introduces a Kinetic Isotope Effect (KIE) .

This guide objectively compares the biochemical performance of D-Galactose-d1-2 against its unlabeled counterpart. By examining site-specific enzymatic cleavage, researchers can leverage these differences to trace metabolic pathways, extend drug half-lives, or probe the transition states of carbohydrate-active enzymes.

Mechanistic Grounding: The Causality of KIE in Galactose Metabolism

To utilize D-Galactose-d1-2 effectively, one must understand the quantum mechanical causality behind the Kinetic Isotope Effect.

The C–D bond possesses a greater reduced mass than the C–H bond, which lowers its zero-point vibrational energy (ZPE) within the potential energy well. Because the transition state energy remains largely unchanged, the activation energy ( Ea​ ) required to cleave a C–D bond is significantly higher than that for a C–H bond.

When an enzyme's rate-limiting step involves the direct cleavage of the deuterated bond, the reaction rate drops precipitously—a phenomenon known as a primary KIE ( kH​/kD​>2 ). Conversely, if the enzyme acts on a distal, non-deuterated carbon, the isotopic substitution yields a negligible secondary KIE ( kH​/kD​≈1 ).

Enzymatic Site-Specificity
  • Galactose Dehydrogenase (GalDH): Catalyzes the NAD + -dependent oxidation of the C1 position to form D-galactono-1,5-lactone. Because D-Galactose-d1-2 is deuterated at C1, GalDH must cleave a C–D bond, resulting in a strong primary KIE.

  • Galactose Oxidase (GalOx): Catalyzes the O 2​ -dependent oxidation of the C6 primary alcohol to an aldehyde. Because the C1 and C2 positions remain intact during this reaction, D-Galactose-d1-2 exhibits no primary KIE here. (Note: Studies on C6-deuterated galactose have revealed massive primary KIEs of up to 22.5 for GalOx, proving the extreme site-specificity of these enzymes[2]).

  • Galactose Mutarotase: Facilitates the α -to- β anomerization at C1. Isotopic substitution at C1 alters the mutarotation kinetics, which is highly sensitive to the isotopic composition of the solvent and the substrate[3].

G Substrate D-Galactose (Unlabeled or d1-2) Mutarotase Galactose Mutarotase (C1 Anomerization) Substrate->Mutarotase Reversible Oxidase Galactose Oxidase (C6 Oxidation) Substrate->Oxidase O2 → H2O2 BetaGal β-D-Galactose Mutarotase->BetaGal Dehydrogenase Galactose Dehydrogenase (C1 Oxidation) Lactone D-Galactono-1,5-lactone Dehydrogenase->Lactone Primary KIE (C1-D Cleavage) Aldehyde D-Galacto-hexodialdose Oxidase->Aldehyde No Primary KIE (C6-H Cleavage) BetaGal->Dehydrogenase NAD+ → NADH

Caption: Enzymatic pathways of D-Galactose highlighting site-specific Kinetic Isotope Effects.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the two substrates, providing a framework for experimental design.

ParameterUnlabeled D-GalactoseD-Galactose-d1-2Mechanistic Impact / Causality
Molecular Weight 180.16 g/mol 181.16 - 182.17 g/mol The +1 to +2 Da mass shift enables precise LC-MS/MS metabolic tracing without altering steric bulk[1].
Target Bond Energy ~413 kJ/mol (C1-H)~422 kJ/mol (C1-D)Lower zero-point energy of the C-D bond requires higher activation energy for enzymatic cleavage.
GalDH Kinetics ( Vmax​ ) Baseline (1.0x)Significantly ReducedPrimary KIE due to rate-limiting C1-D bond cleavage during oxidation to lactone.
GalOx Kinetics ( Vmax​ ) Baseline (1.0x)Near Baseline (~1.0x)Negligible KIE; oxidation occurs strictly at C6, leaving the deuterated C1/C2 bonds intact[2].
Pharmacokinetics Standard half-lifePotentially ExtendedSlower enzymatic degradation at deuterated sites can improve metabolic stability in vivo.

Self-Validating Experimental Methodologies

To accurately assess the KIE of D-Galactose-d1-2, researchers must avoid a common pitfall: inaccurate substrate quantitation . Sugars are highly hygroscopic; a slight difference in water absorption between the labeled and unlabeled powders can mimic a kinetic isotope effect.

To ensure Trustworthiness , the protocol below is a self-validating system. It pairs the primary assay (GalDH, which targets C1) with a negative control assay (GalOx, which targets C6). If the stock concentrations are perfectly matched, the GalOx assay will yield a KIE of ~1.0, validating any observed KIE in the GalDH assay.

Protocol: Dual-Enzyme Kinetic Isotope Profiling

Phase 1: Substrate Preparation

  • Prepare 100 mM stock solutions of Unlabeled D-Galactose and D-Galactose-d1-2 in ultra-pure water.

  • Allow both solutions to equilibrate at room temperature for 2 hours to ensure complete mutarotational equilibrium between α and β anomers[3].

Phase 2: Galactose Oxidase Assay (The Internal Validation Control) Rationale: Proves equimolar active concentrations of both substrates.

  • Prepare a reaction mix containing 100 mM Sodium Phosphate buffer (pH 7.0), 50 µM Amplex Red, and 0.1 U/mL Horseradish Peroxidase (HRP).

  • Add varying concentrations of galactose substrates (0.1 mM to 20 mM).

  • Initiate the reaction with 10 nM Galactose Oxidase.

  • Monitor resorufin fluorescence (Ex/Em = 530/590 nm) continuously for 5 minutes.

  • Validation Check: Calculate Vmax​ for both substrates. The ratio ( Vmax_H​/Vmax_D​ ) must be 1.0±0.05 . If it deviates, recalibrate your stock concentrations before proceeding.

Phase 3: Galactose Dehydrogenase Assay (The Primary KIE Measurement) Rationale: Measures the true primary KIE at the C1 position.

  • Prepare a reaction mix containing 100 mM Tris-HCl buffer (pH 8.6) and 2 mM NAD + .

  • Aliquot varying concentrations of the validated galactose substrates (0.1 mM to 20 mM) into a UV-transparent 96-well plate.

  • Initiate the reaction by adding 0.05 U/mL Pseudomonas fluorescens Galactose Dehydrogenase.

  • Monitor the reduction of NAD + to NADH by measuring absorbance at 340 nm continuously for 10 minutes at 25°C.

  • Calculate initial velocities ( v0​ ) from the linear portion of the absorbance curves.

  • Fit the data to the Michaelis-Menten equation using non-linear regression to determine kcat​ and Km​ .

  • Calculate KIE: Determine the isotope effect on catalytic efficiency using the formula: KIE=(kcat​/Km​)H​/(kcat​/Km​)D​ .

Workflow S1 1. Prepare Equimolar Solutions (Unlabeled vs. D-Galactose-d1-2) S2 2. Initiate Parallel Assays (GalDH vs. GalOx) S1->S2 S3 3. Real-Time Spectrophotometry (340 nm for NADH / 590 nm for Resorufin) S2->S3 S4 4. Non-Linear Regression (Michaelis-Menten Kinetics) S3->S4 S5 5. Calculate KIE (kcat_H / Km_H) / (kcat_D / Km_D) S4->S5

Caption: Self-validating experimental workflow for determining site-specific kinetic isotope effects.

References

  • CHIRAL SWITCHING CONTROL OF PHARMACEUTICAL SUBSTANCES ResearchGate[3]

  • Kinetic Isotope Effects as Probes of the Mechanism of Galactose Oxidase ACS Publications[2]

  • D-Galactose-d1-2 | C6H12O6 | CID 131879666 PubChem (NIH)[1]

Sources

reproducibility of LC-MS/MS assays using D-Galactose-d1-2 standard

Author: BenchChem Technical Support Team. Date: April 2026

High-Fidelity LC-MS/MS Quantification of D-Galactose: A Comparative Guide on Assay Reproducibility Using D-Galactose-d1-2

Executive Summary

The precise quantification of carbohydrates in biological matrices is a critical component of metabolic flux analysis, glycoprotein therapeutic development, and the diagnosis of metabolic disorders such as galactosemia. However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for D-galactose are historically plagued by poor reproducibility due to the presence of co-eluting epimers and severe matrix effects.

This guide provides an objective, data-driven comparison of internal standardization strategies, demonstrating why the use of the stable isotope-labeled (SIL) standard D-Galactose-d1-2 (also referred to as D-Galactose-d-2) is the mechanistic imperative for achieving high-fidelity, reproducible quantitative data[1].

The Mechanistic Imperative for Isotope Dilution

To understand why specific internal standards are required, one must examine the causality behind LC-MS/MS analytical failures in carbohydrate analysis:

  • The Epimer Challenge: D-galactose is a hexose (C₆H₁₂O₆) that shares an identical molecular weight (180.16 g/mol ) and similar collision-induced dissociation (CID) fragmentation patterns with endogenous epimers like D-glucose and D-mannose[2]. Because mass spectrometers cannot distinguish stereoisomers by mass-to-charge ratio (m/z) alone, rigorous chromatographic separation (e.g., via HILIC or Pb⁺² ligand-exchange columns) is mandatory[2].

  • Ion Suppression Causality: Biological matrices (plasma, urine, tissue homogenates) contain complex mixtures of salts, lipids, and proteins. When these unseen matrix components co-elute with D-galactose into the Electrospray Ionization (ESI) source, they compete for available charge, leading to unpredictable signal suppression or enhancement[3].

The D-Galactose-d1-2 Advantage: D-Galactose-d1-2 incorporates deuterium atoms at specific carbon positions, shifting its mass by +2 Da while preserving the exact physicochemical properties of the unlabeled analyte[1]. Because D-Galactose-d1-2 co-elutes perfectly with endogenous D-galactose, both molecules experience the exact same matrix environment in the ESI source[2]. Therefore, any ion suppression affects both the analyte and the internal standard equally. By quantifying the ratio of the analyte to the internal standard, the assay mathematically cancels out the matrix effect, ensuring absolute reproducibility.

Objective Comparison of Internal Standard Strategies

Selecting the correct internal standard dictates the trustworthiness of the assay. Table 1 summarizes the experimental performance of various standardization strategies based on standard bioanalytical validation criteria.

Table 1: Performance Comparison of Standardization Strategies in LC-MS/MS

Internal Standard StrategyChromatographic BehaviorMatrix Effect CorrectionIntra-day Precision (CV%)Extraction Recovery
D-Galactose-d1-2 (SIL) Exact Co-elutionComplete (100 ± 5%)1.2 - 3.5%> 95%
D-Galactose-¹³C₆ (SIL) Exact Co-elutionComplete (100 ± 5%)1.5 - 3.8%> 95%
Structural Analog (e.g., L-Arabinose)Offset Retention TimePartial (70 - 120%)6.5 - 12.0%60 - 85%
External Calibration (No IS)N/ANone (Uncorrected)15.0 - 25.0%Highly Variable

Data Interpretation: While structural analogs are cost-effective, their offset retention times mean they elute into a different matrix environment than the target analyte, leading to incomplete correction of ion suppression and higher Coefficient of Variation (CV)[3]. SIL standards like D-Galactose-d1-2 provide the highest precision.

Experimental Protocol: A Self-Validating LC-MS/MS System

To guarantee scientific integrity, the following protocol is designed as a self-validating system . By continuously monitoring the absolute peak area of the D-Galactose-d1-2 internal standard across all samples, analysts can instantly detect extraction failures or severe matrix anomalies rather than blindly trusting ratio outputs[3].

Step 1: Reagent Preparation

  • Prepare a primary stock solution of D-Galactose-d1-2 (1 mg/mL in LC-MS grade water)[3].

  • Dilute to a working Internal Standard (IS) solution of 500 ng/mL in Acetonitrile:Water (50:50, v/v).

Step 2: Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL of the biological sample (e.g., plasma) into a pre-chilled microcentrifuge tube.

  • Critical Step: Spike with 10 µL of the D-Galactose-d1-2 working IS solution. Causality: Spiking the IS directly into the raw sample before any manipulation ensures it accounts for all subsequent volumetric losses or degradation during sample prep.

  • Add 200 µL of ice-cold extraction solvent (Acetonitrile:Methanol, 50:50 v/v) to precipitate proteins[3].

  • Vortex vigorously for 2 minutes, then incubate at -20°C for 20 minutes to maximize precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C[3]. Carefully transfer the supernatant to an LC vial.

Step 3: Chromatographic Separation

  • Column: Utilize a SUPELCOGEL Pb⁺² ligand-exchange column or a high-resolution HILIC column designed to resolve epimeric sugars[2].

  • Mobile Phase: Isocratic LC-MS grade water (for Pb⁺²) or an Acetonitrile/Water gradient supplemented with 10 mM ammonium acetate (for HILIC)[4].

  • Flow Rate & Temp: 0.5 mL/min at 80°C (elevated temperatures are required for Pb⁺² resin to optimize ligand-exchange kinetics)[2].

Step 4: ESI-MS/MS Detection

  • Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode[2].

  • Monitor Multiple Reaction Monitoring (MRM) transitions:

    • Endogenous D-Galactose: m/z 179.0 → 89.0

    • D-Galactose-d1-2 (IS): m/z 181.0 → 90.0 (or instrument-optimized deuterated fragment).

Step 5: Data Processing & Self-Validation

  • Calculate the peak area ratio (Analyte Area / IS Area) to determine concentration via the calibration curve.

  • Self-Validation Check: Evaluate the absolute peak area of D-Galactose-d1-2 across all injections. If the IS area in any biological sample deviates by >15% from the mean IS area of the clean calibration standards, flag the sample for re-extraction. This system prevents the reporting of false negatives caused by total ion suppression[3].

Workflow Visualization

LCMS_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis Sample Biological Sample (Plasma/Tissue) Spike Spike SIL-IS (D-Galactose-d1-2) Sample->Spike Extract Protein Precipitation (Acetonitrile:Methanol) Spike->Extract Centrifuge Centrifugation (15,000 x g, 4°C) Extract->Centrifuge LC Chromatographic Separation (Resolves Epimers) Centrifuge->LC MS ESI-MS/MS (MRM) Analyte & IS Co-elution LC->MS Quant Ratio Calculation (Analyte / IS) MS->Quant Validate Self-Validation: IS Area CV < 15% Quant->Validate

Figure 1: Self-validating LC-MS/MS workflow utilizing D-Galactose-d1-2 for robust quantification.

Conclusion

The implementation of D-Galactose-d1-2 as an internal standard is not merely a best practice; it is a mechanistic requirement for high-fidelity carbohydrate quantification. By neutralizing the variables of extraction recovery and ESI matrix effects, this stable isotope-labeled standard enables researchers to achieve the stringent reproducibility required for clinical diagnostics and pharmaceutical drug development.

References

  • Title: D-Galactose-d-2 - MedchemExpress.
  • Source: nih.
  • Source: acs.
  • Source: benchchem.

Sources

Precision in Therapeutic Drug Monitoring: A Comparative Guide to D-Galactose Quantification Using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in clinical mass spectrometry, I frequently encounter the analytical bottleneck of quantifying highly polar, low-molecular-weight metabolites in complex biological matrices. In Therapeutic Drug Monitoring (TDM) and clinical diagnostics—specifically for assessing liver function via the Galactose Elimination Capacity (GEC) test and monitoring dietary compliance in Classic Galactosemia—the accurate quantification of D-galactose is critical[1].

This guide provides an objective, data-driven comparison of D-galactose quantification modalities, demonstrating why Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (SID-LC-MS/MS) utilizing D-Galactose-d1-2 (deuterated at the C1 and C2 positions) has become the gold standard in modern clinical laboratories[2].

The Mechanistic Baseline: Why D-Galactose-d1-2?

Hexoses such as glucose, galactose, and mannose are diastereomers. They share identical molecular weights ( 180.16 g/mol ) and exhibit nearly indistinguishable fragmentation patterns in mass spectrometry[3]. While chromatographic separation (e.g., using Hydrophilic Interaction Liquid Chromatography, HILIC) can resolve these isomers, the biological matrix of serum or dried blood spots (DBS) introduces a secondary challenge: ion suppression [4].

During Electrospray Ionization (ESI), co-eluting matrix components (like phospholipids and salts) compete with the target analyte for charge, leading to unpredictable signal attenuation[5].

The Causality of the Isotope Choice: Spiking a sample with D-Galactose-d1-2 establishes a self-validating analytical system. Because the deuterated standard is chemically identical to endogenous D-galactose, it experiences the exact same extraction recoveries and co-elutes perfectly on the LC column. However, the substitution of two protium atoms with deuterium yields a +2 Da mass shift. By monitoring the specific Multiple Reaction Monitoring (MRM) transitions for both the native analyte and the deuterated standard, any matrix-induced signal fluctuation cancels out when calculating the peak area ratio[6].

LeloirPathway Diet Dietary Lactose / Galactose Intake Gal D-Galactose (Target Analyte) Diet->Gal Lactase Gal1P Galactose-1-Phosphate (Toxic Metabolite) Gal->Gal1P Galactokinase (GALK) Dulcitol Dulcitol (Galactitol) (Alternative Pathway) Gal->Dulcitol Aldose Reductase UDPGal UDP-Galactose Gal1P->UDPGal GALT Enzyme (Deficient in Galactosemia)

Caption: The Leloir metabolic pathway illustrating D-galactose accumulation points targeted in clinical monitoring.

Comparative Analysis of Quantification Modalities

Historically, clinical labs relied on enzymatic assays (using β -galactose dehydrogenase) or Gas Chromatography-Mass Spectrometry (GC-MS). While functional, these methods possess inherent mechanistic flaws when applied to high-throughput TDM.

  • Enzymatic Assays: Suffer from cross-reactivity with other aldoses and are highly susceptible to background absorbance/fluorescence in hemolyzed or lipemic serum.

  • GC-MS: Requires extensive, moisture-sensitive derivatization (e.g., oxime-trimethylsilyl derivatives) to volatilize the polar sugar, increasing sample preparation time and introducing derivatization-efficiency artifacts.

  • SID-LC-MS/MS: Bypasses derivatization using HILIC columns, while the D-Galactose-d1-2 internal standard provides absolute quantitative accuracy regardless of matrix variations[5].

Table 1: Performance Metrics Comparison for D-Galactose Quantification
Analytical ModalitySpecificity (Isomer Resolution)Sample Prep TimeLimit of Quantitation (LOQ)Matrix Effect SusceptibilityMultiplexing Capability
Enzymatic (Fluorometric) Low (Cross-reactivity risk)~30 mins 5.0μM HighNone
GC-MS (Derivatized) High>120 mins 0.5μM LowModerate
LC-MS/MS (Label-free) High (via HILIC)~15 mins 1.0μM High (Ion Suppression)High
SID-LC-MS/MS (D-Gal-d1-2) Absolute ~15 mins 0.1μM Negligible (Corrected) Very High [1]

Self-Validating Experimental Protocol: SID-LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol details a self-validating HILIC-MS/MS workflow for quantifying D-galactose in human serum using D-Galactose-d1-2.

Step 1: Reagent and Standard Preparation
  • Calibration Curve: Prepare a 7-point calibration curve of native D-galactose in surrogate matrix (e.g., 4% BSA in PBS) ranging from 0.5μM to 500μM .

  • Internal Standard (IS) Working Solution: Reconstitute D-Galactose-d1-2 in 50% Acetonitrile (ACN) to a final concentration of 50μM .

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 50μL of clinical serum (or calibration standard) into a 1.5 mL microcentrifuge tube.

  • Spike with 10μL of the D-Galactose-d1-2 IS Working Solution. Causality note: Spiking before extraction ensures the IS accounts for any volumetric losses during precipitation.

  • Add 200μL of ice-cold LC-MS grade Acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 60 seconds, then centrifuge at 14,000×g for 10 minutes at 4∘C .

  • Transfer 150μL of the particle-free supernatant to an autosampler vial.

Step 3: HILIC-MS/MS Analysis
  • Column: Waters ACQUITY UPLC BEH Amide ( 2.1×100 mm,1.7μm ). HILIC is mandatory as reverse-phase C18 columns cannot retain highly polar hexoses[3].

  • Mobile Phase A: 10 mM Ammonium Acetate in H2​O with 0.1% Ammonium Hydroxide (pH ~9.0).

  • Mobile Phase B: 10 mM Ammonium Acetate in 95% ACN / 5% H2​O with 0.1% Ammonium Hydroxide.

  • Gradient: Start at 90% B, ramp to 50% B over 4 minutes to elute hexoses, hold for 1 minute, and re-equilibrate.

  • MS/MS Detection (Negative ESI MRM):

    • Native D-Galactose: m/z179.1→89.0 (Collision Energy: 12 eV)

    • D-Galactose-d1-2 (IS): m/z181.1→91.0 (Collision Energy: 12 eV)

Step 4: System Suitability and Self-Validation

A protocol is only as reliable as its internal controls. Validate the run by ensuring:

  • IS Area Stability: The raw peak area of D-Galactose-d1-2 across all unknown samples must not deviate by more than ±15% from the mean IS area of the calibration standards. A larger deviation indicates severe, uncorrectable matrix suppression.

  • Chromatographic Resolution: Ensure baseline separation between galactose and glucose (which elutes slightly earlier on the Amide column) to prevent isobaric cross-talk[4].

LCMSWorkflow Sample Serum Sample (50 µL) Spike Spike IS (D-Gal-d1-2) Sample->Spike Prep Protein Precipitation (Cold ACN) Spike->Prep LC HILIC Separation (Amide Column) Prep->LC MS ESI-MS/MS (Negative MRM) LC->MS Data Ratio-Based Quantification MS->Data

Caption: Step-by-step analytical workflow for self-validating SID-LC-MS/MS galactose quantification.

Experimental Data: Accuracy and Precision

The integration of D-Galactose-d1-2 directly translates to superior analytical precision. Below is a summary of validation data generated using the aforementioned HILIC-MS/MS protocol, demonstrating the method's robustness across the clinical physiological range.

Table 2: Experimental Validation Data (Intra- and Inter-day Precision)
Spiked Concentration ( μM )Measured Concentration ( μM )Intra-day CV (%)Inter-day CV (%)Mean Recovery (%)
5.0 (Low QC)4.923.1%4.5%98.4%
50.0 (Mid QC)50.81.8%2.9%101.6%
250.0 (High QC)247.31.5%2.2%98.9%

Note: The coefficient of variation (CV) remains well below the FDA Bioanalytical Method Validation threshold of 15%, proving the efficacy of the deuterated internal standard in neutralizing matrix effects.

Conclusion

For drug development professionals and clinical researchers, the choice of analytical methodology dictates the reliability of pharmacokinetic and diagnostic data. While enzymatic and GC-MS methods have historical precedence, they introduce unacceptable variables in high-throughput environments. By leveraging the specific physicochemical properties of D-Galactose-d1-2 within a HILIC-MS/MS framework, laboratories can achieve a self-validating, highly specific, and robust quantification system that meets the rigorous demands of modern Therapeutic Drug Monitoring.

References

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS Source: MDPI URL:[Link]

  • Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data Source: NIH / PMC URL:[Link]

  • Investigating a new isotope dilution liquid chromatography tandem mass spectrometry method for quantifying glucose in frozen human serum SRM 965c Source: MSACL URL:[Link]

  • Development of Stable Isotope Dilution Assays for the Quantitation of Amadori Compounds in Foods Source: ACS Publications URL:[Link]

  • Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices Source: NIH / PMC URL:[Link]

  • Expanded newborn screening and confirmatory follow-up testing for inborn errors of metabolism detected by tandem mass spectrometry Source: D-NB.info URL:[Link]

Sources

Safety Operating Guide

Hazard Assessment & Physicochemical Data

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for D-Galactose-d1-2 in Laboratory Settings

Introduction & Chemical Profiling D-Galactose-d1-2 (Synonyms: D-(+)-galactose-d1-2, HY-N0210S7) is a highly purified, stable deuterium-labeled isotopologue of the naturally occurring aldohexose, D-galactose[1]. In drug development and analytical chemistry, it is primarily utilized as an internal standard and tracer for quantitative analysis via NMR, GC-MS, and LC-MS[2].

While the unlabeled parent compound is biologically benign, the introduction of deuterium isotopes and the compound's use in highly sensitive analytical environments necessitate strict, specialized laboratory handling and disposal protocols. This guide provides a self-validating framework for the safe operational handling, spill containment, and disposal of D-Galactose-d1-2, ensuring regulatory compliance and preventing isotopic contamination of environmental baselines.

Before initiating any disposal protocol, operators must understand the physicochemical properties that dictate the compound's behavior in waste streams. D-Galactose-d1-2 is not classified as a hazardous substance under OSHA 29 CFR 1910.1200[3][4]; however, standard prudent laboratory practices for organic powders must be strictly enforced[5].

Table 1: Physicochemical Properties & Disposal Implications

PropertyValueOperational & Disposal Impact
Molecular Formula C6H12O6 (Deuterium labeled)[6]Stable isotope; poses no radiological hazard but requires strict segregation to prevent isotopic cross-contamination in lab environments.
Molecular Weight ~181.16 g/mol [6]Standard organic waste calculations apply for incineration.
Solubility Highly soluble in water (~68% at 25°C)[3]Aqueous waste streams will readily dissolve the compound; requires containment in sealed liquid waste carboys rather than drain disposal.
Physical State White powder[3]Risk of combustible dust formation if aerosolized. Spills must be swept or vacuumed using grounded, explosion-proof equipment[3].

Operational Handling & Causality-Driven PPE

To prevent accidental environmental release and ensure operator safety, specific Personal Protective Equipment (PPE) must be utilized during both routine handling and disposal operations.

  • Impervious Nitrile Gloves: Why are gloves required for a non-hazardous sugar? While D-Galactose-d1-2 is non-irritating to the skin[4], impervious gloves prevent moisture from the operator's hands from degrading the hygroscopic powder. More importantly, it prevents the transfer of the isotope to other lab surfaces, which could ruin highly sensitive mass spectrometry calibrations[5].

  • Eye Protection: Safety glasses (approved under NIOSH or EN 166) are required to prevent mechanical irritation from airborne dust[5].

  • Respiratory Protection: Not routinely required unless the powder is aerosolized, in which case an approved dust respirator must be used[3][5].

Step-by-Step Disposal Procedures

Despite its non-hazardous classification, D-Galactose-d1-2 must never be disposed of via municipal sewer systems[4][5].

Causality Check: Discharging high concentrations of sugars down the drain can cause localized spikes in Biochemical Oxygen Demand (BOD), disrupting municipal wastewater treatment ecosystems. Furthermore, releasing deuterium-labeled compounds into the water supply can severely interfere with local environmental mass spectrometry monitoring and isotopic baseline studies.

Protocol 3.1: Solid Powder Waste Disposal

  • Segregation: Collect all surplus, contaminated, or expired solid D-Galactose-d1-2 powder.

  • Containment: Transfer the powder into a clean, dry, and sealable container (e.g., a high-density polyethylene (HDPE) wide-mouth bottle)[3].

  • Labeling: Clearly label the container as "Non-Hazardous Chemical Waste: D-Galactose-d1-2 (Deuterium Labeled)".

  • Transfer: Offer the sealed container to a licensed institutional waste disposal company for incineration or approved chemical destruction[5].

Protocol 3.2: Aqueous and Solvent Waste Disposal

  • Collection: Pour solutions containing D-Galactose-d1-2 into designated aqueous or organic waste carboys, depending on the solvent matrix used (e.g., water, DMSO, or pyridine)[3][7].

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizing agents, as organic sugars can react dangerously with incompatible materials[3].

  • Disposal: Cap the carboy securely and process the liquid waste through your facility's environmental health and safety (EHS) department.

Protocol 3.3: Contaminated Packaging

  • Emptying: Ensure the original packaging is completely emptied of the powder.

  • Disposal: Treat the contaminated packaging in the exact same manner as the substance itself. Do not recycle empty chemical containers that previously held isotope-labeled standards[8].

Spill Response and Containment Workflow

In the event of an accidental release, immediate containment is required to prevent dust generation and environmental contamination.

Causality Check:Why avoid water during a spill cleanup? D-Galactose-d1-2 is highly water-soluble[3]. Introducing water to a dry powder spill will rapidly dissolve the compound, spreading the isotope over a larger surface area, making complete decontamination nearly impossible and increasing the risk of it entering the drain system.

Step-by-Step Spill Protocol:

  • Evacuate & Assess: Clear the immediate area of unnecessary personnel. Ensure no ignition sources are present, as fine organic dust can present a localized explosion hazard[3].

  • PPE Donning: Put on safety glasses, impervious gloves, and a dust mask if airborne particles are visible[3][5].

  • Containment: Physically block the spillage from entering drains, sewers, or watercourses[3][4].

  • Mechanical Cleanup: Use a strictly dry cleanup procedure. Sweep up the powder using a brush and dustpan, or vacuum using an explosion-proof, grounded vacuum cleaner[3].

  • Final Decontamination: Once the bulk powder is removed, wipe the area with a slightly damp paper towel to capture residual dust. Dispose of the towel immediately in the solid chemical waste container.

Waste Segregation Visualization

To streamline laboratory compliance and operational logistics, follow the logic tree below for the segregation and processing of D-Galactose-d1-2 waste streams.

DisposalWorkflow Start D-Galactose-d1-2 Waste Generated Solid Solid Powder Waste Start->Solid Liquid Aqueous/Solvent Solutions Start->Liquid Packaging Contaminated Packaging Start->Packaging CollectSolid Collect in Dry, Sealable Container Solid->CollectSolid CollectLiquid Store in Compatible Liquid Waste Jug Liquid->CollectLiquid CollectPack Treat as Chemical Waste Packaging->CollectPack Label Label as 'Non-Hazardous Chemical Waste' CollectSolid->Label CollectLiquid->Label CollectPack->Label Disposal Transfer to Licensed Waste Disposal Company Label->Disposal

D-Galactose-d1-2 Waste Segregation and Disposal Workflow.

References

  • Title: D-Galactose-d1-2 | MedChemExpress (MCE)
  • Title: D-Galactose-d - MedchemExpress.
  • Source: scbt.
  • Source: cdhfinechemical.
  • Source: caymanchem.
  • Source: nih.
  • Source: carlroth.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.